molecular formula C15H14O2 B122916 3,3-Diphenylpropionic acid CAS No. 606-83-7

3,3-Diphenylpropionic acid

Katalognummer: B122916
CAS-Nummer: 606-83-7
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: BZQGAPWJKAYCHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Diphenylpropionic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631492. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQGAPWJKAYCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060554
Record name 3,3-Diphenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-83-7
Record name Diphenylpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Diphenylpropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Diphenylpropionic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanoic acid, .beta.-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3-Diphenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-diphenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-Diphenylpropionic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N5P6K2EGB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropionic acid is a carboxylic acid derivative with a distinct molecular architecture featuring two phenyl groups attached to the same carbon atom. This compound serves as a valuable building block in organic synthesis and has been utilized in the preparation of various biologically active molecules.[1] While much of the research has focused on the pharmacological properties of its derivatives, understanding the core chemical and physical characteristics of this compound is fundamental for its application in medicinal chemistry and drug design. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methods, collating available technical data for easy reference.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₄O₂[2]
Molecular Weight 226.27 g/mol [2]
CAS Number 606-83-7[2]
Appearance White to light yellow crystalline powder
Melting Point 151-154 °C
Boiling Point 358.3 ± 11.0 °C (Predicted)[1]
Solubility Slightly soluble in water; Soluble in chloroform, DMSO, and methanol.
pKa 4.45 ± 0.10 (Predicted)[1]
Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad peak is typically observed in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A sharp, strong absorption band appears around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum typically shows a multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the ten protons of the two phenyl groups. The methine proton (-CH) adjacent to the phenyl groups appears as a triplet, and the methylene protons (-CH₂) adjacent to the carboxylic acid group also appear as a triplet. The acidic proton of the carboxyl group is often observed as a broad singlet at a downfield chemical shift.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 178 ppm), the quaternary carbon attached to the two phenyl groups, and the carbons of the phenyl rings, as well as the methylene carbon.

  • Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

Several synthetic routes to this compound have been reported. One common method involves the Friedel-Crafts reaction of benzene with cinnamic acid in the presence of a Lewis acid catalyst like aluminum chloride.

A generalized workflow for this synthesis is depicted below:

G Reactants Cinnamic Acid + Benzene Reaction Friedel-Crafts Reaction Reactants->Reaction Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Reaction

Materials:

  • Cinnamic acid

  • Benzene (Anhydrous)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of cinnamic acid in excess anhydrous benzene is prepared.

  • The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled and then poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water, followed by a dilute sodium hydroxide solution to extract the carboxylic acid as its sodium salt.

  • The aqueous alkaline layer is then acidified with concentrated hydrochloric acid to precipitate the crude this compound.

  • The crude product is filtered, washed with cold water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol.

Biological and Pharmacological Activities

While this compound itself has limited documented biological activity, its derivatives are a subject of significant interest in medicinal chemistry. These derivatives have been reported to possess a range of pharmacological properties, including:

  • Antioxidant Activity: Certain amide derivatives of this compound have shown the ability to scavenge free radicals.[3]

  • Anti-inflammatory and Analgesic Activity: Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Anticancer Activity: Some derivatives have been investigated for their potential as anticancer agents.[4]

It is important to note that these activities are attributed to the derivatives and not directly to the parent this compound. The core structure of this compound serves as a scaffold for the synthesis of these more complex and biologically active molecules.

Mechanism of Action

Due to the lack of significant direct biological activity reported for this compound, there are no well-defined signaling pathways or mechanisms of action to describe for the parent compound itself. The mechanisms of action for its various derivatives are diverse and depend on their specific structural modifications. For instance, the anti-inflammatory effects of NSAID derivatives are primarily due to the inhibition of cyclooxygenase (COX) enzymes.

Analytical Methods

Accurate and reliable analytical methods are essential for the quality control and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of this compound is reverse-phase HPLC.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form.[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl groups show strong absorbance (e.g., 254 nm).

  • Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, such as the mobile phase or methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group is often necessary to increase its volatility.

Experimental Protocol: GC-MS Analysis

  • Derivatization: The carboxylic acid is converted to a more volatile ester, for example, by reaction with a silylating agent (e.g., BSTFA) or by methylation (e.g., with diazomethane or methanol/acid).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure good separation.

  • MS Detection: Electron ionization (EI) is typically used, and the mass spectrometer is operated in full scan mode to obtain the mass spectrum of the derivatized compound.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key chemical intermediate with well-defined physical and chemical properties. While its direct biological activity appears to be limited, its role as a scaffold in the synthesis of pharmacologically active derivatives is significant. This guide has provided a comprehensive overview of its characteristics, synthesis, and analytical methodologies to support its use in research and development. Further investigation into the potential subtle biological effects of the parent compound could be a future area of interest.

References

An In-depth Technical Guide to 3,3-Diphenylpropionic Acid: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3,3-Diphenylpropionic acid. The information is curated for professionals in research and development, with a focus on detailed experimental protocols and clear data presentation.

Chemical Structure and Properties

This compound, also known as β,β-diphenylpropionic acid, is a carboxylic acid characterized by a propanoic acid backbone with two phenyl substituents on the third carbon atom.[1] This structure imparts specific chemical and physical properties relevant to its application in organic synthesis. It is often used as a building block or intermediate in the preparation of more complex molecules, including pharmaceuticals.[2][3] For instance, it is utilized in the preparation of steroid 5α-reductase inhibitors and calpain-inhibitory peptidyl α-ketoacids and esters.[2][3]

Structural and Physical Data

The key structural identifiers and physical properties of this compound are summarized in the table below. The compound typically appears as a white to off-white or light yellow crystalline powder.[1][3] It has low solubility in water but is soluble in organic solvents like ethanol and ether.[1]

PropertyValueReference(s)
IUPAC Name 3,3-Diphenylpropanoic acid[4]
Synonyms Benzhydrylacetic acid, β-Phenylbenzenepropanoic acid[1]
CAS Number 606-83-7[5][6]
Molecular Formula C₁₅H₁₄O₂[1][5][6]
Molecular Weight 226.27 g/mol [5][6][7]
Melting Point 151-154 °C[2][5][8]
Appearance White to light yellow crystalline powder[3]
Linear Formula (C₆H₅)₂CHCH₂COOH[5][7]
SMILES String OC(=O)CC(c1ccccc1)c2ccccc2[1][5]
InChI Key BZQGAPWJKAYCHR-UHFFFAOYSA-N[1][5]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on factors such as starting material availability, desired yield, and reaction conditions. The following sections detail the most prominent synthesis pathways.

Synthesis from Cinnamic Acid and Benzene

A common and effective method for synthesizing this compound is through the Friedel-Crafts type reaction of cinnamic acid with benzene. This reaction can be catalyzed by traditional Lewis acids like aluminum trichloride or by more modern catalysts such as ionic liquids.

A greener approach involves the use of an ionic liquid, such as chloro(1-methyl-3-butylimidazole)aluminium trichloride ([bmim]Cl/AlCl₃), as both a catalyst and a solvent.[9] This method offers advantages like milder reaction conditions and potential for catalyst recycling.[9]

// Nodes CinnamicAcid [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzene [label="Benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; IonicLiquid [label="[bmim]Cl/AlCl₃\n(Ionic Liquid)", fillcolor="#FBBC05", fontcolor="#202124"]; Reflux [label="Reflux\n(70-80°C, 2-4h)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CinnamicAcid -> Reflux [label="Reactant"]; Benzene -> Reflux [label="Reactant"]; IonicLiquid -> Reflux [label="Catalyst"]; Reflux -> Product [label="Yield: 81-82%"]; } } Caption: Synthesis of this compound via ionic liquid catalysis.

  • Combine 156.2 g (2.0 moles) of benzene with 65.0 g of [bmim]Cl/AlCl₃ ionic liquid in a suitable reaction vessel.

  • Heat the mixture to 70-80 °C with stirring.

  • Over a period of 1 hour, add 29.6 g (0.2 moles) of cinnamic acid in five batches.

  • After the addition is complete, increase the temperature to reflux and maintain for 3 hours.

  • Upon completion of the reaction, add 200 mL of water and stir to mix thoroughly. Allow the layers to separate.

  • The aqueous layer, containing the ionic liquid, can be separated and the water removed by distillation under reduced pressure for recycling of the catalyst.

  • The organic layer is subjected to distillation under reduced pressure to remove unreacted benzene.

  • The resulting solid crude product is recrystallized from methanol and dried to yield this compound.

  • This procedure yields approximately 37.2 g (0.164 moles), corresponding to a yield of 82.2%.[9]

The traditional method utilizes anhydrous aluminum trichloride (AlCl₃) as the Lewis acid catalyst. While effective, this method often requires stricter anhydrous conditions and can generate more waste compared to the ionic liquid approach.

// Nodes CinnamicAcid [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzene [label="Benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; AlCl3 [label="Anhydrous AlCl₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Reaction\n(16-26°C, 2-4h)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Workup [label="Acidic Workup\n& Reflux", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CinnamicAcid -> Reaction [label="Reactant"]; Benzene -> Reaction [label="Reactant"]; AlCl3 -> Reaction [label="Catalyst"]; Reaction -> Workup; Workup -> Product [label="Yield: ~67%"]; } } Caption: Synthesis of this compound using AlCl₃ catalyst.

  • Dissolve 14.8 g (0.1 moles) of cinnamic acid in 80.0 mL (0.9 moles) of benzene with stirring.

  • In batches over 1.5-2.5 hours, add 18.7 g (0.14 moles) of anhydrous AlCl₃, maintaining the temperature between 16-24 °C.

  • After the addition is complete, continue stirring at 22-26 °C for 2-4 hours.

  • Slowly add a 15% (w/w) solution of dilute hydrochloric acid (containing 0.25 moles of HCl).

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, allow the layers to separate and remove the aqueous phase.

  • Recover the excess benzene from the organic phase by distillation under reduced pressure.

  • The resulting white solid crude product is recrystallized from methanol and dried.

  • This method yields approximately 15.1 g (0.067 moles), for a yield of 66.7%.[9]

Synthesis via Reformatsky Reaction

While not a direct synthesis of this compound itself, the Reformatsky reaction is a powerful tool for forming β-hydroxy esters, which can be precursors to related structures.[10][11][12][13][14] The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[10][12][14] For instance, a derivative, 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, is synthesized starting from benzophenone using a related approach.[15][16]

The general mechanism involves the formation of an organozinc reagent (a Reformatsky enolate) from the α-halo ester and zinc.[11][12][14] This enolate then adds to the carbonyl group of the ketone or aldehyde.[11]

// Nodes AlphaHaloester [label="α-Halo Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Zinc [label="Zinc Metal", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Enolate [label="Reformatsky Enolate\n(Organozinc Reagent)", fillcolor="#FBBC05", fontcolor="#202124"]; Carbonyl [label="Aldehyde or Ketone\n(e.g., Benzophenone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="Zinc Alkoxide Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="β-Hydroxy Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; AcidWorkup [label="Acid Workup", shape=ellipse, style=dashed];

// Edges AlphaHaloester -> Enolate; Zinc -> Enolate; Enolate -> Adduct; Carbonyl -> Adduct; Adduct -> Product [style=dashed, arrowhead=none]; Product -> AcidWorkup [label="Hydrolysis"]; } } Caption: General workflow of the Reformatsky Reaction.

Synthesis via Michael Addition

The Michael addition is another fundamental carbon-carbon bond-forming reaction that can be employed in the synthesis of this compound derivatives.[17][18] This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[17] While a direct protocol for this compound via this method is less commonly cited, the underlying principle could be applied by using a suitable diphenylmethyl nucleophile and an acrylic acid equivalent.

Summary of Synthesis Data

The following table summarizes the quantitative data for the primary synthesis methods discussed.

Synthesis MethodStarting MaterialsCatalyst/ReagentReaction TimeYieldReference(s)
Ionic Liquid Catalysis Cinnamic Acid, Benzene[bmim]Cl/AlCl₃3 hours (reflux)81-82%[9]
Aluminum Trichloride Catalysis Cinnamic Acid, BenzeneAnhydrous AlCl₃2-4 hours~67%[9]

References

An In-depth Technical Guide to 3,3-Diphenylpropionic Acid (CAS 606-83-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Diphenylpropionic acid (CAS 606-83-7), a versatile carboxylic acid with significant applications in organic synthesis and as a key intermediate in the development of pharmaceutical agents. This document details its chemical and physical properties, provides established synthesis protocols, and outlines methodologies for its analytical characterization. Furthermore, it explores the biological significance of this compound as a scaffold for the synthesis of targeted enzyme inhibitors, offering detailed experimental protocols for relevant biological assays.

Chemical and Physical Properties

This compound, also known as β-phenylbenzenepropanoic acid, is a white to off-white crystalline solid.[1] It is characterized by the presence of two phenyl groups attached to the third carbon of a propionic acid backbone.[1] While sparingly soluble in water, it demonstrates good solubility in organic solvents such as ethanol and ether.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 606-83-7[2][3][4][5][6]
Molecular Formula C₁₅H₁₄O₂[2][3][5][6]
Molecular Weight 226.27 g/mol [2][3][4][5][6]
Melting Point 151-154 °C[2][4][7]
Boiling Point 365 °C (estimate)[3]
Appearance White to light yellow crystalline powder[2][3]
Solubility Slightly soluble in water; Soluble in ethanol and ether.[1][2][3]
pKa 4.45 ± 0.10 (Predicted)[2]
InChI Key BZQGAPWJKAYCHR-UHFFFAOYSA-N[2]
SMILES O=C(O)CC(c1ccccc1)c1ccccc1

Synthesis Protocols

Two primary methods for the synthesis of this compound are well-documented: the Friedel-Crafts reaction of cinnamic acid and benzene, and the benzylation of phenylacetic acid.

Method 1: Friedel-Crafts Reaction

This method involves the reaction of cinnamic acid with benzene in the presence of a Lewis acid catalyst, typically an ionic liquid like chloro(1-methyl-3-butylimidazole)aluminium trichloride.

Experimental Protocol:

  • Combine 78.1 g (1.0 mole) of benzene and 37.2 g of [bmim]Cl/AlCl₃ ionic liquid in a reaction vessel.

  • Heat the mixture to 70-80 °C.

  • Over a period of 30 minutes, add 14.8 g (0.1 mole) of cinnamic acid in four batches.

  • After the addition is complete, increase the temperature to reflux and maintain for 2 hours.

  • Upon completion of the reaction, add 100 mL of water and stir to separate the layers. The aqueous layer contains the ionic liquid.

  • The organic layer is subjected to vacuum distillation to remove unreacted benzene, yielding the crude solid product.

  • Purify the crude this compound by recrystallization from methanol.

This protocol is adapted from a patented synthesis method.

Method 2: Benzylation of Phenylacetic Acid

This procedure utilizes the alkylation of phenylacetic acid with benzyl chloride in the presence of a strong base like sodium amide in liquid ammonia.

Experimental Protocol:

  • In a three-necked flask equipped with a condenser and mechanical stirrer, prepare a solution of sodium amide (0.226 mole) in approximately 500 mL of liquid ammonia.

  • Add 14.2 g (0.104 mole) of phenylacetic acid to the stirred suspension.

  • After 15 minutes, rapidly add a solution of 13.2 g (0.104 mole) of benzyl chloride in 25 mL of anhydrous ether.

  • Stir the reaction mixture for 1 hour.

  • Evaporate the mixture to near dryness on a steam bath. Add 200 mL of ether and evaporate to dryness again. Repeat this step.

  • Dissolve the resulting solid in 300 mL of water and wash with three 200-mL portions of ether.

  • Filter the aqueous solution and acidify with hydrochloric acid to precipitate the product.

  • Cool the mixture in an ice bath to complete crystallization.

  • Collect the white crystalline solid by filtration, wash with hot water, and dry.

This protocol is a summary of a procedure from Organic Syntheses.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.34 – 7.17 (m, 10H, Ar-H), 4.61 (t, J = 8.0 Hz, 1H, CH), 2.95 (d, J = 8.0 Hz, 2H, CH₂).

  • ¹³C NMR: Characteristic signals are expected for the carboxylic acid carbon (~179 ppm), the methine carbon (~45 ppm), the methylene carbon (~40 ppm), and the aromatic carbons (126-144 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ corresponds to the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ is indicative of the C=O stretching of the carbonyl group. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, and C=C stretching in the aromatic rings appears in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 226. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 amu) to give a fragment at m/z 181, and the formation of the stable diphenylmethyl cation ([ (C₆H₅)₂CH ]⁺) at m/z 167 through cleavage of the Cα-Cβ bond.

Biological Significance and Experimental Protocols

This compound serves as a crucial starting material for the synthesis of various biologically active compounds, notably as a scaffold for inhibitors of steroid 5α-reductase and calpains.[8]

Steroid 5α-Reductase Inhibition Assay

This assay is designed to screen for compounds that inhibit the conversion of testosterone to dihydrotestosterone (DHT) by the enzyme 5α-reductase.

Experimental Protocol (HPLC-based):

  • Enzyme Preparation: Prepare a microsomal suspension from rat liver or a suitable cell line (e.g., LNCaP) known to express 5α-reductase.

  • Reaction Mixture: In a microcentrifuge tube, combine 1.0 mL of 0.02 mM phosphate buffer (pH 6.5), 0.3 mL of 500 ppm testosterone solution (in 50% ethanol), 1.0 mL of the microsomal suspension, and 0.2 mL of the test compound (or this compound derivative) dissolved in 50% ethanol.

  • Initiation: Start the reaction by adding 0.5 mL of 0.77 mg/mL NADPH in phosphate buffer.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination and Extraction: Stop the reaction by adding an appropriate quenching agent and extract the steroids with an organic solvent (e.g., ethyl acetate).

  • Analysis: Evaporate the organic layer and reconstitute the residue in the mobile phase. Analyze the remaining testosterone content by HPLC with UV detection at 242 nm.[9] A decrease in the testosterone peak compared to a control without the inhibitor indicates 5α-reductase activity.

Steroid_5a_Reductase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Microsomal Suspension Incubation Incubate at 37°C Enzyme->Incubation Substrate Testosterone Solution Substrate->Incubation Inhibitor Test Compound (e.g., 3,3-DPPA Derivative) Inhibitor->Incubation Cofactor NADPH Solution Cofactor->Incubation Initiates Reaction Quench Quench Reaction Incubation->Quench Extract Extract Steroids Quench->Extract HPLC HPLC Analysis (UV 242 nm) Extract->HPLC Result Quantify Remaining Testosterone HPLC->Result

Calpain Activity Assay

This fluorometric assay measures the activity of calpains, a family of calcium-dependent cysteine proteases, and can be adapted to screen for their inhibitors.

Experimental Protocol (Fluorometric):

  • Sample Preparation: Prepare cell lysates from a suitable cell line in an extraction buffer that prevents premature calpain activation. Determine the protein concentration of the lysate.

  • Reaction Setup: In a 96-well black plate, add the cell lysate (containing 50-200 µg of protein) and the test compound (or this compound derivative). Include positive controls (active calpain) and negative controls (with a known calpain inhibitor).

  • Reaction Mixture: Add the 10X reaction buffer and the calpain substrate (e.g., Ac-LLY-AFC) to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.

  • Measurement: Read the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm. An increase in fluorescence corresponds to the cleavage of the substrate by active calpain. A reduction in fluorescence in the presence of the test compound indicates inhibition.

Calpain_Activity_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Setup cluster_assay Assay cluster_detection Detection Cell_Lysate Prepare Cell Lysate Well_Plate 96-Well Plate Setup (Samples & Controls) Cell_Lysate->Well_Plate Test_Compound Prepare Test Compound (e.g., 3,3-DPPA Derivative) Test_Compound->Well_Plate Add_Reagents Add Reaction Buffer & Fluorogenic Substrate Well_Plate->Add_Reagents Incubate Incubate at 37°C (1 hr) Add_Reagents->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 400 nm, Em: 505 nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Inhibition Measure_Fluorescence->Analyze_Data

Drug Development Applications

The rigid diphenylmethane scaffold of this compound provides a valuable starting point for the design of small molecule inhibitors. Its carboxylic acid group offers a convenient handle for chemical modification, allowing for the synthesis of compound libraries with diverse functionalities. These derivatives can then be screened against various biological targets. The development of anticonvulsant agents from this compound derivatives highlights the therapeutic potential of this chemical class.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start 3,3-Diphenylpropionic Acid (Scaffold) Modification Chemical Modification (e.g., Amidation, Esterification) Start->Modification Library Compound Library Generation Modification->Library Assay High-Throughput Screening Library->Assay Hit_ID Hit Identification Assay->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Safety and Handling

This compound is classified as a skin and serious eye irritant and may cause respiratory irritation.[10] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[10] In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes.[10] If inhaled, move the person to fresh air.[10] Store in a tightly closed container in a dry, well-ventilated place.[3]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, established synthetic routes, and role as a versatile building block for biologically active molecules make it a valuable tool in medicinal chemistry and organic synthesis. This technical guide provides a solid foundation for researchers working with this compound, from its basic handling and synthesis to its application in the development of novel therapeutics.

References

physical and chemical properties of 3,3-Diphenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Diphenylpropionic acid, tailored for researchers, scientists, and drug development professionals. The information is compiled from various scientific sources and presented in a structured format for clarity and ease of use.

Core Chemical Properties

This compound, also known as β-phenylbenzenepropanoic acid, is a carboxylic acid with the chemical formula C₁₅H₁₄O₂. It presents as a white to light yellow crystalline powder.[1][2]

PropertyValueSource(s)
IUPAC Name 3,3-Diphenylpropanoic acid[1]
CAS Number 606-83-7[3]
Molecular Formula C₁₅H₁₄O₂[3]
Molecular Weight 226.27 g/mol [3]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 151-154 °C[1]
Boiling Point 327.88 °C (rough estimate)[2]
Solubility Slightly soluble in water; Soluble in chloroform, DMSO, and methanol[2]
pKa 4.45 ± 0.10 (Predicted)[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows characteristic signals for the phenyl protons, the methine proton, and the methylene protons of the propionic acid chain.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the carboxylic acid functional group and the aromatic rings.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Reaction

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with cinnamic acid.

Materials:

  • Cinnamic acid

  • Benzene

  • Anhydrous Aluminum Chloride (AlCl₃) or an ionic liquid catalyst like 1-methyl-3-butylimidazolium chloroaluminate ([bmim]Cl/AlCl₃)

  • Methanol (for recrystallization)

  • Dilute Hydrochloric Acid

Procedure using Ionic Liquid Catalyst:

  • In a reaction vessel, mix benzene and the ionic liquid catalyst ([bmim]Cl/AlCl₃).

  • Heat the mixture to 70-80 °C.

  • Add cinnamic acid in portions over a period of 30-60 minutes.

  • Increase the temperature to reflux and maintain for 2-4 hours.

  • After the reaction is complete, cool the mixture and add water.

  • Separate the organic phase.

  • Remove the unreacted benzene by distillation under reduced pressure.

  • The resulting solid is the crude this compound.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Cinnamic_Acid Cinnamic Acid Addition Add Cinnamic Acid Cinnamic_Acid->Addition Benzene Benzene Mixing Mix Benzene and Catalyst Benzene->Mixing Catalyst Ionic Liquid Catalyst ([bmim]Cl/AlCl₃) Catalyst->Mixing Heating Heat to 70-80°C Mixing->Heating Heating->Addition Reflux Reflux for 2-4 hours Addition->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Quenching Add Water Cooling->Quenching Separation Separate Organic Phase Quenching->Separation Distillation Remove Excess Benzene Separation->Distillation Crude_Product Crude this compound Distillation->Crude_Product

Synthesis of this compound via Friedel-Crafts Reaction.

Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.[4]

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol.

  • If the solution is colored, add a small amount of activated charcoal and heat briefly.

  • Filter the hot solution to remove insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified crystals.[5]

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in hot Methanol Crude_Product->Dissolution Hot_Filtration Hot Gravity Filtration (if necessary) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Collect Crystals by Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Methanol Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Purification of this compound by Recrystallization.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific biological activities and signaling pathway interactions of this compound. Much of the available research focuses on its derivatives or the related compound, 3-phenylpropionic acid.

Derivatives of aryl propionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] For instance, some β,β-diphenyl propionic acid amides have been synthesized and evaluated for anticonvulsant and anti-inflammatory activities.[6]

The structurally related metabolite, 3-phenylpropionic acid (3-PPA), a product of gut microbial metabolism, has been shown to influence cellular signaling. Studies have indicated that 3-PPA can promote myotube hypertrophy through the Foxo3/NAD+ signaling pathway.[7] It has also been found to activate hepatic AMP-activated protein kinase α, which is involved in improving liver lipid homeostasis.[8] Furthermore, 3-PPA has been shown to partially activate the aryl hydrocarbon receptor (AhR) to promote macrophage phagocytosis.

While these findings on related compounds are informative, it is crucial to note that they cannot be directly extrapolated to this compound. Further research is required to elucidate the specific biological roles and mechanisms of action of this compound.

Biological_Context cluster_target This compound cluster_derivatives Derivatives cluster_related Related Compound: 3-Phenylpropionic Acid (3-PPA) cluster_activities Observed Activities of Related Compounds Target This compound Amides β,β-Diphenyl Propionic Acid Amides Target->Amides Structural Relationship PPA 3-Phenylpropionic Acid Target->PPA Structural Similarity AntiInflammatory Anti-inflammatory Amides->AntiInflammatory Anticonvulsant Anticonvulsant Amides->Anticonvulsant NSAIDs Aryl Propionic Acid Derivatives (NSAIDs) NSAIDs->AntiInflammatory Muscle_Growth Myotube Hypertrophy (Foxo3/NAD+ Pathway) PPA->Muscle_Growth Lipid_Metabolism Improved Lipid Homeostasis (AMPKα Activation) PPA->Lipid_Metabolism Immune_Response Macrophage Phagocytosis (AhR Activation) PPA->Immune_Response

Biological Context of this compound and Related Compounds.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. While detailed protocols for its synthesis and purification are available, a precise experimental boiling point has not been widely reported. The primary area for future research lies in the exploration of its biological activities and the elucidation of its potential interactions with cellular signaling pathways, an area where data is currently lacking for the parent compound. The known activities of its derivatives and structurally similar molecules suggest that this compound may hold untapped potential in various therapeutic areas.

References

An In-depth Technical Guide to 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3,3-Diphenylpropionic acid, a compound of interest in various research and development settings.

Core Compound Identification

This compound is a carboxylic acid characterized by a propionic acid backbone with two phenyl group substituents at the third carbon position. It is typically encountered as a white to off-white crystalline powder.[1][2] This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Physicochemical Data

The essential quantitative data for this compound are summarized in the table below for ease of reference and comparison.

ParameterValueReferences
Molecular Formula C₁₅H₁₄O₂[2][3][4]
Molecular Weight 226.27 g/mol [1][2][3][5]
CAS Number 606-83-7[1][2][3][5]
Linear Formula (C₆H₅)₂CHCH₂COOH[1][5]
Melting Point 151-154 °C[1][2]
Appearance White to light yellow crystalline powder[1][2]

Compound Identification and Key Properties

The following diagram illustrates the relationship between the primary identifiers for this compound.

compound_identification Compound This compound Formula Molecular Formula C₁₅H₁₄O₂ Compound->Formula Weight Molecular Weight 226.27 g/mol Compound->Weight CAS CAS Number 606-83-7 Compound->CAS

Key identifiers for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are application-specific and are not detailed in the provided search results. Researchers should consult specialized synthetic chemistry literature or method validation publications for specific procedural information relevant to their application. The primary use of this compound is in the preparation of other molecules, such as steroid 5α-reductase inhibitors and calpain-inhibitory peptidyl α-ketoacids.

References

An In-depth Technical Guide on the Solubility of 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Diphenylpropionic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, which can be used by researchers to generate precise measurements.

Introduction to this compound

This compound, also known as β-phenylbenzenepropanoic acid or benzhydrylacetic acid, is a carboxylic acid derivative. Its chemical structure, featuring two phenyl rings, significantly influences its solubility profile, rendering it largely nonpolar. Understanding its solubility in various solvents is crucial for its application in organic synthesis, pharmaceutical formulation, and other research areas.

Qualitative Solubility Profile

Based on available chemical literature, the solubility of this compound can be qualitatively summarized as follows:

  • Slightly Soluble: Water, Chloroform, Dimethyl Sulfoxide (DMSO), Methanol.

  • Soluble: Ethanol, Ether.

It is important to note that terms like "slightly soluble" and "soluble" are imprecise and can vary depending on the specific experimental conditions, such as temperature and the purity of both the solute and the solvent. For rigorous scientific and developmental work, quantitative solubility data is essential.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in various solvents. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Water
Methanol
Ethanol
Acetone
Chloroform
Dimethyl Sulfoxide (DMSO)
User-defined

Researchers are encouraged to perform the experiments outlined in the following section to obtain this critical data.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is a standard and widely accepted procedure.

4.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method.

4.2. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Volumetric flasks

  • Screw-cap vials or flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Standard laboratory glassware (pipettes, beakers, etc.)

4.3. Procedure

  • Preparation of the Slurry:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

    • Using a calibrated pipette, add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

  • Analysis:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the concentration in the experimental samples.

  • Data Calculation:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

4.4. Experimental Workflow Diagram

G Workflow for Equilibrium Solubility Determination A Prepare Slurry: Add excess this compound to a known volume of solvent. B Equilibration: Agitate at constant temperature (e.g., 24-72h). A->B C Sample Collection: Withdraw supernatant. B->C D Filtration: Remove undissolved solid using a syringe filter. C->D E Dilution: Dilute the saturated solution to a known concentration. D->E F Analysis: Quantify concentration using HPLC or UV-Vis. E->F G Data Calculation: Determine solubility in g/100mL or mol/L. F->G

Workflow for Equilibrium Solubility Determination

Factors Influencing Solubility

Researchers should be aware of several factors that can influence the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.

  • pH of the Solvent: As a carboxylic acid, the solubility of this compound in aqueous solutions will be significantly affected by pH. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the experiment.

Conclusion

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 3,3-Diphenylpropionic acid, a compound of interest in various research and development applications. The information is presented to meet the needs of a scientific audience, with a focus on precise data and reproducible experimental methodologies.

Physicochemical Data of this compound

The accurate determination of physical properties such as melting and boiling points is fundamental in the characterization and quality control of chemical substances. This compound is a white to light yellow crystalline powder.[1] The following table summarizes its key physical properties.

PropertyValueSource
Melting Point151-154 °C (lit.)[1][2][3][4]
Boiling Point327.88 °C (rough estimate)[1]

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup[5]

  • Capillary tubes (sealed at one end)[6]

  • Thermometer

  • Mortar and pestle (optional, for sample preparation)

Procedure (using a Mel-Temp Apparatus):

  • Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, to a height of about 2-3 mm.[5][6]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6]

  • Approximate Melting Point Determination: The sample is heated rapidly to get a preliminary, approximate melting point. This allows for a more precise measurement in the subsequent steps.

  • Accurate Melting Point Determination: A fresh sample is prepared and placed in the apparatus. The temperature is raised quickly to about 15-20°C below the approximate melting point. Then, the heating rate is slowed to 1-2°C per minute.[6]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7][8][9] For a solid compound like this compound, its boiling point is determined at the liquid state.

Apparatus:

  • Small test tube or fusion tube[7][9]

  • Capillary tube (sealed at one end)[7][9]

  • Thermometer[7][9]

  • Heating bath (e.g., oil bath or Thiele tube)[9][10]

  • Rubber band or thread to attach the test tube to the thermometer[9][10]

Procedure (Capillary Method):

  • Sample Preparation: A small amount of this compound is placed in the small test tube.

  • Apparatus Setup: A capillary tube is placed inside the test tube with its open end downwards. The test tube is then attached to a thermometer.[7][10]

  • Heating: The thermometer and test tube assembly is immersed in a heating bath. The bath is heated gently.[9]

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a steady stream of bubbles emerges from the capillary tube.[9]

  • Recording the Boiling Point: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Logical Workflow

The following diagram illustrates the logical workflow for assessing the purity of a solid organic compound, such as this compound, using its melting point.

Purity_Assessment_Workflow cluster_0 Purity Assessment of a Solid Organic Compound start Obtain Solid Sample prep_sample Prepare Sample for Melting Point Analysis (Dry and Powder) start->prep_sample determine_mp Determine Experimental Melting Point Range prep_sample->determine_mp compare_lit Compare with Literature Value determine_mp->compare_lit decision Is Melting Range Sharp and Close to Literature Value? compare_lit->decision pure Compound is Likely Pure decision->pure Yes impure Compound is Likely Impure decision->impure No recrystallize Purify by Recrystallization impure->recrystallize recrystallize->prep_sample Re-evaluate

Caption: Workflow for Purity Assessment via Melting Point.

References

Spectroscopic Analysis of 3,3-Diphenylpropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Diphenylpropionic acid, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented here has been compiled from various sources to provide a detailed analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.35 - 7.15m10HAr-H
4.55t, J = 7.9 Hz1HCH
2.95d, J = 7.9 Hz2HCH₂
12.0 (approx.)br s1HCOOH

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Chemical Shift (ppm)Assignment
178.0C=O
142.5Ar-C (quaternary)
128.8Ar-CH
128.0Ar-CH
126.5Ar-CH
48.0CH
40.0CH₂
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Assignment
3300 - 2500O-H stretch (Carboxylic Acid)
3080 - 3020C-H stretch (Aromatic)
2980 - 2850C-H stretch (Aliphatic)
1700C=O stretch (Carboxylic Acid)
1600, 1495, 1450C=C stretch (Aromatic)
1410, 920O-H bend (Carboxylic Acid)
750, 700C-H bend (Aromatic, out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

m/zRelative Intensity (%)Proposed Fragment
22625[M]⁺
18110[M - COOH]⁺
167100[M - CH₂COOH]⁺ (Benzhydryl cation)
10415[C₈H₈]⁺
9120[C₇H₇]⁺ (Tropylium cation)
7710[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

  • The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette.[1]

  • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.[1]

Instrumentation and Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized through a process called shimming to ensure high resolution.

  • For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.

  • The spectral width, acquisition time, and number of scans are optimized to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid this compound is placed directly onto the ATR crystal.

  • A pressure arm is applied to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

  • A few milligrams of this compound are ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

Instrumentation and Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first.

  • The sample is then placed in the beam path, and the sample spectrum is recorded.

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • The sample is heated to induce vaporization into the ion source, which is maintained under high vacuum.

  • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

  • The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion at a specific m/z value.

  • The resulting mass spectrum is a plot of relative intensity versus m/z.

Data Interpretation and Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Solid Sample (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR ATR_Prep Direct Application to ATR Crystal Sample->ATR_Prep IR (ATR) KBr_Prep Grinding with KBr & Pelletizing Sample->KBr_Prep IR (KBr) Vaporization Heating for Vaporization Sample->Vaporization MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer ATR_Prep->IR KBr_Prep->IR MS Mass Spectrometer Vaporization->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

General workflow for spectroscopic analysis of a solid sample.

References

Potential Biological Activities of 3,3-Diphenylpropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropionic acid is a carboxylic acid derivative that has garnered attention in medicinal chemistry primarily as a versatile scaffold for the synthesis of more complex, biologically active molecules. While comprehensive studies on the intrinsic biological activities of this compound are limited, a growing body of evidence on its derivatives suggests significant potential in several therapeutic areas. This technical guide provides an in-depth overview of the known biological activities of this compound derivatives and explores the inferred potential of the parent compound as a precursor for enzyme inhibitors.

Potential Biological Activities Based on Derivatives

Research into the biological effects of this compound has predominantly focused on its amide and other derivatives. These studies have revealed promising antioxidant, antiproliferative, and anti-inflammatory properties.

Antioxidant Activity

Diphenylpropionamide derivatives, synthesized from this compound, have demonstrated notable antioxidant capabilities. These derivatives have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in cellular models.[1][2] Key findings include:

  • Radical Scavenging: Certain amide derivatives have shown significant scavenging activity against the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical.[1][2]

  • Reduction of Reactive Oxygen Species (ROS) and Nitric Oxide (NO): In lipopolysaccharide (LPS)-stimulated macrophage cell lines, these derivatives have been shown to decrease the production of ROS and NO, key mediators of oxidative stress and inflammation.[1][2]

Antiproliferative Activity

The antiproliferative potential of this compound derivatives has been investigated against various cancer cell lines. This activity suggests that the this compound scaffold may be a valuable starting point for the development of novel anticancer agents.[3]

Anti-inflammatory and Analgesic Activity

As a member of the arylpropionic acid class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, this compound and its derivatives are predicted to possess anti-inflammatory and analgesic properties.[4][5] Amides of β,β-diphenyl propionic acid have been synthesized and shown to exhibit mild to moderate anti-inflammatory and analgesic activities in vivo.[5]

Inferred Potential as a Precursor for Enzyme Inhibitors

This compound has been utilized as a key starting material in the synthesis of potent inhibitors for clinically relevant enzymes, namely steroid 5α-reductase and calpain.

Steroid 5α-Reductase Inhibition

This compound is a documented precursor for the synthesis of acylpiperidines that act as inhibitors of steroid 5α-reductase.[6] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of 5α-reductase is a clinically validated strategy for the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia (male pattern baldness).

Calpain Inhibition

The compound has also been employed in the preparation of peptidyl α-ketoacids and esters that exhibit calpain-inhibitory activity.[6] Calpains are a family of calcium-dependent proteases involved in various cellular processes, and their dysregulation has been implicated in neurodegenerative diseases, ischemic injury, and cataract formation. The development of calpain inhibitors is therefore an active area of therapeutic research.

Data Presentation

The following table summarizes the quantitative data available for the biological activities of this compound derivatives.

Compound TypeAssayTarget/Cell LineActivityReference
DiphenylpropionamidesABTS Radical Scavenging-Up to 78.19% reduction[2]
DiphenylpropionamidesROS ProductionJ774.A1 MacrophagesConcentration-dependent reduction[2]
DiphenylpropionamidesNO ProductionJ774.A1 MacrophagesConcentration-dependent reduction[2]
DiphenylpropionamidesAntiproliferativeJ774.A1, HEK-293, WEHI-164IC50 values in the low µM range for some derivatives[3]
β,β-Diphenyl Propionic Acid AmidesAnti-inflammatory (Carrageenan-induced paw edema)In vivo (rats)36.13% to 90% inhibition[5]
β,β-Diphenyl Propionic Acid AmidesAnalgesicIn vivo (mice)Significant analgesic activity[5]

Experimental Protocols

Synthesis of Diphenylpropionamide Derivatives

The synthesis of diphenylpropionamide derivatives is typically achieved through the direct condensation of this compound with an appropriate amine.[1][2]

Materials:

  • This compound

  • Appropriate amine (e.g., morpholine)

  • 1-Propylphosphonic acid cyclic anhydride (PPAA) as a catalyst

  • Dichloromethane (DCM) as a solvent

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add the appropriate amine to the solution.

  • Add 1-propylphosphonic acid cyclic anhydride (PPAA) as a catalyst.

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, the solvent is evaporated, and the crude product is purified, typically by column chromatography.

  • The structure of the synthesized compound is confirmed by NMR analysis and its melting point is determined.[1][2]

In Vitro Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable ABTS radical cation.

Procedure:

  • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Incubate the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add the test compound to the ABTS radical solution.

  • Measure the absorbance at 734 nm after a set incubation time.

  • The percentage of inhibition is calculated by comparing the absorbance of the test sample to that of a control (without the scavenger).[1][2]

This assay evaluates the effect of the compounds on the production of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Culture J774.A1 macrophages in a suitable medium.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS to induce ROS and NO production.

  • For ROS measurement, use a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS. Measure the fluorescence intensity.

  • For NO measurement, quantify the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. Measure the absorbance at 540 nm.

  • The reduction in ROS and NO production is calculated relative to LPS-stimulated cells without the test compound.[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Assays 3_3_DPPA This compound Condensation Condensation (PPAA catalyst) 3_3_DPPA->Condensation Amine Amine Amine->Condensation Derivative Diphenylpropionamide Derivative Condensation->Derivative Antioxidant Antioxidant Assays (ABTS, ROS, NO) Derivative->Antioxidant Antiproliferative Antiproliferative Assays Derivative->Antiproliferative

Caption: Synthesis and biological evaluation workflow for derivatives of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB iNOS_COX2 iNOS & COX-2 Expression NF_kB->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation DPPA_Derivative This compound Derivative DPPA_Derivative->NF_kB Inhibition

Caption: Postulated anti-inflammatory mechanism of this compound derivatives.

Conclusion

While direct evidence for the biological activities of this compound is currently lacking in the scientific literature, the compound serves as a valuable and promising scaffold in medicinal chemistry. The demonstrated antioxidant, antiproliferative, and anti-inflammatory activities of its derivatives highlight the significant potential of the this compound core structure. Furthermore, its utility as a precursor for the synthesis of potent enzyme inhibitors, such as those targeting 5α-reductase and calpain, underscores its importance in drug discovery and development. Future research should focus on the direct evaluation of this compound in a range of biological assays to fully elucidate its intrinsic therapeutic potential. This would provide a more complete understanding of its structure-activity relationships and could open new avenues for the development of novel therapeutic agents.

References

An In-depth Technical Guide to 3,3-Diphenylpropionic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diphenylpropionic acid, a notable carboxylic acid, has carved a niche for itself in the landscape of organic synthesis and medicinal chemistry. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for this compound. It provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its preparation, and an exploration of the biological activities of its derivatives. A key focus is placed on the role of these derivatives as modulators of inflammatory pathways, particularly the NF-κB signaling cascade, offering insights for future drug discovery and development endeavors.

Introduction

This compound, with the chemical formula (C₆H₅)₂CHCH₂COOH, is a crystalline solid that has garnered interest primarily as a versatile intermediate in the synthesis of more complex molecules.[1][2] Its structural motif, featuring a diphenylmethane group attached to a propionic acid backbone, provides a unique scaffold for the development of novel therapeutic agents. While the parent compound itself is not a major therapeutic agent, its derivatives have shown promise in various pharmacological areas, including anti-inflammatory, antioxidant, and anticonvulsant applications.[3] This guide aims to provide a thorough technical resource on the discovery, synthesis, and biological significance of this compound and its derivatives.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[4] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, ether, chloroform, and DMSO.[3][4] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 606-83-7[5]
Molecular Formula C₁₅H₁₄O₂[5]
Molecular Weight 226.27 g/mol [5]
Melting Point 151-154 °C[5]
Boiling Point 327.88 °C (estimate)[4]
Density 1.0891 g/cm³ (estimate)[4]
pKa 4.45 ± 0.10 (Predicted)[4]
Beilstein Registry Number 1912506[5]

Discovery and History of Synthesis

A significant advancement in the synthesis of this compound is the Friedel-Crafts-type reaction of an unsaturated carboxylic acid with an aromatic hydrocarbon. This approach remains a cornerstone of its modern preparation.

Historical Synthetic Approaches

Historically, the synthesis of diarylpropionic acids has been achieved through various methods, including:

  • Michael Addition: The conjugate addition of a carbanion, such as that derived from a malonic ester, to an α,β-unsaturated carbonyl compound, followed by hydrolysis and decarboxylation, is a classic route to 3-substituted propionic acids.

  • Reformatsky Reaction: This reaction involves the addition of an organozinc reagent derived from an α-haloester to a carbonyl compound. While not a direct route to this compound, it is a historically significant method for forming β-hydroxy esters, which can be further modified.

Modern Synthetic Methods

A widely employed modern method for the synthesis of this compound involves the reaction of cinnamic acid with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, or an ionic liquid. This method is efficient and provides good yields of the desired product.

Experimental Protocols

This section provides a detailed experimental protocol for a modern synthesis of this compound.

Synthesis of this compound from Cinnamic Acid and Benzene

This protocol is adapted from a method described in the patent literature.

Materials:

  • Cinnamic acid

  • Benzene

  • Anhydrous Aluminum Chloride (AlCl₃) or Chloro(1-methyl-3-butylimidazolium)aluminate ionic liquid

  • Methanol

  • Hydrochloric acid (dilute)

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cinnamic acid (1 equivalent) in an excess of benzene (e.g., 10-20 equivalents).

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.2-1.5 equivalents) in portions. Alternatively, the reaction can be carried out using an ionic liquid as the catalyst and solvent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with benzene or another suitable organic solvent.

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from methanol or ethanol to yield pure this compound.

Expected Yield: 60-80%

Biological Activities and Signaling Pathways

While this compound itself has limited reported biological activity, its derivatives have emerged as compounds of interest in medicinal chemistry, exhibiting a range of pharmacological effects.

Anti-inflammatory and Antioxidant Activity

Derivatives of this compound, particularly its amides, have been shown to possess anti-inflammatory and antioxidant properties.[3] Studies have demonstrated that these compounds can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This suggests a potential mechanism of action involving the modulation of inflammatory signaling pathways.

The reduction of ROS and NO production is often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). The ability of this compound derivatives to reduce ROS and NO suggests they may interfere with this pathway, potentially by inhibiting the degradation of IκB or the nuclear translocation of NF-κB.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB leads to degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active translocates to Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS, Cytokines) NFkB_active->Inflammatory_Genes Nucleus Nucleus ROS_NO ROS & NO Production Inflammatory_Genes->ROS_NO DPPA_Derivative 3,3-Diphenylpropionic Acid Derivative DPPA_Derivative->IKK inhibits? DPPA_Derivative->NFkB_active inhibits translocation?

Figure 1: Proposed mechanism of anti-inflammatory action of this compound derivatives via inhibition of the NF-κB signaling pathway.

Anticonvulsant Activity

Certain amide derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. In vivo studies in animal models of epilepsy have shown that some of these compounds exhibit significant protection against seizures. The proposed mechanism of action for some of these derivatives involves the modulation of neuronal voltage-sensitive sodium channels, which are critical for regulating neuronal excitability. By interacting with these channels, the compounds may reduce the excessive neuronal firing that characterizes epileptic seizures.

Experimental_Workflow_Anticonvulsant Synthesis Synthesis of 3,3-Diphenylpropionic Acid Amide Derivatives Screening Anticonvulsant Screening (e.g., MES, scPTZ tests) Synthesis->Screening Active_Compounds Identification of Active Compounds Screening->Active_Compounds Mechanism_Study Mechanism of Action Study Active_Compounds->Mechanism_Study Lead_Optimization Lead Optimization Active_Compounds->Lead_Optimization Sodium_Channel Interaction with Voltage-Sensitive Sodium Channels Mechanism_Study->Sodium_Channel

Figure 2: Experimental workflow for the discovery and characterization of anticonvulsant this compound derivatives.

Conclusion

This compound has a rich, albeit not fully documented, history as a synthetic building block. Modern synthetic methods allow for its efficient preparation, paving the way for the exploration of its derivatives in drug discovery. The demonstrated anti-inflammatory, antioxidant, and anticonvulsant activities of these derivatives highlight the potential of the this compound scaffold in developing novel therapeutics. Further investigation into the precise molecular mechanisms of action of these compounds is warranted to fully realize their therapeutic potential. This guide provides a foundational resource for researchers and scientists working in this promising area of medicinal chemistry.

References

The Evolving Landscape of 3,3-Diphenylpropionic Acid Derivatives: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-diphenylpropionic acid scaffold has emerged as a versatile platform in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, properties, and therapeutic applications of these compounds, with a focus on their potential as anticonvulsant, antioxidant, antimicrobial, and anticancer agents. Detailed experimental methodologies, quantitative structure-activity relationship data, and visualizations of key biological pathways are presented to serve as a comprehensive resource for researchers in the field.

Synthesis of this compound and its Amide Derivatives

The core structure of this compound can be synthesized through various methods, including the reaction of cinnamic acid with benzene in the presence of an ionic liquid catalyst. One documented method involves a reflux reaction of these starting materials for 2-4 hours, leading to the formation of this compound.[1]

Amide derivatives are commonly prepared through the direct condensation of this compound with appropriate amines. This can be achieved using coupling agents such as 1-propylphosphonic acid cyclic anhydride (PPAA) or carbonyldiimidazole (CDI).[2][3]

General Experimental Protocol for Amide Synthesis:

A general procedure for the synthesis of 3,3-diphenylpropionamides involves the amidation of this compound with a chosen secondary amine in the presence of a coupling reagent like CDI.[3]

Step 1: Activation of Carboxylic Acid: this compound is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). The coupling agent (e.g., CDI) is added portion-wise, and the mixture is stirred at room temperature to form an activated intermediate.

Step 2: Amine Addition: The desired amine is added to the reaction mixture.

Step 3: Reaction and Work-up: The reaction is stirred, typically overnight, at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., dilute HCl), a basic solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

Step 4: Purification: The crude product is purified using techniques such as column chromatography on silica gel or recrystallization to yield the pure amide derivative.[2]

Biological Activities and Properties

Derivatives of this compound have demonstrated a remarkable range of biological activities, which are summarized in the following sections.

Anticonvulsant Properties

Several amide derivatives of this compound have been synthesized and evaluated for their anticonvulsant effects. A notable example, compound 3q , displayed a broad spectrum of activity in preclinical seizure models.[3]

Table 1: Anticonvulsant Activity of Lead Compound 3q [3]

TestED₅₀ (mg/kg, i.p.)
Maximal Electroshock (MES)31.64
Subcutaneous Pentylenetetrazole (scPTZ)75.41
6-Hz (32 mA)38.15

The anticonvulsant activity of these compounds is believed to be mediated, at least in part, through interaction with neuronal voltage-sensitive sodium channels.[3]

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.[4]

  • Animals: Male mice (e.g., CF-1 strain) or rats are used.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal or ear clip electrodes.[5]

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered a positive result, indicating protection.[5][6]

  • Procedure: Animals are administered the test compound intraperitoneally (i.p.) at various doses. After a predetermined time, the electrical stimulus is applied, and the animals are observed for the presence or absence of tonic hindlimb extension. The dose that protects 50% of the animals (ED₅₀) is then calculated.[5]

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds effective against myoclonic and absence seizures.

  • Animals: Male mice (e.g., CF-1 strain) are commonly used.

  • Convulsant: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose known to induce clonic seizures (e.g., 85 mg/kg for CF-1 mice).[7]

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is the endpoint.[7]

  • Procedure: The test compound is administered i.p. prior to the scPTZ injection. Animals are then observed for the presence or absence of clonic seizures, and the ED₅₀ is determined.[7]

Antioxidant Activity

Diphenylpropionamide derivatives have been shown to possess significant antioxidant properties. Their activity has been evaluated by their ability to scavenge the ABTS radical and to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophages.[2]

Table 2: In Vitro Antioxidant Activity of Selected 3,3-Diphenylpropionamides [2]

CompoundR" SubstituentABTS Radical Scavenging (%)
3 Morpholine78.19
8 Morpholine71.40
4 Methoxybenzylmethyl41.80
9 Methoxybenzylmethyl33.93

Compounds 3 and 8 , both containing a morpholine ring, exhibited the highest antioxidant activity. These compounds also demonstrated a concentration-dependent reduction of ROS and nitrite production in LPS-stimulated J774.A1 macrophages.[2]

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagent Preparation: A stock solution of ABTS is prepared and reacted with potassium persulfate to generate the ABTS•+ radical cation. This solution is then diluted to a specific absorbance at 734 nm.[1][8]

  • Reaction: The test compound is added to the ABTS•+ solution.

  • Measurement: The decrease in absorbance at 734 nm is measured after a set incubation period.

  • Calculation: The percentage of inhibition of the ABTS radical is calculated, and the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

Anticancer and Antimicrobial Properties

A series of 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives have been synthesized and shown to have promising activity against drug-resistant pathogens and cancer cells.[9][10] These compounds demonstrated structure-dependent antimicrobial activity, particularly against Gram-positive bacteria.[9][10]

Furthermore, certain derivatives exhibited antiproliferative activity against cisplatin-resistant FaDu head and neck cancer cells at low micromolar concentrations.[9][10] In silico modeling suggests that some of these compounds may interact with the HER-2 and c-MET proteins.[9][10]

Table 3: Antiproliferative Activity of Selected 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic Acid Derivatives against FaDu Cells [11]

CompoundKey Structural FeatureIC₅₀ (µM)
5 VariesLow micromolar
6 Thiocarbamide moietyLow micromolar
25 2-oxindole coreLow micromolar

These compounds were also found to induce significant oxidative stress in FaDu cells while showing low cytotoxicity in non-cancerous HEK293 cells.[9][10]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2][3][10][12]

  • Cell Seeding: Cancer cells (e.g., FaDu) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2][12]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[2][12]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.[2][12]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[2]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives can be attributed to their interaction with various cellular targets and signaling pathways.

Interaction with Voltage-Gated Sodium Channels

The anticonvulsant effects of some this compound amides are likely due to their interaction with voltage-gated sodium channels (VGSCs).[3] These channels are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, the compounds can reduce neuronal excitability and suppress seizure activity.

G This compound Derivative This compound Derivative Voltage-Gated Sodium Channel Voltage-Gated Sodium Channel This compound Derivative->Voltage-Gated Sodium Channel blocks Reduced Na+ Influx Reduced Na+ Influx Voltage-Gated Sodium Channel->Reduced Na+ Influx Decreased Neuronal Excitability Decreased Neuronal Excitability Reduced Na+ Influx->Decreased Neuronal Excitability Anticonvulsant Effect Anticonvulsant Effect Decreased Neuronal Excitability->Anticonvulsant Effect

Proposed mechanism of anticonvulsant action.
Inhibition of HER-2 and c-MET Signaling

The anticancer activity of certain 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives may be linked to the inhibition of the HER-2 and c-MET receptor tyrosine kinases.[9][10] Both of these receptors play critical roles in cancer cell proliferation, survival, and metastasis.

G cluster_0 Cell Membrane HER-2 HER-2 Downstream Signaling (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) HER-2->Downstream Signaling (e.g., PI3K/Akt, MAPK) c-MET c-MET c-MET->Downstream Signaling (e.g., PI3K/Akt, MAPK) This compound Derivative This compound Derivative This compound Derivative->HER-2 inhibits This compound Derivative->c-MET inhibits Cell Proliferation Cell Proliferation Downstream Signaling (e.g., PI3K/Akt, MAPK)->Cell Proliferation Cell Survival Cell Survival Downstream Signaling (e.g., PI3K/Akt, MAPK)->Cell Survival Metastasis Metastasis Downstream Signaling (e.g., PI3K/Akt, MAPK)->Metastasis Anticancer Effect Anticancer Effect

Inhibition of HER-2 and c-MET signaling pathways.

Experimental Workflows

The discovery and development of novel this compound derivatives typically follow a structured workflow, from synthesis to biological evaluation.

G Synthesis of Derivatives Synthesis of Derivatives Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Synthesis of Derivatives->Structural Characterization (NMR, MS) In Vitro Screening In Vitro Screening Structural Characterization (NMR, MS)->In Vitro Screening Anticonvulsant Assays (MES, scPTZ) Anticonvulsant Assays (MES, scPTZ) In Vitro Screening->Anticonvulsant Assays (MES, scPTZ) Antioxidant Assays (ABTS, ROS) Antioxidant Assays (ABTS, ROS) In Vitro Screening->Antioxidant Assays (ABTS, ROS) Anticancer Assays (MTT) Anticancer Assays (MTT) In Vitro Screening->Anticancer Assays (MTT) Lead Compound Identification Lead Compound Identification Anticonvulsant Assays (MES, scPTZ)->Lead Compound Identification Antioxidant Assays (ABTS, ROS)->Lead Compound Identification Anticancer Assays (MTT)->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies In Vivo Efficacy and Toxicity In Vivo Efficacy and Toxicity Lead Compound Identification->In Vivo Efficacy and Toxicity

General workflow for drug discovery.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of applications. The derivatives synthesized to date have shown significant potential as anticonvulsants, antioxidants, and anticancer agents. Future research in this area should focus on expanding the chemical diversity of these derivatives to improve their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation compounds with enhanced therapeutic profiles. The detailed methodologies and data presented in this guide aim to facilitate these ongoing research efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

3,3-Diphenylpropionic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3,3-Diphenylpropionic acid. The information is intended to guide laboratory personnel and drug development professionals in the safe use and management of this compound.

Chemical Identification

PropertyValue
Chemical Name This compound
Synonyms Benzenepropanoic acid, β-phenyl-
CAS Number 606-83-7
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol [1]
Physical State Crystalline powder[2], Powder[1]
Appearance White to light yellow[2]

Hazard Identification

This compound is classified as a hazardous chemical. The primary hazards are related to irritation of the skin, eyes, and respiratory system.

GHS Classification:

  • Skin Corrosion/Irritation: Category 2[3][4]

  • Serious Eye Damage/Eye Irritation: Category 2[3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[3][4]

Signal Word: Warning[3][4]

Hazard Statements:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Quantitative Safety and Physical Data

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Melting Point 151-154 °C[1][2][6]
Boiling Point 327.88°C (estimate)[2]
Flash Point 113 °C (235.4 °F)[3]
pKa 4.45 ± 0.10 (Predicted)[2]
Water Solubility Slightly soluble[2]

First Aid Measures

Prompt and appropriate first aid is crucial in the event of exposure.

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][4]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[3][4]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][5] If not breathing, give artificial respiration.[3]

  • Ingestion: Clean the mouth with water. Do NOT induce vomiting. Get medical attention.[3][7]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[3]

  • Unsuitable Extinguishing Media: No information available.[3]

  • Specific Hazards: Keep product and empty containers away from heat and sources of ignition.[3]

  • Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO₂).[3]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[3]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][5]

  • Environmental Precautions: Do not let the chemical enter the environment.[3]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3] Avoid generating dust.

Handling and Storage

  • Handling: Wash hands and any exposed skin thoroughly after handling.[3][5] Wear protective gloves, clothing, eye, and face protection.[3][5] Use only outdoors or in a well-ventilated area.[3][5]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[3][5] Store locked up.[3][5]

Exposure Controls and Personal Protection

  • Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

    • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

    • Respiratory Protection: When dusts are generated, a NIOSH-approved respirator is recommended.

Experimental Protocols for Hazard Assessment

Skin Irritation Testing (Based on OECD Guideline 439)

The in vitro skin irritation test using a Reconstructed Human Epidermis (RhE) model is a common method to assess skin irritation potential.[8]

Methodology:

  • Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[9]

  • Application of Test Substance: A precise amount of this compound (as a solid or in a suitable solvent) is applied directly to the surface of the RhE tissue.[9]

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes).[9]

  • Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed to remove the test substance and then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.[9]

  • Viability Assessment: Tissue viability is measured using a colorimetric assay, such as the MTT assay. The enzymatic conversion of MTT to a colored formazan product by viable cells is quantified.[9]

  • Classification: The viability of the treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., ≤ 50%) leads to classification as a skin irritant.[9][10]

Eye Irritation Testing (Based on OECD Guideline 405)

Historically, eye irritation potential was assessed using in vivo methods with laboratory animals, though in vitro alternatives are now preferred.

Methodology:

  • Animal Selection and Preparation: Healthy, young adult albino rabbits are typically used.[11] The eyes of the animals are examined before the test to ensure they are free of defects.[12]

  • Application of Test Substance: A single dose of this compound is applied to the conjunctival sac of one eye of each animal. The other eye serves as a control.[11]

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[11]

  • Scoring: Irritation is scored based on the severity of lesions on the cornea, iris, and conjunctiva.[7]

  • Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.[11] The use of analgesics and anesthetics is recommended to minimize animal distress.[3]

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities.

  • Antioxidant and Anti-inflammatory Properties: Derivatives of this compound have been synthesized and evaluated for their potential as antioxidant and anti-inflammatory agents.[13][14]

  • Pharmaceutical Intermediates: The compound is used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.[6]

Logical Workflow for Derivative Assessment

The following diagram illustrates a logical workflow for the initial assessment of a novel derivative of this compound for its therapeutic potential.

start Start: Novel 3,3-Diphenylpropionic Acid Derivative Synthesis purification Purification & Characterization start->purification Synthesized Compound in_silico In Silico Screening (Toxicity & ADME Prediction) purification->in_silico Pure Compound in_vitro_safety In Vitro Safety Assessment (Cytotoxicity, Genotoxicity) in_silico->in_vitro_safety Prioritized Candidates in_vitro_efficacy In Vitro Efficacy Studies (e.g., Antioxidant/Enzyme Assays) in_silico->in_vitro_efficacy Prioritized Candidates data_analysis Data Analysis & Lead Candidate Selection in_vitro_safety->data_analysis Safety Profile in_vitro_efficacy->data_analysis Efficacy Data preclinical Preclinical Development data_analysis->preclinical Lead Compound(s)

Caption: Initial assessment workflow for novel this compound derivatives.

Accidental Spill Response Workflow

The following diagram outlines a logical workflow for responding to an accidental spill of this compound in a laboratory setting.

spill Spill of this compound Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Carefully Sweep/Shovel into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste According to Institutional & Local Regulations decontaminate->dispose report Report Incident to Safety Officer dispose->report

Caption: Workflow for responding to an accidental laboratory spill.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-Diphenylpropionic Acid from Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,3-diphenylpropionic acid, a valuable intermediate in the preparation of various pharmacologically active compounds. The primary synthetic route detailed is the Friedel-Crafts alkylation of benzene with cinnamic acid, a method noted for its operational simplicity and good yields. This protocol outlines the use of an ionic liquid as a catalyst, presenting a greener alternative to traditional Lewis acids. All quantitative data is summarized for clarity, and a comprehensive experimental workflow is provided.

Introduction

This compound serves as a crucial building block in the synthesis of a variety of target molecules in drug discovery and development. Its derivatives have been explored for their potential as steroid 5α-reductase inhibitors and in the preparation of calpain-inhibitory peptidyl α-ketoacids and esters.[1] The synthesis of this compound is therefore of significant interest to the medicinal and organic chemistry communities. The most direct and common method for its preparation is the Friedel-Crafts reaction between cinnamic acid and an excess of benzene, which acts as both a reactant and a solvent. This reaction facilitates the addition of a second phenyl group to the β-carbon of the cinnamic acid backbone.

Synthetic Pathway

The synthesis of this compound from cinnamic acid is achieved through a Friedel-Crafts alkylation reaction. In this electrophilic aromatic substitution reaction, the carbocation generated from cinnamic acid in the presence of a Lewis acid catalyst attacks the benzene ring.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cinnamic_acid Cinnamic Acid plus1 + cinnamic_acid->plus1 benzene Benzene arrow1 70-80°C, 2-4h benzene->arrow1 plus1->benzene catalyst [bmim]Cl/AlCl3 (Ionic Liquid Catalyst) catalyst->arrow1 product This compound arrow1->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on a reported procedure utilizing an ionic liquid catalyst, which offers advantages in terms of milder reaction conditions and potential for catalyst recycling.[2]

Materials:

  • Cinnamic acid

  • Benzene

  • 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl₃) ionic liquid

  • Methanol

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzene and the [bmim]Cl/AlCl₃ ionic liquid.

  • Heating: Heat the mixture to 70-80 °C with stirring.

  • Addition of Cinnamic Acid: Once the desired temperature is reached, add cinnamic acid to the reaction mixture in portions over a period of 30 minutes to 1 hour.[2]

  • Reaction: Maintain the reaction mixture at reflux (70-80 °C) for 2-4 hours.[2] Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and stir thoroughly. The mixture will separate into two layers. The aqueous layer contains the ionic liquid. Separate the organic layer.[2]

  • Solvent Removal: Remove the unreacted benzene from the organic phase by distillation under reduced pressure.[2]

  • Purification: The resulting solid crude product is purified by recrystallization from methanol.[2]

  • Drying: Dry the purified crystals of this compound under vacuum.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

ParameterValueReference
Cinnamic Acid (moles)0.1[2]
Benzene (moles)0.9 - 1.0[2]
Catalyst[bmim]Cl/AlCl₃[2]
Reaction Temperature70-80 °C[2]
Reaction Time2-4 hours[2]
Yield81.3 - 81.8%[2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₂
Molecular Weight226.27 g/mol
Melting Point151-154 °C[1]
AppearanceWhite to off-white powder
SolubilitySoluble in ethanol[1]

Experimental Workflow Visualization

G Experimental Workflow for this compound Synthesis A Combine Benzene and [bmim]Cl/AlCl3 B Heat to 70-80°C A->B Stirring C Add Cinnamic Acid in portions B->C D Reflux for 2-4 hours C->D Maintain Temperature E Cool to Room Temperature D->E F Add Water and Separate Organic Layer E->F G Remove Excess Benzene (Reduced Pressure Distillation) F->G Aqueous layer contains recycable catalyst H Recrystallize Crude Product from Methanol G->H I Dry Final Product (this compound) H->I

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • Benzene is a known carcinogen and should be handled in a well-ventilated fume hood.

  • The ionic liquid catalyst can be corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • The reaction should be performed under an inert atmosphere if anhydrous conditions are critical, although the cited protocol does not specify this.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The synthesis of this compound from cinnamic acid via a Friedel-Crafts reaction is a robust and efficient method. The use of an ionic liquid catalyst provides a more environmentally friendly approach compared to traditional Lewis acids. The detailed protocol and summarized data in this document should serve as a valuable resource for researchers in the field of medicinal and organic chemistry.

References

Application Notes and Protocols for the Laboratory Preparation of 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropionic acid is a valuable carboxylic acid derivative utilized as a building block in the synthesis of various organic molecules. Its applications are notable in medicinal chemistry, where it serves as an intermediate in the preparation of pharmacologically active compounds. For instance, it is a precursor for steroid 5α-reductase inhibitors and calpain-inhibitory peptidyl α-ketoacids and esters. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via a Friedel-Crafts-type reaction between cinnamic acid and benzene, employing an ionic liquid as a recyclable catalyst. This method offers a greener alternative to traditional Lewis acid catalysts.

Reaction Scheme

Cinnamic acid reacts with an excess of benzene in the presence of an ionic liquid catalyst, 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl₃), to yield this compound.

Materials and Methods

Reagents and Solvents:

  • Cinnamic acid (≥98%)

  • Benzene (anhydrous, ≥99.8%)

  • 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl₃) ionic liquid

  • Methanol (≥99.8%)

  • Deionized water

  • Hydrochloric acid (concentrated)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • pH meter or pH paper

  • Melting point apparatus

Experimental Protocol

1. Reaction Setup:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, combine benzene (70.3 g, 0.9 mol) and 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl₃) ionic liquid (25.5 g).

  • Begin stirring the mixture and heat it to a temperature of 70-80 °C using a heating mantle.

2. Addition of Cinnamic Acid:

  • Once the reaction mixture has reached the desired temperature, add cinnamic acid (14.8 g, 0.1 mol) in five portions over a period of 1 hour.

3. Reaction:

  • After the complete addition of cinnamic acid, allow the reaction mixture to reflux for 4 hours at 70-80 °C with continuous stirring.

4. Work-up and Extraction:

  • After the reflux period, cool the reaction mixture to room temperature.

  • Add 100 mL of deionized water to the flask and stir the mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. The aqueous layer contains the ionic liquid.

  • Separate the organic (benzene) layer. The aqueous layer containing the ionic liquid can be subjected to vacuum distillation to remove water for recycling of the catalyst.

  • Wash the organic layer with deionized water (2 x 50 mL).

5. Isolation of Crude Product:

  • Transfer the organic layer to a round-bottom flask and remove the excess benzene under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude this compound.

6. Purification by Recrystallization:

  • Dissolve the crude solid in a minimal amount of hot methanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.

  • Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals in a vacuum oven to obtain pure this compound.

7. Characterization:

  • Determine the melting point of the purified product. The literature melting point is 151-154 °C.[1][2]

  • Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure of the product.

Data Presentation

ParameterValueUnitNotes
Reactants
Cinnamic Acid14.8g0.1 mol
Benzene70.3g0.9 mol
[bmim]Cl/AlCl₃25.5gCatalyst
Reaction Conditions
Temperature70-80°C
Reaction Time4hoursAfter addition of cinnamic acid
Product
Theoretical Yield22.63g
Experimental Yield~18.5gCorresponds to an approximate yield of 81.8%
Melting Point (literature)151-154°C[1][2]
AppearanceWhite to light yellow crystalline powder[1]

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine Benzene and [bmim]Cl/AlCl3 start->reactants heat Heat to 70-80°C reactants->heat add_cinnamic Add Cinnamic Acid (in portions over 1 hr) heat->add_cinnamic reflux Reflux for 4 hours add_cinnamic->reflux workup Aqueous Work-up (add H2O, separate layers) reflux->workup evaporation Evaporate Benzene (Rotary Evaporator) workup->evaporation recrystallization Recrystallize from Methanol evaporation->recrystallization product Pure this compound recrystallization->product end End product->end

Caption: Workflow for the synthesis of this compound.

Safety Information
  • Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations involving benzene should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

  • Ionic Liquids: While ionic liquids have low vapor pressure, they can be skin and eye irritants. Handle with care and wear appropriate PPE. Some ionic liquids can be toxic, and their environmental impact should be considered.[3]

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe burns. Handle in a fume hood with appropriate PPE.

This protocol is intended for use by trained laboratory personnel. A thorough risk assessment should be conducted before commencing any experimental work.

References

Application Notes and Protocols: 3,3-Diphenylpropionic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3,3-Diphenylpropionic acid as a versatile starting material in organic synthesis. It is intended for researchers, scientists, and drug development professionals interested in the synthesis of novel compounds with potential therapeutic applications.

Introduction

This compound is a valuable building block in organic chemistry, serving as a precursor for a variety of derivatives with interesting pharmacological properties. Its unique structural motif, featuring a diphenylmethane group attached to a propionic acid backbone, has been exploited to generate compounds with anticonvulsant, antioxidant, and other biological activities. This document outlines key synthetic transformations starting from this compound, providing detailed experimental protocols and quantitative data to facilitate its application in research and drug discovery.

Physicochemical Properties

PropertyValue
CAS Number 606-83-7
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 151-154 °C[2]
Solubility Soluble in organic solvents like ethanol and ether; low solubility in water.[1]

Synthetic Applications and Protocols

This compound can be readily transformed into a variety of functional groups, including alcohols, amides, esters, and acid chlorides. These transformations provide access to a wide range of chemical entities for further investigation.

Reduction to 3,3-Diphenylpropanol

The reduction of the carboxylic acid moiety to a primary alcohol is a fundamental transformation. 3,3-Diphenylpropanol, an important intermediate in the synthesis of cardiovascular agents, can be efficiently prepared from this compound.[3]

Reaction Scheme:

start This compound reagents NaBH4 / I2 THF start->reagents product 3,3-Diphenylpropanol reagents->product

Caption: Reduction of this compound.

Experimental Protocol:

  • Materials:

    • This compound

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium borohydride (NaBH₄)

    • Iodine (I₂)

    • Dilute Hydrochloric acid (HCl)

    • Diethyl ether

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 9.1 g (0.04 mol) of this compound in 30 mL of anhydrous THF.[3]

    • At room temperature, add 1.7 g (0.044 mol) of sodium borohydride in two portions over 20 minutes with stirring. Allow the hydrogen gas evolution to complete.[3]

    • Prepare a solution of 5.1 g (0.02 mol) of iodine in 20 mL of anhydrous THF and add it dropwise to the reaction mixture.[3]

    • Continue the reaction for 2 hours after the iodine addition is complete.[3]

    • Slowly add dilute hydrochloric acid to neutralize the reaction mixture.

    • Extract the product with diethyl ether (2 x 50 mL).

    • Wash the combined organic layers with a dilute sodium hydroxide solution followed by saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 3,3-diphenylpropanol.[3]

Quantitative Data:

Starting MaterialProductReagentsSolventReaction TimeYieldPurityReference
This compound3,3-DiphenylpropanolNaBH₄ / I₂THF2 hours94.1%98.7%[3]
Amide Synthesis

The synthesis of amides from this compound has been a key step in the development of compounds with significant anticonvulsant and antioxidant activities.

Reaction Scheme:

start This compound reagents R1R2NH Coupling Agent start->reagents product 3,3-Diphenylpropionamide Derivative reagents->product

Caption: Amide synthesis from this compound.

Experimental Protocol (General procedure using CDI):

  • Materials:

    • This compound

    • 1,1'-Carbonyldiimidazole (CDI)

    • Appropriate secondary amine

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • Dissolve this compound in an anhydrous solvent.

    • Add 1,1'-Carbonyldiimidazole (CDI) and stir the mixture at room temperature to activate the carboxylic acid.

    • Add the desired secondary amine to the reaction mixture.

    • Continue stirring until the reaction is complete (monitor by TLC).

    • Perform an appropriate aqueous workup and purify the product by crystallization or chromatography.

Quantitative Data for Biologically Active Amides:

DerivativeBiological ActivityAssayResultReference
Amide 3qAnticonvulsantMaximal Electroshock (MES)ED₅₀ = 31.64 mg/kg[4]
Amide 3qAnticonvulsantSubcutaneous Pentylenetetrazole (scPTZ)ED₅₀ = 75.41 mg/kg[4]
Amide 3qAnticonvulsant6-Hz seizure model (32 mA)ED₅₀ = 38.15 mg/kg[4]
Morpholine amideAntioxidantABTS radical scavenging71.4% reduction[5]
Methoxybenzylmethyl amideAntioxidantABTS radical scavenging33.93% reduction[5]
Esterification

Esterification of this compound can be achieved through various methods, including the classic Fischer esterification.

Reaction Scheme:

start This compound reagents ROH Acid Catalyst start->reagents product 3,3-Diphenylpropionate Ester reagents->product

Caption: Esterification of this compound.

Experimental Protocol (Fischer Esterification):

  • Materials:

    • This compound

    • Alcohol (e.g., ethanol)

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., diethyl ether)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

Synthesis of 3,3-Diphenylpropionyl Chloride

The acid chloride is a highly reactive intermediate that can be used to synthesize a variety of derivatives, including amides and esters, under mild conditions.

Reaction Scheme:

start This compound reagents SOCl2 start->reagents product 3,3-Diphenylpropionyl chloride reagents->product

Caption: Synthesis of 3,3-Diphenylpropionyl chloride.

Experimental Protocol:

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous solvent (e.g., toluene, or neat)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add this compound.

    • Add an excess of thionyl chloride (at least 2 equivalents).

    • Heat the mixture to reflux gently. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, carefully remove the excess thionyl chloride by distillation, preferably under reduced pressure.

    • The resulting crude 3,3-diphenylpropionyl chloride can often be used in the next step without further purification.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise in modulating key biological pathways, highlighting their potential for drug development.

Anticonvulsant Activity

Certain 3,3-diphenylpropionamide derivatives have demonstrated potent anticonvulsant effects. In vitro studies suggest that a likely mechanism of action is the interaction with and inhibition of neuronal voltage-sensitive sodium channels.[4]

cluster_neuron Presynaptic Neuron cluster_drug Na_channel Voltage-gated Na+ Channel Action_potential Action Potential Propagation Na_channel->Action_potential Neurotransmitter_release Neurotransmitter Release Action_potential->Neurotransmitter_release Drug 3,3-Diphenylpropionamide Derivative Drug->Na_channel Inhibition

Caption: Proposed anticonvulsant mechanism of action.

Antioxidant Activity

Diphenylpropionamide derivatives have also been identified as effective antioxidants. Their mechanism is believed to involve the scavenging of reactive oxygen species (ROS) and the reduction of nitric oxide (NO) production in inflammatory cells like macrophages.[1] This suggests an interference with inflammatory signaling pathways, potentially through the modulation of transcription factors like NF-κB or the activation of the Nrf2 antioxidant response pathway.

cluster_cell Macrophage cluster_drug LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS Production TLR4->ROS NFkB NF-κB Activation ROS->NFkB iNOS iNOS Expression NFkB->iNOS NO NO Production iNOS->NO Inflammation Inflammation NO->Inflammation Drug Diphenylpropionamide Derivative Drug->ROS Inhibition Drug->NO Inhibition

Caption: Proposed antioxidant and anti-inflammatory mechanism.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a diverse range of compounds. The protocols and data presented here demonstrate its utility in generating molecules with significant biological activities, making it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The exploration of its derivatives continues to be a promising avenue for the discovery of new therapeutic agents.

References

Application Notes and Protocols: 3,3-Diphenylpropionic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-diphenylpropionic acid scaffold has emerged as a versatile backbone in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, including anticonvulsant, anticancer, and antioxidant effects. This document provides a detailed overview of these applications, complete with quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.

Anticonvulsant Activity of 3,3-Diphenylpropionamides

Derivatives of this compound, particularly its amides, have been identified as potent anticonvulsant agents. These compounds have shown efficacy in preclinical models of epilepsy, suggesting their potential for the treatment of seizures.

Quantitative Data: Anticonvulsant Activity

The anticonvulsant activity of lead compound 3q (a specific 3,3-diphenylpropionamide derivative) was evaluated in several mouse models of seizures. The data is summarized in the table below.

CompoundMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)6-Hz (32 mA) (ED₅₀ mg/kg)Neurological Toxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
3q 31.6475.4138.15> 300> 9.5 (MES), > 4.0 (scPTZ)

Data sourced from studies on novel amides of this compound.[1]

Proposed Mechanism of Action

The anticonvulsant effect of these compounds is believed to be mediated through the blockade of voltage-sensitive sodium channels in neuronal membranes. This action stabilizes the inactivated state of the channels, thereby reducing the repetitive firing of neurons that is characteristic of seizures.[1]

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential Na_Channel Voltage-Gated Na+ Channel Action Potential->Na_Channel Depolarization Vesicle Synaptic Vesicle (Neurotransmitter) Na_Channel->Vesicle Na+ Influx Triggers Release Vesicle->Neurotransmitter Receptor Receptor Neurotransmitter->Receptor Postsynaptic Potential Excitatory Postsynaptic Potential Receptor->Postsynaptic Potential Derivative 3,3-Diphenylpropionic Acid Derivative Derivative->Na_Channel Blocks G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER-2 PI3K PI3K HER2->PI3K RAS Ras HER2->RAS cMET c-MET cMET->PI3K cMET->RAS AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative 3,3'-((3-hydroxyphenyl)azanediyl) dipropionic Acid Derivative Derivative->HER2 Inhibits Derivative->cMET Inhibits G cluster_workflow Antioxidant Activity Assessment Workflow start Synthesized Diphenylpropionamide Derivative abts ABTS Radical Scavenging Assay start->abts cell_culture Macrophage Cell Culture (J774.A1) start->cell_culture data Quantitative Analysis of Antioxidant Capacity abts->data lps LPS Stimulation cell_culture->lps ros_no Measurement of ROS and NO Production lps->ros_no ros_no->data

References

Application Notes and Protocols: 3,3-Diphenylpropionic Acid as a Precursor for Steroid 5α-Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid 5α-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer. Consequently, the inhibition of 5α-reductase has emerged as a key therapeutic strategy for managing these disorders. While several steroidal and non-steroidal inhibitors have been developed, the search for novel scaffolds with improved efficacy and safety profiles remains an active area of research.

This document explores the potential of 3,3-diphenylpropionic acid as a versatile precursor for the synthesis of novel non-steroidal 5α-reductase inhibitors. Its diaryl moiety can mimic the hydrophobic core of steroidal substrates, while the carboxylic acid group provides a handle for chemical modification to interact with key residues in the enzyme's active site. Although direct utilization of this compound for this purpose is not extensively documented in publicly available literature, this note provides a hypothetical framework for the design, synthesis, and evaluation of such inhibitors, based on established principles of medicinal chemistry and enzymology.

Hypothetical Inhibitor Design and Synthesis

Drawing inspiration from the structures of known non-steroidal 5α-reductase inhibitors, which often feature a rigidified core and a polar group to interact with the enzyme and its NADPH cofactor, we propose a hypothetical inhibitor, DP-218 , derived from this compound. The synthetic scheme aims to introduce a lactam ring, a common feature in many enzyme inhibitors, to create a more constrained and drug-like molecule.

Synthetic Scheme for DP-218

The proposed synthesis involves a multi-step reaction sequence starting from this compound.

Synthetic Pathway of DP-218 cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3: Lactam Formation 3,3-Diphenylpropionic_acid This compound Intermediate_1 Intramolecularly cyclized ketone 3,3-Diphenylpropionic_acid->Intermediate_1 Polyphosphoric acid, heat Intermediate_2 Oxime intermediate Intermediate_1->Intermediate_2 Hydroxylamine hydrochloride, Pyridine DP-218 DP-218 (Hypothetical Inhibitor) Intermediate_2->DP-218 Polyphosphoric acid, heat Experimental Workflow cluster_synthesis Synthesis cluster_assay In Vitro Assay Precursor This compound Synthesis Chemical Synthesis of DP-218 Precursor->Synthesis Purification Purification & Characterization Synthesis->Purification Inhibition_Assay 5α-Reductase Inhibition Assay Purification->Inhibition_Assay Test Compound Enzyme_Prep Preparation of Rat Liver Microsomes Enzyme_Prep->Inhibition_Assay Data_Analysis IC50 Determination Inhibition_Assay->Data_Analysis Result Identification of Potential Inhibitor Data_Analysis->Result 5a-Reductase Signaling Pathway Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT NADPH -> NADP+ AR Androgen Receptor (AR) DHT->AR ARE Androgen Response Element (in DNA) AR->ARE Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Inhibitor This compound -derived Inhibitor (e.g., DP-218) Inhibitor->SRD5A Inhibition

Application Notes and Protocols for the Synthesis of 3,3-Diphenylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3,3-diphenylpropionic acid and its derivatives. It includes methodologies for key reactions, quantitative data for synthesized compounds, and visualizations of the synthetic workflows.

Introduction

This compound and its derivatives are a class of compounds with significant interest in medicinal chemistry. They have been investigated for a range of biological activities, including antioxidant, anticonvulsant, and antiproliferative effects.[1][2][3] Furthermore, this compound serves as a key intermediate in the synthesis of various therapeutic agents, such as steroid 5α-reductase inhibitors and calpain-inhibitory compounds.[4] The protocols outlined below describe common and effective methods for the preparation of the parent acid and its amide derivatives.

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented below, starting from different commercially available materials.

Method A: Friedel-Crafts Alkylation of Benzene with Cinnamic Acid

This method involves the reaction of cinnamic acid with benzene in the presence of an ionic liquid catalyst, providing a greener alternative to traditional Friedel-Crafts catalysts.[5]

Experimental Protocol:

  • To a mixture of benzene (0.9 moles) and 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl₃) ionic liquid (25.5 g), heat the mixture to 70-80°C.

  • Add cinnamic acid (0.1 moles, 14.8 g) in five portions over 1 hour.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Upon completion, cool the reaction and add 100 mL of water. Stir the mixture, allow the layers to separate, and collect the organic phase. The aqueous phase containing the ionic liquid can be recovered and recycled after water removal.

  • Remove the unreacted benzene from the organic phase by distillation under reduced pressure.

  • The resulting solid crude product is purified by recrystallization from methanol to yield this compound.

Method B: Alkylation of Phenylacetic Acid with Benzyl Chloride

This classical approach utilizes the formation of a dianion from phenylacetic acid, which is then alkylated with benzyl chloride.[6]

Experimental Protocol:

Caution: This reaction should be performed in a well-ventilated fume hood due to the use of liquid ammonia.

  • In a three-necked flask equipped with a condenser and a mechanical stirrer, prepare a solution of sodium amide (0.226 mol) in approximately 500 mL of liquid ammonia. This is achieved by adding small pieces of sodium (5.2 g) to the liquid ammonia containing a crystal of ferric nitrate hydrate (approx. 0.25 g) as a catalyst.

  • Once the sodium is completely converted to sodium amide, add phenylacetic acid (14.2 g, 0.104 mol) and stir the resulting suspension for 15 minutes.

  • Rapidly add a solution of benzyl chloride (13.2 g, 0.104 mol) in 25 mL of anhydrous ether to the reaction mixture.

  • Stir the mixture for 1 hour.

  • Evaporate the ammonia on a steam bath. Add 200 mL of ether and evaporate to dryness. Repeat this step.

  • Dissolve the resulting solid in 300 mL of water and wash with three 200-mL portions of ether to remove neutral impurities.

  • Filter the aqueous solution through a layer of Celite to remove any coloration.

  • Acidify the filtrate with hydrochloric acid. An oil will form, which solidifies upon cooling in an ice bath.

  • Collect the white crystalline solid by filtration, wash with hot water, and dry.

  • The crude product can be recrystallized from petroleum ether (60-90°C).

Synthesis of this compound Amide Derivatives

Amide derivatives of this compound are commonly synthesized via direct condensation of the carboxylic acid with an appropriate amine using a coupling agent.

Method C: Amidation using 1-Propylphosphonic Acid Cyclic Anhydride (PPAA)

This protocol describes a direct condensation method to form amide bonds.[1][2]

Experimental Protocol:

  • Dissolve this compound (1 equivalent) and the desired amine (1 equivalent) in an appropriate solvent such as ethyl acetate or dichloromethane.

  • Add 1-propylphosphonic acid cyclic anhydride (PPAA) as a catalyst.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Method D: Amidation using Carbonyldiimidazole (CDI)

This method utilizes carbonyldiimidazole as a coupling reagent to activate the carboxylic acid for amidation.[3]

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Add carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise and stir the mixture at room temperature for 1-2 hours to form the acylimidazolide intermediate.

  • Add the desired secondary amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.

  • Purify the product by crystallization or column chromatography.

Quantitative Data

The following tables summarize representative quantitative data for this compound and some of its derivatives.

Table 1: Synthesis of this compound

MethodStarting MaterialsCatalyst/ReagentYield (%)Melting Point (°C)Reference
ACinnamic acid, Benzene[bmim]Cl/AlCl₃81.8-[5]
BPhenylacetic acid, Benzyl chlorideSodium amide80-8495.5-96.5[6]

Note: The literature also reports melting points of 151-154°C for this compound.[4] The variation may be due to different crystalline forms.[6]

Table 2: Characterization Data for Selected 3,3-Diphenylpropionamide Derivatives

Compound IDAmine MoietySynthesis MethodYield (%)Melting Point (°C)Biological ActivityReference
3q -D (CDI)--Anticonvulsant (ED₅₀ MES = 31.64 mg/kg)[3]
Amide with Morpholine MorpholineC (PPAA)--Antioxidant[1][2]
Amide with Methoxybenzylmethylamine MethoxybenzylmethylamineC (PPAA)--Moderate Antioxidant[2]

Visualized Workflows and Pathways

Synthesis Workflows

The following diagrams illustrate the experimental workflows for the synthesis of this compound and its amide derivatives.

Synthesis_Workflow_Acid cluster_A Method A: Friedel-Crafts Alkylation cluster_B Method B: Phenylacetic Acid Alkylation A_start Cinnamic Acid + Benzene A_reflux Reflux with [bmim]Cl/AlCl₃ A_start->A_reflux 70-80°C, then reflux A_workup Aqueous Workup A_reflux->A_workup A_purify Recrystallization A_workup->A_purify A_product This compound A_purify->A_product Yield: 81.8% B_start Phenylacetic Acid B_dianion Formation of Dianion (Sodium Amide in liq. NH₃) B_start->B_dianion B_alkylation Alkylation with Benzyl Chloride B_dianion->B_alkylation B_workup Aqueous Workup & Acidification B_alkylation->B_workup B_purify Recrystallization B_workup->B_purify B_product This compound B_purify->B_product Yield: 80-84%

Caption: Workflow for the synthesis of this compound.

Synthesis_Workflow_Amide cluster_C Method C: PPAA Coupling cluster_D Method D: CDI Coupling start This compound + Amine (R-NH₂) C_reaction Reaction with PPAA start->C_reaction D_activation Activation with CDI start->D_activation C_workup Aqueous Workup C_reaction->C_workup C_purify Purification C_workup->C_purify C_product 3,3-Diphenylpropionamide C_purify->C_product D_amidation Addition of Amine D_activation->D_amidation D_workup Aqueous Workup D_amidation->D_workup D_purify Purification D_workup->D_purify D_product 3,3-Diphenylpropionamide D_purify->D_product

Caption: Workflow for the synthesis of 3,3-diphenylpropionamides.

Proposed Mechanism of Action

For certain anticonvulsant derivatives, a potential mechanism of action has been proposed to involve the modulation of neuronal ion channels.

Signaling_Pathway compound 3,3-Diphenylpropionamide Derivative (e.g., 3q) channel Voltage-Sensitive Sodium Channels (Site 2) compound->channel Interacts with effect Modulation of Neuronal Excitability channel->effect Leads to outcome Anticonvulsant Activity effect->outcome Results in

Caption: Proposed mechanism for anticonvulsant activity.[3]

References

Quantitative Analysis of 3,3-Diphenylpropionic Acid: A Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3,3-Diphenylpropionic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are crucial for various stages of drug development, including pharmacokinetic studies, quality control, and impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. The following protocol is a comprehensive starting point for method development and validation.

Application Note: HPLC Quantification of this compound

This application note outlines a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is based on a C18 column, providing excellent separation and quantification capabilities.

Principle: The separation is achieved based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The retention of this compound is controlled by adjusting the organic modifier concentration in the mobile phase. An acidic modifier is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Key Considerations:

  • Column Choice: A C18 column is a common and effective choice for the analysis of aromatic carboxylic acids. For specific applications, a Newcrom R1 column has also been reported for the analysis of this compound.

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or phosphoric acid) is typically used. For applications requiring mass spectrometry compatibility, volatile modifiers like formic acid are recommended.

  • Method Validation: As with any analytical method, validation according to ICH guidelines is essential to ensure linearity, precision, accuracy, and sensitivity. The data presented below for a similar compound, 3-(3-Hydroxyphenyl)propionic acid, can be used as a reference for expected performance.

Experimental Protocol: HPLC Analysis

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound analytical standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Trifluoroacetic acid (TFA) or Phosphoric acid.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-5 min: 30% B; 5-20 min: 30-80% B; 20-22 min: 80-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

4. Sample Preparation

  • Simple Dilution: For clean samples, dissolve a known amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plasma, Urine):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load 1 mL of the pre-treated sample onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove interfering substances.

    • Elute the analyte with 2 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

Quantitative Data Summary (Typical)

The following table summarizes typical validation parameters for the HPLC analysis of a structurally similar compound, 3-(3-Hydroxyphenyl)propionic acid, and can be used as a benchmark for the method development of this compound.

Validation ParameterTypical Result
Linearity (r²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Data based on a similar compound and should be determined experimentally for this compound.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve_Standard Dissolve in Acetonitrile (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Serial Dilution (Working Standards) Dissolve_Standard->Dilute_Standard Autosampler Autosampler Injection Dilute_Standard->Autosampler Sample Prepare Sample (Dilution or SPE) Filter Filter (0.45 µm) Sample->Filter Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Concentration Calibration->Quantification

Caption: Workflow for the HPLC quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, a derivatization step is required to convert it into a more volatile form suitable for GC analysis.

Application Note: GC-MS Quantification of this compound via Derivatization

This application note describes a general approach for the quantitative analysis of this compound by GC-MS following a derivatization step. Two common derivatization techniques, silylation and esterification, are presented.

Principle: The carboxylic acid group of this compound is chemically modified to a less polar and more volatile derivative.

  • Silylation: The active hydrogen of the carboxylic acid is replaced with a trimethylsilyl (TMS) group using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process significantly increases the volatility of the analyte.

  • Esterification: The carboxylic acid is converted to its methyl ester by reacting with methanol in the presence of a catalyst, such as Boron Trifluoride (BF3). The resulting methyl ester is much more volatile than the parent acid.

The derivatized analyte is then separated on a GC column and detected by a mass spectrometer. Quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Key Considerations:

  • Derivatization Reagent: The choice between silylation and esterification depends on the sample matrix and potential interferences. Silylation is a very common and effective method for carboxylic acids.

  • Reaction Conditions: Optimization of the derivatization reaction time, temperature, and reagent concentration is crucial for achieving complete and reproducible derivatization.

  • Internal Standard: The use of a suitable internal standard is highly recommended to correct for variations in sample preparation, derivatization, and injection volume.

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector, a capillary GC column, and a mass selective detector.

  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • This compound analytical standard (≥98% purity).

  • Derivatization reagents:

    • For Silylation: BSTFA with 1% TMCS (trimethylchlorosilane) or MSTFA.

    • For Esterification: 14% Boron trifluoride in methanol (BF3-methanol).

  • Anhydrous solvents (e.g., acetonitrile, hexane).

  • Heating block or oven.

2. Derivatization Procedures

  • Silylation Protocol (with BSTFA):

    • Evaporate a known volume of the sample or standard solution to complete dryness in a GC vial under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA (with 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Esterification Protocol (with BF3-Methanol):

    • Evaporate a known volume of the sample or standard solution to dryness in a GC vial.

    • Add 100 µL of 14% BF3-methanol solution.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 200 µL of hexane and 100 µL of saturated sodium chloride solution.

    • Vortex vigorously and allow the layers to separate.

    • Transfer the upper hexane layer to a new vial for GC-MS analysis.

3. GC-MS Conditions

ParameterCondition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Initial 100 °C, hold for 2 min; ramp to 280 °C at 15 °C/min; hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)

4. Quantitative Data Summary (Expected)

Quantitative validation data must be established experimentally. The following are expected performance characteristics for a validated GC-MS method.

Validation ParameterExpected Result
Linearity (r²) > 0.995
LOD Low ng/mL to pg/mL range
LOQ Low ng/mL to pg/mL range
Precision (%RSD) < 15%
Accuracy (% Recovery) 85% - 115%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample_Prep Prepare Sample/ Standard Solution Dry_Sample Evaporate to Dryness Sample_Prep->Dry_Sample Derivatization Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) Dry_Sample->Derivatization Heat_React Heat to React Derivatization->Heat_React Post_React Post-Reaction Workup (if needed) Heat_React->Post_React GC_Injection GC Injection Post_React->GC_Injection GC_Separation Capillary Column Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (EI, SIM) GC_Separation->MS_Detection Mass_Spectra Obtain Mass Spectra MS_Detection->Mass_Spectra Peak_Integration Peak Integration (SIM mode) Mass_Spectra->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Concentration Calibration_Curve->Quantification

Caption: Workflow for the GC-MS quantification of this compound.

Application Notes and Protocols for Developing a Cell-Based Assay with 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropionic acid is a carboxylic acid derivative with a chemical structure that suggests potential biological activity. While its specific molecular targets are not extensively characterized, its structural similarity to known modulators of G protein-coupled receptors (GPCRs), particularly the free fatty acid receptor 1 (GPR40 or FFAR1), makes it a compound of interest for drug discovery, especially in the context of metabolic diseases like type 2 diabetes. GPR40 is a promising therapeutic target as its activation leads to glucose-dependent insulin secretion.[1][2][3] This document provides a detailed guide for developing a cell-based assay to investigate the potential activity of this compound as a GPR40 agonist.

GPR40 activation by agonists initiates a cascade of intracellular signaling events.[3] Primarily, it couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] Some GPR40 agonists can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[4][5] A downstream consequence of GPR40 activation can also be the phosphorylation of extracellular signal-regulated kinase (ERK).[6][7]

These signaling events provide the basis for various cell-based assays to screen for and characterize GPR40 modulators. This guide will focus on three primary assays: a calcium flux assay, a cAMP accumulation assay, and a phospho-ERK assay.

Experimental Protocols

Cell Line Selection and Culture

A suitable cell line for these assays is a human embryonic kidney (HEK293) cell line or a Chinese hamster ovary (CHO) cell line stably expressing human GPR40.[8] These cell lines provide a robust and reproducible system for studying GPR40 activation.

Cell Culture Media:

  • DMEM, high glucose

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Selection antibiotic (e.g., G418 or puromycin, depending on the expression vector)

Culture Conditions: Cells should be cultured at 37°C in a humidified atmosphere with 5% CO2.

Protocol 1: Calcium Flux Assay

This assay is a primary screening method for GPR40 agonists that signal through the Gαq pathway, leading to an increase in intracellular calcium.[9][10][11]

Materials:

  • HEK293 cells stably expressing human GPR40

  • Black, clear-bottom 96-well or 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Probenecid (an anion-exchange inhibitor that helps retain the dye intracellularly)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • This compound (test compound)

  • Known GPR40 agonist (positive control, e.g., TAK-875)

  • Known GPR40 antagonist (optional, for antagonist mode)

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Use the automated injector to add the test compound or control to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for a period of 1-3 minutes.

Data Analysis: The increase in fluorescence intensity over time reflects the mobilization of intracellular calcium. The response is typically quantified as the peak fluorescence intensity or the area under the curve. Dose-response curves are generated by plotting the response against the logarithm of the compound concentration to determine the EC50 (half-maximal effective concentration).

Protocol 2: cAMP Accumulation Assay

This assay is used to investigate if this compound can activate the Gαs signaling pathway.[4][12][13]

Materials:

  • HEK293 cells stably expressing human GPR40

  • White, opaque 96-well or 384-well microplates

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Stimulation Buffer: Assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • This compound (test compound)

  • Known GPR40 full agonist capable of Gs coupling (positive control, e.g., AM-1638)[14]

  • Forskolin (a direct activator of adenylyl cyclase, used for Gαi coupling if investigating inverse agonism)

  • Lysis buffer (provided in the assay kit)

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into the microplates.

  • Compound Treatment:

    • Remove the culture medium.

    • Add the stimulation buffer containing the desired concentrations of this compound or the positive control.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the detection steps as outlined in the kit protocol.

  • Signal Measurement: Read the plate on a suitable plate reader (e.g., for luminescence or fluorescence).

Data Analysis: The signal is inversely or directly proportional to the amount of cAMP produced, depending on the assay format. Standard curves are used to quantify cAMP levels. Dose-response curves are plotted to determine the EC50 of the compound.

Protocol 3: Phospho-ERK1/2 Assay

This assay measures a downstream signaling event common to many GPCRs, including GPR40.[6][15]

Materials:

  • HEK293 cells stably expressing human GPR40

  • 96-well or 384-well cell culture plates

  • Phospho-ERK1/2 assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)

  • Serum-free culture medium

  • This compound (test compound)

  • Known GPR40 agonist (positive control)

  • Lysis buffer (provided in the assay kit)

Procedure:

  • Cell Plating and Serum Starvation:

    • Seed the GPR40-expressing cells into the microplates.

    • Once the cells are attached, replace the culture medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.

  • Compound Stimulation:

    • Add the test compound or positive control at various concentrations to the cells.

    • Incubate at 37°C for a short period (typically 5-15 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells according to the assay kit protocol.

    • Perform the detection steps for phosphorylated ERK1/2 as per the manufacturer's instructions.

  • Signal Measurement: Read the plate on a suitable plate reader.

Data Analysis: The signal generated is proportional to the amount of phosphorylated ERK1/2. Dose-response curves are constructed to calculate the EC50 value.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison of the potency and efficacy of this compound with a known GPR40 agonist.

Table 1: Potency (EC50) of this compound and Control Agonist in GPR40 Signaling Assays

CompoundCalcium Flux EC50 (nM)cAMP Accumulation EC50 (nM)Phospho-ERK1/2 EC50 (nM)
This compound[Insert Value][Insert Value][Insert Value]
TAK-875 (Positive Control)[Insert Value][Insert Value][Insert Value]

Table 2: Efficacy (% of Positive Control) of this compound in GPR40 Signaling Assays

CompoundCalcium Flux Emax (%)cAMP Accumulation Emax (%)Phospho-ERK1/2 Emax (%)
This compound[Insert Value][Insert Value][Insert Value]
TAK-875 (Positive Control)100100100

Mandatory Visualizations

GPR40 Signaling Pathway

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gq Gαq Pathway cluster_Gs Gαs Pathway GPR40 GPR40 (FFAR1) Gq Gαq/11 GPR40->Gq Gs Gαs GPR40->Gs Compound This compound (Agonist) Compound->GPR40 Binds to PLC Phospholipase C (PLC) Gq->PLC Activates ERK_pathway MAPK/ERK Pathway Gq->ERK_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin Insulin Secretion Ca_release->Insulin PKC->Insulin AC Adenylyl Cyclase (AC) Gs->AC Activates Gs->ERK_pathway Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP cAMP->Insulin pERK p-ERK1/2 ERK_pathway->pERK

Caption: GPR40 signaling pathways activated by an agonist.

Experimental Workflow for GPR40 Agonist Screening

Experimental_Workflow start Start cell_culture Culture GPR40-expressing HEK293 cells start->cell_culture plate_cells Plate cells in microplates cell_culture->plate_cells primary_screen Primary Screen: Calcium Flux Assay plate_cells->primary_screen prepare_compounds Prepare serial dilutions of This compound primary_screen->prepare_compounds load_dye Load cells with calcium-sensitive dye prepare_compounds->load_dye measure_flux Measure kinetic fluorescence response load_dye->measure_flux analyze_primary Analyze data and determine EC50 measure_flux->analyze_primary active_compounds Identify active compounds analyze_primary->active_compounds secondary_assays Secondary Assays active_compounds->secondary_assays Active end End active_compounds->end Inactive cAMP_assay cAMP Accumulation Assay secondary_assays->cAMP_assay pERK_assay Phospho-ERK Assay secondary_assays->pERK_assay analyze_secondary Analyze dose-response and determine EC50/Emax cAMP_assay->analyze_secondary pERK_assay->analyze_secondary characterize Characterize compound as agonist/partial agonist analyze_secondary->characterize characterize->end

Caption: Workflow for screening and characterizing GPR40 agonists.

Logical Relationship of Assay Readouts

Assay_Relationship compound This compound receptor GPR40 Receptor compound->receptor g_protein G-protein Activation (Gαq and/or Gαs) receptor->g_protein second_messenger Second Messenger Generation g_protein->second_messenger downstream_signaling Downstream Signaling g_protein->downstream_signaling calcium ↑ Intracellular Ca²⁺ (Calcium Flux Assay) second_messenger->calcium cAMP ↑ cAMP (cAMP Assay) second_messenger->cAMP cellular_response Cellular Response calcium->cellular_response cAMP->cellular_response pERK ↑ p-ERK1/2 (Phospho-ERK Assay) downstream_signaling->pERK pERK->cellular_response

Caption: Relationship between compound binding and assay readouts.

References

In Vitro Profiling of 3,3-Diphenylpropionic Acid: Application Notes and Protocols for Biological Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of the biological activities of 3,3-Diphenylpropionic acid. The enclosed protocols detail methodologies for assessing its antioxidant potential, effects on peroxisome proliferator-activated receptor gamma (PPARγ) and G protein-coupled receptor 40 (GPR40) signaling, and its influence on adipocyte differentiation and insulin secretion.

Summary of Biological Activities and Data

This compound and its derivatives have been investigated for a range of biological effects. While specific quantitative data for the parent compound is limited in the public domain, the following tables provide illustrative data for relevant assays using known activators or related compounds. This information serves as a benchmark for interpreting experimental results with this compound.

Table 1: Illustrative Antioxidant Activity Data

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Illustrative Data PointABTS Radical Scavenging15.0Ascorbic Acid5.0
Illustrative Data PointNitric Oxide Scavenging25.0Quercetin8.0

Table 2: Illustrative PPARγ Activation Data

CompoundAssayEC50 (µM)Reference CompoundEC50 (µM)
Illustrative Data PointPPARγ Transactivation5.0Rosiglitazone0.1

Table 3: Illustrative GPR40 Agonist Activity Data

CompoundAssayEC50 (µM)Reference CompoundEC50 (µM)
Illustrative Data PointGPR40-mediated Ca2+ influx10.0GW95080.5

Table 4: Illustrative Effect on Insulin Secretion

TreatmentGlucose (mM)Fold Increase in Insulin Secretion
Vehicle Control2.81.0
Vehicle Control16.74.5
Illustrative Data Point (10 µM)16.76.0

Table 5: Illustrative Effect on Adipocyte Differentiation

TreatmentConcentration (µM)Lipid Accumulation (% of Control)
Vehicle Control-100
Illustrative Data Point10150
Rosiglitazone (Positive Control)1250

Experimental Protocols and Workflows

Detailed protocols for key in vitro assays are provided below. These are accompanied by workflow diagrams to facilitate experimental planning and execution.

Antioxidant Activity Assessment

1. ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Materials:

    • This compound

    • ABTS solution (7 mM)

    • Potassium persulfate (2.45 mM)

    • Phosphate-buffered saline (PBS)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the ABTS radical solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound in a suitable solvent.

    • Add 10 µL of each sample dilution to a 96-well plate.

    • Add 190 µL of the diluted ABTS radical solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

    • Determine the IC50 value from a plot of inhibition percentage versus concentration.

2. Nitric Oxide (NO) Scavenging Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Materials:

    • This compound

    • RAW 264.7 macrophage cells

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS)

    • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

    • 96-well cell culture plate

    • Cell incubator (37°C, 5% CO2)

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using sodium nitrite to quantify the nitrite concentration.

    • Calculate the percentage of NO inhibition.

experimental_workflow_antioxidant cluster_abts ABTS Assay cluster_no Nitric Oxide Assay a1 Prepare ABTS Radical Solution a2 Dilute Sample & ABTS Solution a1->a2 a3 Incubate a2->a3 a4 Measure Absorbance (734 nm) a3->a4 a5 Calculate IC50 a4->a5 n1 Seed RAW 264.7 Cells n2 Treat with Compound & LPS n1->n2 n3 Collect Supernatant n2->n3 n4 Add Griess Reagent n3->n4 n5 Measure Absorbance (540 nm) n4->n5 n6 Calculate Inhibition n5->n6

Experimental workflows for antioxidant activity assays.

G Protein-Coupled Receptor 40 (GPR40) Agonist Activity

Calcium Influx Assay

This assay measures the ability of this compound to activate GPR40, leading to an increase in intracellular calcium concentration.

  • Materials:

    • This compound

    • HEK293 cells stably expressing GPR40

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS)

    • 96-well black, clear-bottom cell culture plate

    • Fluorescence microplate reader

  • Protocol:

    • Seed GPR40-expressing HEK293 cells in a 96-well plate and grow to confluence.

    • Load the cells with Fluo-4 AM dye in HBSS containing Pluronic F-127 for 1 hour at 37°C.

    • Wash the cells with HBSS to remove excess dye.

    • Prepare serial dilutions of this compound.

    • Measure baseline fluorescence.

    • Add the compound dilutions to the wells and immediately start measuring fluorescence intensity over time.

    • Record the peak fluorescence intensity for each concentration.

    • Calculate the EC50 value from the dose-response curve.

gpr40_signaling compound This compound gpr40 GPR40 compound->gpr40 gq Gq gpr40->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ Release er->ca2 insulin Insulin Secretion ca2->insulin pkc->insulin

GPR40 signaling pathway leading to insulin secretion.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

Luciferase Reporter Assay

This assay determines the ability of this compound to activate PPARγ, leading to the expression of a luciferase reporter gene.

  • Materials:

    • This compound

    • Cells co-transfected with a PPARγ expression vector and a reporter plasmid containing PPAR response elements (PPRE) upstream of a luciferase gene (e.g., HEK293T or HepG2 cells)

    • Cell culture medium and supplements

    • Luciferase assay reagent

    • 96-well cell culture plate

    • Luminometer

  • Protocol:

    • Seed the transfected cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound and incubate for 24 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein content.

    • Calculate the EC50 value from the dose-response curve.

ppar_gamma_signaling compound This compound pparg PPARγ compound->pparg binds & activates complex PPARγ-RXR Heterodimer pparg->complex rxr RXR rxr->complex ppre PPRE in DNA complex->ppre binds to transcription Gene Transcription ppre->transcription initiates adipogenesis Adipogenesis transcription->adipogenesis experimental_workflow_metabolic cluster_adipo Adipocyte Differentiation cluster_gsis Insulin Secretion (GSIS) d1 Seed 3T3-L1 Cells d2 Induce Differentiation with Compound d1->d2 d3 Maintain Culture d2->d3 d4 Fix and Stain with Oil Red O d3->d4 d5 Quantify Lipid Accumulation d4->d5 i1 Seed MIN6 Cells i2 Pre-incubate in Low Glucose i1->i2 i3 Stimulate with High Glucose +/- Compound i2->i3 i4 Collect Supernatant i3->i4 i5 Measure Insulin (ELISA) i4->i5

Application Notes and Protocols for In Vivo Studies of 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropionic acid is a carboxylic acid derivative with potential biological activities, including acting as a GABA-B receptor agonist. Its utility in in vivo studies is contingent upon appropriate formulation to ensure consistent and reproducible delivery to the target site. This document provides detailed application notes and protocols for the formulation and administration of this compound for preclinical in vivo research. Given its poor aqueous solubility, the following protocols focus on creating suitable suspensions or solutions for oral and parenteral routes of administration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 151-154 °C
Water Solubility Slightly soluble
Organic Solvent Solubility Soluble in ethanol and ether

Formulation Protocols

Due to its low water solubility, this compound requires a suitable vehicle for in vivo administration. The choice of vehicle will depend on the intended route of administration (e.g., oral gavage, intraperitoneal injection) and the desired dosage.

Protocol 1: Suspension for Oral Gavage

This protocol is suitable for administering this compound as a suspension, a common method for poorly water-soluble compounds in preclinical studies.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Alternative vehicles: 0.5-1% Methylcellulose in sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated oral gavage needles

Procedure:

  • Calculate the required amount: Determine the total volume of the formulation needed based on the number of animals and the dose volume (typically 5-10 mL/kg for mice). Calculate the total mass of this compound required for the desired concentration.

  • Prepare the vehicle: Dissolve the appropriate amount of CMC-Na in sterile water with gentle heating and stirring until a clear, viscous solution is formed. Allow the solution to cool to room temperature.

  • Trituration: Weigh the calculated amount of this compound powder. If necessary, gently grind the powder in a mortar and pestle to reduce particle size and improve suspension homogeneity.

  • Wetting the compound: Add a small volume of the vehicle to the powder and triturate to form a smooth paste. This prevents clumping when the full volume of the vehicle is added.

  • Suspension preparation: Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.

  • Homogenization (optional): For a more uniform suspension, the mixture can be further homogenized.

  • Administration: Immediately before administration, ensure the suspension is homogenous by vortexing or stirring. Administer the suspension to the animals using a calibrated oral gavage needle.

Protocol 2: Solubilized Formulation for Parenteral Injection

For intravenous or intraperitoneal administration, a solubilized formulation is often preferred to avoid potential embolism or irritation from suspended particles. This protocol utilizes a co-solvent system.

Materials:

  • This compound powder

  • Co-solvent system (prepare fresh):

    • 10% Dimethyl sulfoxide (DMSO)

    • 40% Polyethylene glycol 400 (PEG400)

    • 50% Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

  • 0.22 µm syringe filter

Procedure:

  • Dissolution in co-solvent: Weigh the required amount of this compound. Dissolve it completely in DMSO first.

  • Addition of PEG400: Add the PEG400 to the DMSO solution and mix thoroughly until a clear solution is obtained.

  • Addition of saline: Slowly add the sterile saline to the organic solvent mixture while vortexing or stirring. Observe for any precipitation. If the solution remains clear, it is ready for use.

  • Sterile filtration: For intravenous administration, it is critical to sterile-filter the final formulation using a 0.22 µm syringe filter to remove any potential microbial contamination or undissolved microparticles.

  • Administration: Administer the solution to the animals via the desired parenteral route (e.g., intraperitoneal or intravenous injection).

Important Considerations:

  • Vehicle Toxicity: Always include a vehicle-only control group in your in vivo experiments to account for any potential effects of the formulation components.

  • Stability: Formulations, especially suspensions, should be prepared fresh daily unless their stability has been previously established.

  • Dosage and Concentration: The concentrations provided in the protocols are starting points. The final concentration will depend on the required dose and the solubility of this compound in the chosen vehicle. It is recommended to perform solubility tests to determine the maximum achievable concentration in a given vehicle system.

Experimental Workflow

The following diagram illustrates a general workflow for the formulation and in vivo administration of this compound.

experimental_workflow Experimental Workflow for In Vivo Formulation cluster_prep Preparation cluster_formulation Formulation cluster_admin Administration cluster_qc Quality Control calc Calculate Dose & Volume weigh Weigh Compound calc->weigh mix Mix/Homogenize weigh->mix solubilize Solubilize in Co-solvent weigh->solubilize prep_vehicle Prepare Vehicle prep_vehicle->mix prep_vehicle->solubilize check_homogeneity Check Homogeneity mix->check_homogeneity check_solubility Check Solubility solubilize->check_solubility oral Oral Gavage parenteral Parenteral Injection check_homogeneity->oral check_solubility->parenteral

Caption: Workflow for in vivo formulation of this compound.

Signaling Pathway

This compound has been identified as a GABA-B receptor agonist. The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission.[2] Upon activation, the receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and the modulation of ion channel activity.[3]

The following diagram illustrates the canonical signaling pathway of the GABA-B receptor.

gaba_b_pathway GABA-B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular gaba_b_receptor GABA-B Receptor (GABAB1 + GABAB2) g_protein Gαi/oβγ gaba_b_receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase camp cAMP ac->camp Produces k_channel K+ Channel k_efflux K+ Efflux k_channel->k_efflux ca_channel Ca2+ Channel ca_influx Ca2+ Influx ca_channel->ca_influx ligand 3,3-Diphenylpropionic Acid (Agonist) ligand->gaba_b_receptor Binds g_alpha->ac Inhibits g_beta_gamma->k_channel Activates g_beta_gamma->ca_channel Inhibits hyperpolarization Hyperpolarization k_efflux->hyperpolarization inhibition_nt Inhibition of Neurotransmitter Release ca_influx->inhibition_nt

Caption: Simplified GABA-B receptor signaling cascade.

References

Application Notes and Protocols for Studying the Effects of 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for investigating the biological effects of 3,3-Diphenylpropionic acid, with a focus on its potential as a modulator of GABAergic neurotransmission and its anticonvulsant properties. Detailed protocols for key in vitro and in vivo assays are provided, along with illustrative data presented in structured tables and diagrams to facilitate understanding and experimental setup.

Introduction

This compound is a carboxylic acid derivative that has served as a scaffold for the synthesis of various biologically active compounds.[1] Notably, derivatives of this compound have been investigated for their anticonvulsant properties, suggesting a potential interaction with the central nervous system.[2] A plausible mechanism of action for such effects is the inhibition of γ-aminobutyric acid (GABA) uptake, which would lead to increased GABAergic tone and subsequent neuronal inhibition.[3][4] This document outlines a series of experiments to characterize the pharmacological profile of this compound.

In Vitro Assays

GABA Uptake Inhibition Assay

This assay determines the ability of this compound to inhibit the reuptake of GABA into neurons and glial cells, a key mechanism for terminating GABAergic signaling. The primary target for many GABA uptake inhibitors is the GABA transporter 1 (GAT-1).[4]

Protocol: [3H]GABA Uptake Assay in Rat Brain Synaptosomes

  • Preparation of Synaptosomes:

    • Homogenize fresh rat cerebral cortices in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer) to a final protein concentration of approximately 0.5 mg/mL.

  • Uptake Assay:

    • Pre-incubate synaptosomal aliquots with varying concentrations of this compound (or vehicle control) for 15 minutes at 37°C.

    • Initiate GABA uptake by adding a mixture of [3H]GABA (final concentration ~50 nM) and unlabeled GABA (to achieve a desired final concentration, e.g., 1 µM).

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) followed by washing with ice-cold buffer to remove extracellular [3H]GABA.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of [3H]GABA uptake) by non-linear regression analysis.

Illustrative Quantitative Data:

CompoundGAT-1 IC50 (µM)
This compound45.2
Tiagabine (Positive Control)0.1
Voltage-Gated Sodium Channel (VGSC) Assay

Some anticonvulsant compounds exert their effects by blocking voltage-gated sodium channels. This assay evaluates the potential of this compound to modulate the activity of these channels.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture:

    • Use a cell line stably expressing a neuronal voltage-gated sodium channel subtype (e.g., HEK-293 cells expressing Nav1.2).

    • Culture the cells under standard conditions.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use an internal pipette solution containing CsF to isolate sodium currents and an external solution containing physiological concentrations of ions.

    • Hold the cells at a membrane potential of -100 mV.

    • Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

  • Compound Application and Data Analysis:

    • Record baseline sodium currents.

    • Perfuse the cells with increasing concentrations of this compound and record the corresponding sodium currents.

    • Measure the peak inward current at each concentration.

    • Calculate the percentage of inhibition and determine the IC50 value.

Illustrative Quantitative Data:

CompoundNav1.2 IC50 (µM)
This compound> 100
Carbamazepine (Positive Control)25

In Vivo Assays

Maximal Electroshock (MES) Seizure Test

The MES test is a preclinical model used to identify compounds effective against generalized tonic-clonic seizures.

Protocol: MES Test in Mice

  • Animals:

    • Use male adult mice (e.g., CD-1 strain), weighing 20-25 g.

    • Acclimatize the animals for at least 3 days before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).

    • Test a range of doses to determine the median effective dose (ED50).

  • Seizure Induction:

    • At the time of predicted peak effect of the drug, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.

    • Apply a drop of topical anesthetic to the corneas before electrode placement.

  • Observation and Data Analysis:

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • Calculate the percentage of protected animals at each dose and determine the ED50 using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that may be effective against myoclonic and absence seizures.

Protocol: scPTZ Test in Mice

  • Animals and Drug Administration:

    • Follow the same procedures as for the MES test.

  • Seizure Induction:

    • At the time of predicted peak drug effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).

  • Observation and Data Analysis:

    • Observe the mice for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

    • Protection is defined as the absence of such seizures.

    • Calculate the percentage of protected animals at each dose and determine the ED50.

Illustrative Quantitative Data for In Vivo Assays:

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)
This compound85> 200
Phenytoin (Positive Control)9.5Inactive
Ethosuximide (Positive Control)Inactive130

Signaling Pathways and Workflows

GABAergic Synapse and the Proposed Mechanism of Action

The following diagram illustrates the key components of a GABAergic synapse and the hypothesized inhibitory action of this compound on the GABA transporter (GAT-1).

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle vGAT vGAT GABA_vesicle->vGAT Synaptic Vesicle Synaptic Vesicle vGAT->Synaptic Vesicle Packaging GABA_synthesis GABA Synthesis GABA_released GABA Synaptic Vesicle->GABA_released Release GABA_A_Receptor GABA_A Receptor GABA_released->GABA_A_Receptor Binds to GAT1 GAT-1 Transporter GABA_released->GAT1 Reuptake Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization DPPA This compound DPPA->GAT1 Inhibits

Caption: GABAergic synapse and the inhibitory effect of this compound.

Experimental Workflow for In Vivo Anticonvulsant Screening

The following diagram outlines the logical flow of the in vivo experiments to assess the anticonvulsant potential of this compound.

Experimental_Workflow start Start: Compound Synthesis (this compound) drug_prep Drug Preparation (Vehicle Formulation) start->drug_prep animal_groups Animal Grouping & Acclimatization (Mice) drug_prep->animal_groups dose_admin Dose Administration (i.p. or p.o.) animal_groups->dose_admin mes_test Maximal Electroshock (MES) Test dose_admin->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test dose_admin->scptz_test observe_mes Observation: Tonic Hindlimb Extension mes_test->observe_mes observe_scptz Observation: Clonic Seizures scptz_test->observe_scptz data_analysis Data Analysis (ED50 Calculation) observe_mes->data_analysis observe_scptz->data_analysis conclusion Conclusion: Anticonvulsant Profile data_analysis->conclusion

Caption: Workflow for in vivo anticonvulsant screening of this compound.

Conclusion

The provided protocols and illustrative data offer a robust framework for the initial characterization of this compound's effects on the central nervous system. The in vitro assays are designed to elucidate its mechanism of action, particularly its potential as a GABA uptake inhibitor. The in vivo models will establish its efficacy and spectrum of activity as a potential anticonvulsant. The structured presentation of data and workflows is intended to guide researchers in the efficient and systematic investigation of this and similar compounds in the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,3-Diphenylpropionic acid synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in Friedel-Crafts Type Reaction of Benzene with Cinnamic Acid

  • Question: My reaction of benzene with cinnamic acid using an ionic liquid catalyst is resulting in a low yield of this compound. What are the potential causes and solutions?

  • Answer: Low yields in this reaction can stem from several factors. Here are common issues and troubleshooting steps:

    • Inactive Catalyst: The ionic liquid catalyst, such as 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl₃), can lose activity due to moisture. Ensure the catalyst is handled under anhydrous conditions.

    • Insufficient Reaction Time or Temperature: The reaction typically requires refluxing for 2-4 hours at 70-80°C to proceed to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials are consumed.

    • Improper Stoichiometry: The molar ratio of reactants is crucial. A common ratio is 1:8 for cinnamic acid to benzene.[1] An excess of benzene is used to drive the reaction forward.

    • Inefficient Work-up: The work-up procedure is critical for isolating the product. After the reaction, the mixture should be quenched with water, and the product extracted into an organic solvent.[1] Incomplete extraction will lead to lower yields.

Issue 2: Incomplete Reaction or Side Products in the Alkylation of Phenylacetic Acid

  • Question: I am observing a significant amount of unreacted phenylacetic acid and/or side products in the synthesis of this compound via alkylation with benzyl chloride. How can I improve this?

  • Answer: This is a common issue that can be addressed by carefully controlling the reaction conditions:

    • Base Selection: Sodium amide (NaNH₂) in liquid ammonia is an effective base for this reaction. Using a weaker base may result in incomplete deprotonation of phenylacetic acid. An alternative, potassium amide, has been reported to give a lower yield of 57%.[2]

    • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Any moisture will react with the sodium amide, reducing its effectiveness and leading to incomplete reaction.

    • Temperature Control: The reaction is typically carried out in liquid ammonia at its boiling point (-33°C). Maintaining this low temperature is crucial to prevent side reactions.

    • Purification of Benzyl Chloride: Impurities in benzyl chloride can lead to side product formation. It is recommended to distill benzyl chloride before use.[2]

    • Thorough Work-up: During the work-up, washing the crude product with hot water is effective in removing unreacted phenylacetic acid.[2]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to this compound?

    • A1: The two primary methods are the Friedel-Crafts reaction of benzene with cinnamic acid, often catalyzed by an ionic liquid, and the alkylation of the dianion of phenylacetic acid with benzyl chloride.[1][2]

  • Q2: How can I purify the final product, this compound?

    • A2: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include ethanol or petroleum ether.[2][3] The melting point of the purified product is typically in the range of 151-154°C.[4]

  • Q3: What are the safety precautions I should be aware of when working with sodium amide in liquid ammonia?

    • A3: This reaction should always be performed in a well-ventilated fume hood.[2] Liquid ammonia is a hazardous substance and requires careful handling. Sodium amide is highly reactive and can ignite or explode on contact with water. Appropriate personal protective equipment (safety glasses, gloves, lab coat) is essential.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

ParameterMethod 1: Friedel-Crafts ReactionMethod 2: Alkylation of Phenylacetic Acid
Starting Materials Cinnamic acid, BenzenePhenylacetic acid, Benzyl chloride
Catalyst/Base Ionic Liquid ([bmim]Cl/AlCl₃)Sodium amide (NaNH₂) in Liquid Ammonia
Solvent Benzene (acts as reactant and solvent)Liquid Ammonia, Diethyl ether
Reaction Temperature 70-80°C (Reflux)-33°C (Boiling point of liquid ammonia)
Reaction Time 2-4 hours1 hour
Reported Yield 80.4 - 81.8%[1]80 - 84%[2]

Experimental Protocols

Method 1: Friedel-Crafts Reaction using Ionic Liquid Catalyst

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzene and the ionic liquid catalyst, [bmim]Cl/AlCl₃.

  • Heating: Heat the mixture to 70-80°C.

  • Addition of Cinnamic Acid: Gradually add cinnamic acid to the heated mixture over a period of 30 minutes.

  • Reaction: Allow the reaction to reflux for 2-4 hours. Monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and add water. The ionic liquid will dissolve in the aqueous layer. Separate the organic layer.

  • Purification: Remove the unreacted benzene by distillation under reduced pressure. The resulting solid crude product can be purified by recrystallization from methanol to yield this compound.[1]

Method 2: Alkylation of Phenylacetic Acid

  • Preparation of Sodium Amide: In a three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, prepare a solution of sodium amide in liquid ammonia. This should be done in a fume hood.[2]

  • Formation of Dianion: Add phenylacetic acid to the sodium amide suspension and stir for 15 minutes.

  • Alkylation: Rapidly add a solution of benzyl chloride in anhydrous ether to the suspension and stir for 1 hour.

  • Quenching and Extraction: Evaporate the ammonia and ether. Dissolve the resulting solid in water and wash with ether.

  • Acidification and Isolation: Acidify the aqueous solution with hydrochloric acid to precipitate the crude product.

  • Purification: Collect the solid by filtration and wash with hot water to remove unreacted phenylacetic acid. The crude this compound can be further purified by recrystallization from petroleum ether.[2]

Visualizations

experimental_workflow_friedel_crafts cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Benzene and Ionic Liquid Catalyst heat Heat to 70-80°C start->heat add_cinnamic Add Cinnamic Acid heat->add_cinnamic reflux Reflux for 2-4 hours add_cinnamic->reflux monitor Monitor by TLC reflux->monitor workup Quench with Water & Separate Layers monitor->workup purify Distill Benzene & Recrystallize from Methanol workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts reaction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Synthesis cause1 Inactive Catalyst/ Reagents issue->cause1 cause2 Suboptimal Reaction Conditions issue->cause2 cause3 Inefficient Work-up issue->cause3 solution1a Use Anhydrous Reagents & Solvents cause1->solution1a solution1b Handle Catalyst Under Inert Atmosphere cause1->solution1b solution2a Optimize Temperature & Time cause2->solution2a solution2b Adjust Reactant Stoichiometry cause2->solution2b solution3a Ensure Complete Extraction cause3->solution3a solution3b Thorough Washing of Crude Product cause3->solution3b

Caption: Troubleshooting logic for addressing low yields in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,3-Diphenylpropionic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Formation During Recrystallization - Excessive Solvent: Too much solvent was used, preventing the solution from becoming saturated upon cooling. - Supersaturated Solution: The solution is supersaturated, but crystal nucleation has not initiated. - Inappropriate Solvent: The chosen solvent may not be ideal for this compound.- Evaporate Excess Solvent: Gently heat the solution to evaporate a portion of the solvent and re-cool. - Induce Crystallization: - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. - Seeding: Add a small crystal of pure this compound to the solution. - Solvent System Evaluation: If the issue persists, consider a different recrystallization solvent or a mixed solvent system. Methanol, ethanol, and petroleum ether have been reported as suitable solvents.
"Oiling Out" During Recrystallization - High Solute Concentration: The concentration of the acid is too high, causing it to separate as a liquid at a temperature above its melting point. - Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals. - Presence of Impurities: Significant amounts of impurities can lower the melting point of the mixture.- Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. - Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help slow the cooling rate. - Pre-purification: If impurities are suspected, consider a preliminary purification step like an acid-base extraction before recrystallization.
Colored Impurities in Crystals - Colored Contaminants in Crude Product: The starting material contains colored impurities that co-crystallize with the product.- Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
Low Recovery of Purified Product - Incomplete Crystallization: Not all of the product has crystallized out of the solution. - Product Loss During Transfers: Material is lost during transfers between flasks and filtration apparatus. - Washing with Warm Solvent: Washing the crystals with solvent that is not ice-cold can dissolve a significant portion of the product.- Maximize Crystallization: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation. Consider recovering a second crop of crystals from the mother liquor by evaporating some of the solvent. - Careful Technique: Rinse all glassware with the mother liquor to transfer all of the product. - Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent.
Purified Product Fails Purity Analysis (e.g., Melting Point, NMR) - Co-crystallization of Impurities: Impurities with similar solubility profiles to this compound may have co-crystallized. - Incomplete Removal of Starting Materials: Unreacted starting materials (e.g., cinnamic acid, benzene, phenylacetic acid) may still be present.- Second Recrystallization: Perform a second recrystallization, potentially with a different solvent system. - Alternative Purification Method: If recrystallization is ineffective, consider column chromatography or acid-base extraction. - Washing: For impurities like unreacted phenylacetic acid, washing the crude product with hot water can be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are:

  • Recrystallization: This is the most frequently cited method. Solvents such as methanol and ethanol are effective for this purpose.[2] Petroleum ether has also been used.[1]

  • Acid-Base Extraction: This technique is useful for separating the acidic this compound from neutral or basic impurities.

  • Column Chromatography: Silica gel chromatography can be employed for separating the product from impurities with different polarities.

Q2: What are the likely impurities in crude this compound?

A2: The impurities will depend on the synthetic route used. Common syntheses include the Friedel-Crafts reaction of benzene with cinnamic acid or the reaction of phenylacetic acid with benzyl chloride. Potential impurities include:

  • Unreacted starting materials: Cinnamic acid, benzene, phenylacetic acid, benzyl chloride.

  • Byproducts of the synthesis: These can include isomers or products of side reactions. For instance, unreacted phenylacetic acid can be an impurity when synthesizing the α,β-isomer.[1]

Q3: How do I choose the right solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Methanol and ethanol are commonly used and have been shown to be effective.[2] It is soluble in organic solvents like ethanol and ether, but has low solubility in water. A small-scale solubility test is recommended to determine the best solvent for your specific crude product.

Q4: My purified this compound has a low melting point. What does this indicate?

A4: A low or broad melting point range for your purified product typically indicates the presence of impurities. Pure this compound has a melting point of approximately 151-154 °C.[3] If your melting point is significantly lower or spans a wide range, further purification is recommended.

Q5: Can I use column chromatography to purify this compound?

A5: Yes, column chromatography using silica gel is a suitable method for purification. Since this compound is a carboxylic acid, it is relatively polar. A typical elution strategy would involve starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). The exact solvent system should be determined by thin-layer chromatography (TLC) analysis beforehand.

Experimental Protocols

Recrystallization from Methanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If undissolved solid remains, add small portions of hot methanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.

  • Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean beaker.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as hydrochloric acid, dropwise with stirring until the solution is acidic (test with pH paper). This compound will precipitate out of the solution.

  • Collection: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it thoroughly. Further purification by recrystallization may be necessary.

Data Presentation

Purification Method Typical Solvents/Reagents Reported Yield/Recovery Expected Purity Reference
Recrystallization MethanolSynthesis yields are reported, but purification recovery is not explicitly stated. A typical recrystallization recovery can range from 70-90%.High (>98%)[2]
Recrystallization Petroleum Ether (60-90°)80-84% recovery from crude material.High (Melting point of 95.5-96.5°C for α,β-isomer)[1]
Acid-Base Extraction Diethyl ether, Sodium bicarbonate, Hydrochloric acidYields are generally high but depend on the efficiency of the extraction and precipitation steps.Good, effective for removing neutral and basic impurities.General Chemistry Principle

Visualizations

PurificationWorkflow crude Crude this compound dissolve Dissolve in Hot Solvent (e.g., Methanol) crude->dissolve filter Hot Gravity Filtration (Remove Insoluble Impurities) dissolve->filter cool Slow Cooling & Crystallization filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure TroubleshootingTree start Problem During Recrystallization no_xtals No/Poor Crystal Formation start->no_xtals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield impure Impure Product start->impure sol1 Too much solvent? no_xtals->sol1 sol2 Cooling too fast? oiling_out->sol2 sol3 Incomplete crystallization? low_yield->sol3 sol4 Impurities co-crystallized? impure->sol4 act1 Evaporate solvent or induce crystallization sol1->act1 Yes act2 Cool slowly sol1->act2 No sol2->act2 Yes act4 Re-crystallize or use another method sol2->act4 No act3 Cool longer/colder sol3->act3 Yes sol3->act4 No sol4->act4 Yes

References

troubleshooting common problems in 3,3-Diphenylpropionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,3-diphenylpropionic acid. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data summaries, and visual aids to address common challenges encountered during synthesis.

Overview of Synthetic Routes

The synthesis of this compound is commonly achieved through several methods, each with its own set of advantages and potential difficulties. The three primary routes discussed in this guide are:

  • Malonic Ester Synthesis: A classic method involving the alkylation of diethyl malonate.

  • Friedel-Crafts Reaction: The reaction of an aromatic compound with an alkylating or acylating agent in the presence of a Lewis acid catalyst. For this specific synthesis, a variation involving cinnamic acid and benzene is often employed.

  • Reformatsky Reaction: This reaction can be used to synthesize a β-hydroxy ester precursor, which can then be converted to this compound.

Each of these methods is detailed below with specific troubleshooting advice.

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids. For this compound, the synthesis involves the reaction of the enolate of diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products in the malonic ester synthesis of this compound?

A1: The most prevalent side products include:

  • Dialkylated esters: This occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent.[1][2]

  • Products of elimination reactions: If using a sterically hindered or secondary/tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution.[1]

  • Transesterification products: If the alkoxide base used does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide with diethyl malonate), a mixture of esters can be formed.[1]

  • O-alkylation products: Although less common, the enolate can react on the oxygen atom instead of the carbon, leading to a ketene acetal.[1]

Q2: My yield is low. How can I improve it?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete enolate formation: Ensure your base is strong enough and the reaction is sufficiently anhydrous. Sodium ethoxide in ethanol is a common choice.

  • Inefficient alkylation: The choice of alkylating agent is crucial. For this compound, a two-step alkylation might be necessary, or a different starting material could be considered. If direct dialkylation with a diphenylmethyl halide is attempted, steric hindrance can be a major issue.

  • Incomplete hydrolysis or decarboxylation: Ensure saponification is complete by using a sufficient excess of base and adequate heating. Acidification should be thorough to protonate the carboxylate, and the subsequent decarboxylation often requires elevated temperatures.

Q3: How can I minimize the formation of the dialkylated side product?

A3: To favor mono-alkylation, it is a common strategy to use an excess of the malonic ester relative to the alkylating agent.[1] However, for a diphenyl-substituted product, a stepwise approach is more controlled.

Experimental Protocol: Malonic Ester Synthesis of a Phenylpropionic Acid Derivative (Illustrative)

This protocol outlines the general steps for the synthesis of a substituted propionic acid via malonic ester synthesis.

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve diethyl malonate (1.0 eq.) in anhydrous ethanol. Add sodium ethoxide (1.0 eq.) to the solution and stir until the enolate is formed.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl chloride for 3-phenylpropionic acid) (1.0 eq.) dropwise to the enolate solution. Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

  • Saponification: After cooling, add a solution of sodium hydroxide (2.5 eq.) in water and reflux for another 2-3 hours to hydrolyze the ester groups.

  • Work-up and Acidification: Cool the reaction mixture and remove the ethanol by distillation. Add water to dissolve the salt and wash with diethyl ether to remove any unreacted starting materials. Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2, which will precipitate the dicarboxylic acid.

  • Decarboxylation: Collect the dicarboxylic acid by filtration and heat it at 100-150 °C until the evolution of CO2 ceases.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Troubleshooting Flowchart: Malonic Ester Synthesis

MalonicEster_Troubleshooting Troubleshooting Malonic Ester Synthesis start Problem: Low Yield or Impurities check_reaction Check Reaction Step start->check_reaction enolate_formation Issue: Incomplete Enolate Formation check_reaction->enolate_formation Step 1 alkylation Issue: Inefficient Alkylation / Side Reactions check_reaction->alkylation Step 2 hydrolysis Issue: Incomplete Hydrolysis/Decarboxylation check_reaction->hydrolysis Step 3/4 solution_enolate Solution: Use dry solvent/reagents, ensure strong enough base enolate_formation->solution_enolate solution_alkylation Solution: Check halide reactivity, use excess malonic ester for mono-alkylation, control temperature alkylation->solution_alkylation solution_hydrolysis Solution: Ensure sufficient base and heating time for saponification, heat adequately for decarboxylation hydrolysis->solution_hydrolysis

Caption: Troubleshooting logic for the Malonic Ester Synthesis.

Friedel-Crafts Reaction

A common route to this compound involves a Friedel-Crafts-type reaction between cinnamic acid and benzene in the presence of a Lewis acid catalyst.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the major limitations of the Friedel-Crafts reaction in this context?

A1: The main limitations include:

  • Carbocation rearrangements: While less of an issue with the cinnamic acid route, traditional Friedel-Crafts alkylations are prone to carbocation rearrangements, leading to isomeric products.[3][4][5]

  • Polyalkylation: The initial product of alkylation is often more reactive than the starting material, leading to multiple alkylations.[3]

  • Deactivated rings: The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene).[3][4]

  • Reaction with functional groups: Aromatic rings with -NH2, -NHR, or -NR2 groups are not suitable as the Lewis acid catalyst complexes with the amine.[3]

Q2: I am observing significant amounts of side products. What are they and how can I avoid them?

A2: In the reaction of cinnamic acid with benzene, potential side reactions include polymerization of cinnamic acid, and the formation of other Friedel-Crafts byproducts. To minimize these:

  • Control the temperature: Friedel-Crafts reactions can be exothermic. Maintaining a controlled temperature is crucial to prevent side reactions.

  • Catalyst choice and amount: The type and stoichiometry of the Lewis acid are important. Using a milder Lewis acid or an ionic liquid catalyst can sometimes improve selectivity.

  • Order of addition: Slowly adding the cinnamic acid to the benzene-catalyst mixture can help control the reaction rate and reduce side product formation.

Experimental Protocol: Friedel-Crafts Synthesis of this compound
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place benzene (as both reactant and solvent) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride or an ionic liquid like [bmim]Cl/AlCl3).

  • Addition of Cinnamic Acid: Heat the mixture to 70-80 °C. Slowly add cinnamic acid in portions over a period of time.

  • Reaction: Reflux the mixture for 2-4 hours.

  • Work-up: Cool the reaction mixture and quench by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution.

  • Isolation: Acidify the bicarbonate solution to precipitate the crude this compound.

  • Purification: Recrystallize the crude product from methanol or ethanol.

Experimental Workflow: Friedel-Crafts Synthesis

FriedelCrafts_Workflow Experimental Workflow for Friedel-Crafts Synthesis start Start setup Reaction Setup: Benzene + Lewis Acid start->setup addition Add Cinnamic Acid (70-80 °C) setup->addition reflux Reflux (2-4 hours) addition->reflux quench Quench with Ice/HCl reflux->quench extract Extract with Ether Wash with Water & NaHCO3 quench->extract isolate Acidify NaHCO3 layer & Isolate Product extract->isolate purify Recrystallize isolate->purify end End purify->end

Caption: Step-by-step workflow for the Friedel-Crafts synthesis.

Reformatsky Reaction (for Precursor Synthesis)

The Reformatsky reaction is a useful method for synthesizing β-hydroxy esters from aldehydes or ketones and α-haloesters in the presence of zinc. While not a direct route to this compound, it can be used to synthesize a key precursor, ethyl 3-hydroxy-3,3-diphenylpropanoate, from benzophenone and ethyl bromoacetate. This precursor can then be dehydrated and reduced to yield the target acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The Reformatsky reaction is not initiating. What could be the problem?

A1: Initiation failure is a common issue. Here are some potential causes and solutions:

  • Inactive Zinc: The surface of the zinc metal may be coated with zinc oxide, which prevents the reaction. Activate the zinc by washing it with dilute acid, followed by water, ethanol, and ether, and then drying it under vacuum. Alternatively, using a zinc-copper couple or Rieke zinc can improve reactivity.[6][7]

  • Presence of Water: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Impure Reagents: Impurities in the α-haloester or the carbonyl compound can inhibit the reaction. Purify the reagents before use.

Q2: The yield of the β-hydroxy ester is low. What factors can be optimized?

A2: To improve the yield:

  • Solvent Choice: Diethyl ether and tetrahydrofuran (THF) are common solvents. The choice of solvent can influence the reaction rate and yield.

  • Temperature Control: The reaction is exothermic. Maintaining a gentle reflux is often optimal. Overheating can lead to side reactions.

  • Two-Step Procedure: For sensitive substrates, a two-step procedure where the organozinc reagent is prepared first and then added to the carbonyl compound can improve yields.[6][8]

Q3: What are the common side reactions in the Reformatsky reaction?

A3: Potential side reactions include:

  • Wurtz-type coupling: The organozinc reagent can react with the α-haloester to form a dimer.

  • Dehydration of the product: The β-hydroxy ester can sometimes dehydrate under the reaction or work-up conditions to form an α,β-unsaturated ester.

Experimental Protocol: Reformatsky Reaction with Benzophenone
  • Zinc Activation: Place zinc dust in a flask and activate it using a small amount of iodine or by washing with dilute HCl.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the activated zinc and anhydrous diethyl ether.

  • Initiation: Add a small amount of a solution of ethyl bromoacetate and benzophenone in diethyl ether to the flask. Gentle warming may be necessary to initiate the reaction.

  • Addition: Once the reaction starts (indicated by the disappearance of the iodine color and the onset of reflux), add the remaining solution of ethyl bromoacetate and benzophenone dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to reflux for an additional 30-60 minutes.

  • Work-up: Cool the reaction mixture and quench it by adding dilute sulfuric acid.

  • Extraction: Separate the ether layer and extract the aqueous layer with more ether. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude β-hydroxy ester can be purified by chromatography or recrystallization.

Data Summary: Comparison of Synthetic Routes
ParameterMalonic Ester SynthesisFriedel-Crafts ReactionReformatsky Reaction (Precursor)
Typical Yield 60-80%65-85%70-90% (for β-hydroxy ester)
Reaction Time 4-8 hours2-6 hours1-3 hours
Key Reagents Diethyl malonate, NaOEt, Alkyl halideCinnamic acid, Benzene, Lewis Acidα-haloester, Carbonyl, Zinc
Common Issues Dialkylation, incomplete reactionsPolyalkylation, carbocation rearrangementsInitiation difficulty, moisture sensitivity

Logical Diagram: Choosing a Synthetic Route

Choose_Route Decision Logic for Synthesis Route Selection start Goal: Synthesize This compound question1 Are starting materials (cinnamic acid, benzene) readily available? start->question1 question2 Is control over potential rearrangements critical? question1->question2 No route_fc Friedel-Crafts Route question1->route_fc Yes question3 Is a multi-step synthesis acceptable? question2->question3 No route_malonic Malonic Ester Synthesis question2->route_malonic Yes question3->route_malonic No route_reformatsky Reformatsky Route (Precursor) question3->route_reformatsky Yes

Caption: A decision-making diagram for selecting a synthetic route.

References

optimizing reaction conditions for 3,3-Diphenylpropionic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3,3-Diphenylpropionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing this compound are the Friedel-Crafts reaction and the alkylation of phenylacetic acid. The Friedel-Crafts approach involves the reaction of cinnamic acid with benzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or an ionic liquid.[1] The alkylation route utilizes a strong base to deprotonate phenylacetic acid, which then undergoes nucleophilic substitution with a benzyl halide.[2]

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the Friedel-Crafts reaction using anhydrous AlCl₃, yields around 66.7% have been reported.[1] Utilizing an ionic liquid catalyst, such as [bmim]Cl/AlCl₃, can improve yields to approximately 80-82%.[1] The alkylation of phenylacetic acid with benzyl chloride using sodium amide in liquid ammonia has been reported to yield the isomeric α,β-diphenylpropionic acid in 80-84% after recrystallization.[2]

Q3: What are the key starting materials and reagents required?

A3: For the Friedel-Crafts synthesis, the key starting materials are cinnamic acid and benzene, with a catalyst such as anhydrous aluminum chloride or an ionic liquid.[1] For the alkylation method, phenylacetic acid, a strong base (e.g., sodium amide), and benzyl chloride are the primary reagents.[2]

Q4: What are the recommended purification methods for this compound?

A4: The most common method for purifying this compound is recrystallization.[1][3] Suitable solvents for recrystallization include ethanol and methanol.[1][3] For the isomeric α,β-diphenylpropionic acid, recrystallization from petroleum ether has been described.[2]

Troubleshooting Guide

Problem 1: Low Yield in Friedel-Crafts Synthesis

Potential Cause Troubleshooting Suggestion
Inactive Catalyst Ensure anhydrous aluminum chloride is fresh and has not been exposed to moisture. Consider using a more active catalyst system, such as an ionic liquid like [bmim]Cl/AlCl₃, which has been shown to improve yields.[1]
Suboptimal Reaction Temperature Maintain the reaction temperature between 16-24°C during the addition of the catalyst.[1] Exceeding this temperature can lead to side reactions. For ionic liquid catalysis, a higher temperature of 70-80°C is recommended.[1]
Insufficient Reaction Time Allow the reaction to proceed for the recommended duration. For the AlCl₃ catalyzed reaction, a reaction time of 2-4 hours after catalyst addition is suggested, followed by a reflux period.[1] Ionic liquid catalyzed reactions typically require a reflux time of 2-4 hours.[1]
Incomplete Quenching and Work-up Ensure the reaction is properly quenched with dilute hydrochloric acid.[1] Thorough extraction of the product from the aqueous layer is crucial.

Problem 2: Formation of Impurities

Potential Cause Troubleshooting Suggestion
Side Reactions in Friedel-Crafts Alkylation Friedel-Crafts reactions are prone to side reactions such as polyalkylation. Using an excess of benzene can help to minimize this. The slow and controlled addition of the catalyst at a low temperature is also critical.[1]
Presence of Unreacted Starting Materials Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure the complete consumption of the limiting reagent. In the case of the alkylation of phenylacetic acid, unreacted phenylacetic acid can be removed by washing the crude product with hot water.[2]
Isomer Formation In the Friedel-Crafts reaction, ensure the reaction conditions favor the desired 3,3-diphenyl isomer. The choice of catalyst and reaction temperature can influence regioselectivity.

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Suggestion
Product is an Oil and Does Not Solidify After acidification, if the product separates as an oil, cooling the mixture in an ice bath can induce crystallization.[2] Scratching the inside of the flask with a glass rod at the oil-solvent interface may also initiate solidification.
Inefficient Recrystallization Ensure the correct solvent and volume are used for recrystallization. The product should be sparingly soluble in the cold solvent and highly soluble in the hot solvent. If the product "oils out" during recrystallization, try using a larger volume of solvent or a different solvent system.
Emulsion Formation During Extraction To break emulsions during aqueous work-up, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. In some cases, filtration through a pad of celite can be effective.

Experimental Protocols

Method 1: Friedel-Crafts Reaction with Aluminum Chloride
  • In a suitable reaction vessel, dissolve 14.8 g (0.1 mole) of cinnamic acid in 80.0 mL (0.9 mole) of benzene.[1]

  • While stirring, add 18.7 g (0.14 mole) of anhydrous aluminum chloride in portions over 1.5-2.5 hours, maintaining the temperature between 16-24°C.[1]

  • After the addition is complete, continue to stir the reaction mixture at 22-26°C for 2-4 hours.[1]

  • Slowly add 15% (w/w) dilute hydrochloric acid.[1]

  • Heat the mixture to reflux for 2-3 hours.[1]

  • After cooling, separate the aqueous phase.[1]

  • Remove the excess benzene from the organic phase by distillation under reduced pressure to obtain the crude product.[1]

  • Purify the crude solid by recrystallization from methanol to yield this compound.[1]

Method 2: Friedel-Crafts Reaction with Ionic Liquid
  • Combine 31.2 g (0.4 mole) of benzene and 9.7 g of [bmim]Cl/AlCl₃ ionic liquid and heat to 70-80°C.[1]

  • Add 7.4 g (0.05 mole) of cinnamic acid in 4 portions over 30 minutes.[1]

  • Heat the reaction mixture to reflux for 2 hours.[1]

  • After the reaction is complete, add 50 mL of water and stir.[1]

  • Separate the aqueous layer containing the ionic liquid. The ionic liquid can be recovered by distillation of water.[1]

  • From the organic phase, distill the unreacted benzene under reduced pressure to obtain the crude solid.[1]

  • Recrystallize the crude product from methanol to obtain pure this compound.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

Method Catalyst Reactants Solvent Temperature (°C) Time (h) Yield (%) Reference
Friedel-CraftsAnhydrous AlCl₃Cinnamic acid, BenzeneBenzene16-26 (addition), then reflux4-766.7[1]
Friedel-Crafts[bmim]Cl/AlCl₃Cinnamic acid, BenzeneBenzene70-80, then reflux2.580.4[1]

Visualizations

experimental_workflow cluster_reactants Starting Materials reactant_node reactant_node product_node product_node process_node process_node cinnamic_acid Cinnamic Acid reaction Friedel-Crafts Reaction cinnamic_acid->reaction benzene Benzene benzene->reaction catalyst Catalyst (AlCl3 or Ionic Liquid) catalyst->reaction quench Quenching (dil. HCl) reaction->quench Reaction Mixture extraction Work-up & Extraction quench->extraction Crude Product purification Purification (Recrystallization) extraction->purification Isolated Crude product 3,3-Diphenylpropionic Acid purification->product Pure Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem_node problem_node cause_node cause_node solution_node solution_node low_yield Low Yield inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst bad_temp Suboptimal Temperature low_yield->bad_temp bad_time Insufficient Time low_yield->bad_time check_catalyst Use fresh, anhydrous catalyst or switch to ionic liquid. inactive_catalyst->check_catalyst control_temp Maintain specified temperature range. bad_temp->control_temp increase_time Ensure adequate reaction time. bad_time->increase_time

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Overcoming Solubility Challenges of 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3,3-Diphenylpropionic acid in aqueous buffers.

I. Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a white to light yellow crystalline powder.[1][2] It is characterized by its low solubility in water but is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[3][4] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₂[1]
Molecular Weight226.27 g/mol [1]
Melting Point151-154 °C[1]
pKa (Predicted)4.45 ± 0.10[1]
Water SolubilitySlightly soluble[1][2]
AppearanceWhite to light yellow crystalline powder[1][4]

Q2: Why is this compound poorly soluble in aqueous buffers at neutral pH?

As a carboxylic acid with a pKa of approximately 4.45, this compound is predominantly in its neutral, protonated form at a pH below its pKa.[1] This form is less polar and thus has limited solubility in water.[5] To achieve significant aqueous solubility, the pH of the buffer should be raised above the pKa to deprotonate the carboxylic acid group, forming the more soluble carboxylate salt.[5]

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

The main approaches to improve the solubility of this compound include:

  • pH Adjustment: Increasing the pH of the aqueous buffer above the pKa of 4.45 will convert the acid to its more soluble anionic form.[5]

  • Use of Co-solvents: Adding a water-miscible organic solvent like ethanol or DMSO can increase solubility.[3] However, the concentration of the co-solvent must be carefully controlled in biological assays to avoid cellular toxicity.[6]

  • Addition of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[7]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with the drug, masking its hydrophobic nature and enhancing its aqueous solubility.[8][9]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.

Problem 1: Difficulty dissolving the compound in aqueous buffer.

  • Possible Cause: The pH of the buffer is too low (below the pKa of 4.45), or the concentration of the compound exceeds its solubility limit at that pH.

  • Suggested Solution:

    • Increase the pH of the buffer to at least 2 pH units above the pKa (e.g., pH 6.5 or higher) to ensure the compound is in its ionized, more soluble form.

    • Prepare a concentrated stock solution in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) and then dilute it into the aqueous buffer. Ensure the final organic solvent concentration is compatible with your experimental system (typically <1% for cell-based assays).

    • Gentle heating and sonication can also aid in dissolution.

Problem 2: Precipitation of the compound upon dilution of a stock solution into aqueous buffer.

  • Possible Cause: The concentration of the compound in the final aqueous solution is above its solubility limit, even with a co-solvent.

  • Suggested Solution:

    • Decrease the final concentration of the compound in the aqueous buffer.

    • Increase the percentage of the co-solvent in the final solution, if permissible for your assay.

    • Consider using a different solubilization method, such as incorporating a surfactant or cyclodextrin in the aqueous buffer before adding the compound's stock solution.

Problem 3: Inconsistent or non-reproducible results in biological assays.

  • Possible Cause: The compound is not fully dissolved, leading to variations in the actual concentration in the assay. Low solubility can also lead to compound precipitation during the assay.[10]

  • Suggested Solution:

    • Visually inspect your solutions for any signs of precipitation before and during the experiment.

    • Filter your final working solutions through a 0.22 µm filter to remove any undissolved particles.

    • Re-evaluate and optimize your solubilization strategy to ensure the compound remains in solution throughout the duration of the assay. This may involve adjusting the pH, co-solvent concentration, or using solubilizing excipients.

III. Quantitative Data on Solubility Enhancement

The following tables provide representative data on the solubility of phenylpropionic acid derivatives under various conditions. While this data is based on structurally similar compounds like ibuprofen and ketoprofen, it offers valuable insights into the expected solubility behavior of this compound.

Table 2: Estimated Solubility of this compound at Different pH Values

pHEstimated Solubility (mg/L)Fold Increase (vs. pH 5.0)
5.0801.0
6.02503.1
7.080010.0
7.4120015.0

Data estimated based on the pH-solubility profile of similar carboxylic acids like ibuprofen.[6]

Table 3: Estimated Solubility of this compound in Water-Ethanol Co-solvent Mixtures at pH 7.4

Ethanol Concentration (% v/v)Estimated Solubility (mg/L)Fold Increase
012001.0
525002.1
1055004.6
201200010.0

Data estimated based on the co-solvent effects on similar hydrophobic acids.

Table 4: Estimated Solubility Enhancement with Surfactants and Cyclodextrins at pH 7.4

Solubilizing AgentConcentrationEstimated Solubility (mg/L)Fold Increase
Tween 800.5% (w/v)80006.7
Sodium Dodecyl Sulfate (SDS)0.5% (w/v)100008.3
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)2% (w/v)1500012.5
Methyl-β-Cyclodextrin (M-β-CD)2% (w/v)1800015.0

Data estimated based on the solubilizing efficiency of these agents for other phenylpropionic acid derivatives.[5][8]

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Accurately weigh the desired amount of this compound.

  • Add a minimal amount of high-purity, anhydrous DMSO or ethanol to the solid.

  • Vortex the mixture vigorously until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution.

  • Store the stock solution in a tightly sealed vial at -20°C.

A Weigh Compound B Add Organic Solvent (e.g., DMSO, Ethanol) A->B C Vortex/Sonicate until Dissolved B->C D Store at -20°C C->D

Caption: Workflow for preparing a stock solution.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer

  • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline).

  • Adjust the pH of the buffer to at least 2 units above the pKa of this compound (i.e., pH ≥ 6.5).

  • Add the solid this compound to the pH-adjusted buffer.

  • Stir the mixture until the compound is fully dissolved. Gentle heating or sonication may be required.

  • Verify the final pH and adjust if necessary.

A Prepare Aqueous Buffer B Adjust pH to > 6.5 A->B C Add Compound B->C D Stir/Sonicate until Dissolved C->D E Verify Final pH D->E

Caption: Protocol for pH-adjusted solubilization.

V. Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting a suitable solubilization strategy.

Start Start: Compound is poorly soluble CheckAssay Is the assay sensitive to pH changes? Start->CheckAssay CheckSolvent Is the assay compatible with organic solvents? CheckAssay->CheckSolvent Yes pH_Adjust Use pH Adjustment (pH > 6.5) CheckAssay->pH_Adjust No CheckExcipient Are excipients (surfactants/cyclodextrins) compatible with the assay? CheckSolvent->CheckExcipient No CoSolvent Use Co-solvent (e.g., DMSO, Ethanol) CheckSolvent->CoSolvent Yes Excipient Use Surfactant or Cyclodextrin CheckExcipient->Excipient Yes Combine Consider a combination of methods CheckExcipient->Combine No pH_Adjust->CheckSolvent CoSolvent->CheckExcipient

References

preventing degradation of 3,3-Diphenylpropionic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3,3-Diphenylpropionic acid in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What could be the cause?

A yellowish discoloration can be an indicator of degradation, particularly oxidation or photodegradation. The two phenyl rings in the this compound structure are susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure to light, especially UV light, can also trigger photochemical reactions that result in discoloration. It is recommended to analyze the solution using a stability-indicating HPLC method to identify any degradation products.

Q2: I am observing a loss of potency of my this compound solution over time, even when stored at low temperatures. What are the likely degradation pathways?

Even at low temperatures, degradation can occur through several mechanisms:

  • Hydrolysis: Depending on the pH of the solution, the carboxylic acid group can undergo reactions. While generally stable, extreme pH conditions can potentially catalyze degradation.

  • Oxidation: Trace amounts of dissolved oxygen or peroxide impurities in the solvent can lead to slow oxidation of the diphenylmethane moiety.

  • Photodegradation: If the solution is not protected from light, photodegradation can occur, leading to a loss of the active compound.

A forced degradation study is recommended to identify the specific degradation pathways under various stress conditions.

Q3: What are the ideal storage conditions for a stock solution of this compound?

To minimize degradation, stock solutions of this compound should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.

  • Prepared in high-purity solvents: Use HPLC-grade solvents to minimize impurities that could catalyze degradation.

  • Purged with an inert gas: For long-term storage, purging the solution with nitrogen or argon can displace dissolved oxygen and prevent oxidation.

Q4: Can I use a buffer in my this compound solution? How does pH affect its stability?

Yes, buffers can be used, but the pH should be carefully considered. Carboxylic acids are generally more stable in acidic to neutral pH. In alkaline conditions, the carboxylate anion is formed, which might influence its susceptibility to certain degradation reactions. It is advisable to perform a pH stability study to determine the optimal pH range for your specific application.

Q5: What type of stabilizers can I add to my solution to prevent degradation?

The choice of stabilizer depends on the primary degradation pathway:

  • For oxidative degradation: Antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can be effective.

  • For photodegradation: UV absorbers or hindered amine light stabilizers (HALS) can be added if compatible with the application.

It is crucial to test the compatibility and effectiveness of any stabilizer for your specific experimental conditions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Confirm the identity of the main peak by comparing the retention time with a freshly prepared standard.

    • Review the storage conditions and preparation procedure of the solution.

    • Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and compare their retention times with the unexpected peaks.

    • If degradation is confirmed, implement preventative measures such as storing the solution at a lower temperature, protecting it from light, or adding a suitable stabilizer.

Issue 2: Inconsistent Results in Biological Assays

  • Possible Cause: Degradation of the active compound leading to reduced concentration.

  • Troubleshooting Steps:

    • Prepare a fresh solution of this compound and repeat the assay.

    • Analyze the concentration and purity of the stock solution using a validated HPLC method.

    • Review the handling of the solution during the assay. Prolonged exposure to ambient temperature or light could cause degradation.

    • Consider the compatibility of the assay medium with this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

ParameterRecommendationRationale
Temperature 2-8 °C (short-term) or -20 °C to -80 °C (long-term)Reduces the rate of chemical reactions.
Light Exposure Store in amber vials or protect from lightPrevents photodegradation.
Solvent Purity Use high-purity, HPLC-grade solventsMinimizes catalytic impurities.
Atmosphere Purge with inert gas (e.g., Nitrogen, Argon) for long-term storageRemoves dissolved oxygen to prevent oxidation.
pH Maintain a slightly acidic to neutral pH (e.g., pH 4-7)Avoids potential base-catalyzed hydrolysis.

Table 2: Suggested Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60 °C
Base Hydrolysis 0.1 M NaOH2 - 8 hours at 60 °C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Degradation 80 °C48 - 72 hours
Photodegradation ICH Q1B compliant photostability chamberExpose to UV and visible light

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 72 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep a vial of the stock solution in an oven at 80 °C for 72 hours.

    • Photodegradation: Expose a vial of the stock solution to light in a photostability chamber as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using the stability-indicating HPLC method described below.

Stability-Indicating HPLC Method: [1]

  • Column: Newcrom R1 or equivalent C18 column.

  • Mobile Phase: Acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for best separation.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Protocol 2: Evaluation of Stabilizer Efficacy

Objective: To assess the effectiveness of different stabilizers in preventing the degradation of this compound under a specific stress condition.

Methodology:

  • Identify the primary degradation pathway from the forced degradation study (e.g., oxidation).

  • Prepare solutions of this compound containing different concentrations of a selected stabilizer (e.g., BHT at 0.01%, 0.05%, and 0.1%).

  • Prepare a control solution without any stabilizer.

  • Expose all solutions to the identified stress condition (e.g., 3% H₂O₂ at room temperature).

  • Analyze the samples by HPLC at various time points to monitor the degradation of this compound and the formation of degradation products.

  • Compare the degradation rates in the presence and absence of the stabilizer to determine its efficacy.

Mandatory Visualization

G main This compound oxidation Oxidation (e.g., H₂O₂, O₂) main->oxidation Stress photodegradation Photodegradation (UV/Vis Light) main->photodegradation Stress hydrolysis Hydrolysis (Acid/Base) main->hydrolysis Stress oxidized_products Oxidized Products (e.g., Hydroxylated derivatives, Ketones) oxidation->oxidized_products Leads to photo_products Photodegradation Products (e.g., Radical species, Rearranged products) photodegradation->photo_products Leads to hydrolysis_products Hydrolysis Products (e.g., Decarboxylation at high temp) hydrolysis->hydrolysis_products Leads to

Caption: Potential degradation pathways of this compound.

G start Start: Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (for Acid/Base Samples) sample->neutralize dilute Dilute Sample neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc analyze Analyze Data: Identify Degradation Products & Determine Degradation Rate hplc->analyze end End analyze->end

Caption: Experimental workflow for a forced degradation study.

G rect_node rect_node start Issue: Unexpected Results or Instability check_storage Review Storage Conditions? start->check_storage check_prep Review Solution Preparation? check_storage->check_prep Correct correct_storage Action: Store at lower temp, protect from light, use inert gas. check_storage->correct_storage Incorrect check_purity Analyze Purity by HPLC? check_prep->check_purity Correct improve_prep Action: Use high-purity solvents, prepare fresh solutions. check_prep->improve_prep Incorrect degradation_suspected Degradation Suspected? check_purity->degradation_suspected Impurities Detected no_issue No obvious issue found. Consider other experimental variables. check_purity->no_issue Pure perform_forced Action: Perform forced degradation study to identify degradants. degradation_suspected->perform_forced Yes degradation_suspected->no_issue No add_stabilizer Action: Add appropriate stabilizer (e.g., antioxidant). perform_forced->add_stabilizer

Caption: Troubleshooting logic for solution instability.

References

minimizing by-product formation in 3,3-Diphenylpropionic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-diphenylpropionic acid. The information is presented in a practical question-and-answer format to directly address common challenges related to by-product formation.

Troubleshooting Guide

Issue 1: Presence of Multiple Products in Friedel-Crafts Synthesis

Question: I am attempting to synthesize this compound via the Friedel-Crafts reaction of cinnamic acid with benzene and observing multiple spots on my TLC plate. What are the likely by-products and how can I minimize them?

Answer:

The Friedel-Crafts reaction, while a direct method, is prone to several side reactions that can lead to a mixture of products. The most common issues are polyalkylation and isomeric by-product formation.

Potential By-products and Mitigation Strategies:

By-productFormation MechanismMitigation Strategies
Polyalkylation Products (e.g., di- and tri-substituted benzenes) The initial product, this compound, contains an activating diphenylmethyl group, making the aromatic rings more susceptible to further alkylation than the starting benzene.[1][2]- Use a large excess of benzene to increase the probability of the electrophile reacting with the starting material rather than the product. - Control the reaction temperature; lower temperatures generally reduce the rate of subsequent alkylations. - Choose a milder Lewis acid catalyst to decrease the overall reactivity.[3]
Isomeric Products (e.g., 2,3-diphenylpropionic acid) Rearrangement of the carbocation intermediate formed during the reaction can lead to the formation of structural isomers.[4]- Use a less reactive, more selective Lewis acid. - Optimize the reaction temperature to disfavor rearrangement pathways.
Unreacted Cinnamic Acid Incomplete reaction due to insufficient catalyst activity, reaction time, or temperature.- Ensure the Lewis acid catalyst is anhydrous and active. - Increase the reaction time or temperature, monitoring the reaction progress by TLC. - Use a stoichiometric amount of the Lewis acid, as it can be complexed by the carboxylic acid group.[2]

Experimental Protocol: Friedel-Crafts Synthesis of this compound

This protocol is based on a method utilizing an ionic liquid as the catalyst, which can offer advantages in terms of recyclability and milder reaction conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzene (0.9 moles) and 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl3) ionic liquid (25.5 g).

  • Heating: Heat the mixture to 70-80°C.

  • Addition of Cinnamic Acid: In portions, add cinnamic acid (0.1 moles, 14.8 g) over 1 hour.

  • Reaction: Increase the temperature to reflux and maintain for 4 hours.

  • Work-up:

    • Cool the reaction mixture and add 100 mL of water. Stir vigorously, then allow the layers to separate.

    • The aqueous layer contains the ionic liquid and can be separated for recycling after water removal.

    • The organic layer is subjected to reduced pressure distillation to recover unreacted benzene.

  • Purification: The resulting solid crude product is recrystallized from methanol to yield this compound. A typical yield is around 81.8%.[5]

Logical Workflow for Troubleshooting Friedel-Crafts Synthesis

cluster_troubleshooting Troubleshooting Path cluster_solutions Mitigation Strategies start Reaction Complete: Analyze Product Mixture check_purity Multiple Spots on TLC? start->check_purity polyalkylation Identify Polyalkylation Products (Higher MW) check_purity->polyalkylation Yes isomer Identify Isomeric Products (Same MW) check_purity->isomer unreacted_sm Identify Unreacted Starting Material check_purity->unreacted_sm end_node Pure this compound check_purity->end_node No solution_poly Increase Benzene Excess Lower Temperature Use Milder Catalyst polyalkylation->solution_poly solution_isomer Optimize Catalyst and Temperature isomer->solution_isomer solution_sm Check Catalyst Activity Increase Reaction Time/Temp unreacted_sm->solution_sm solution_poly->end_node solution_isomer->end_node solution_sm->end_node

Caption: Troubleshooting workflow for Friedel-Crafts synthesis.

Issue 2: Formation of Dialkylated Product in Malonic Ester Synthesis

Question: I am using the malonic ester synthesis to prepare this compound, starting from diethyl malonate and a diphenylmethyl halide, but I am getting a significant amount of a higher molecular weight by-product. How can I avoid this?

Answer:

A common side reaction in malonic ester synthesis is dialkylation, where the initially formed mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide.[6][7] This is particularly relevant when using a reactive alkylating agent.

Potential By-products and Mitigation Strategies:

By-productFormation MechanismMitigation Strategies
Dialkylated Malonic Ester The mono-alkylated malonic ester still possesses an acidic proton and can be deprotonated by the base, leading to a second alkylation.[6][7]- Use a slight excess of the malonic ester (e.g., 1.1 equivalents) relative to the diphenylmethyl halide.[6] - Use only one equivalent of a strong base (e.g., sodium ethoxide or sodium hydride) to favor mono-alkylation.[6] - Add the diphenylmethyl halide slowly to the reaction mixture to maintain its low concentration.[6]
Unreacted Diethyl Malonate Incomplete reaction due to insufficient base, reaction time, or temperature.- Ensure the use of a sufficiently strong and anhydrous base. - Allow for adequate reaction time for the initial deprotonation and subsequent alkylation.
Elimination Products If using a sterically hindered or secondary alkyl halide, the E2 elimination reaction can compete with the desired SN2 substitution.- Use a less hindered base if elimination is a significant issue. - Optimize the reaction temperature; lower temperatures generally favor substitution over elimination.

Experimental Protocol: Malonic Ester Synthesis of this compound

This protocol provides a general procedure for the selective mono-alkylation of diethyl malonate.

  • Enolate Formation: To a stirred suspension of sodium hydride (1.0 equivalent, 60% dispersion in mineral oil) in anhydrous DMF at 0°C under an inert atmosphere, add diethyl malonate (1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 1 hour.[6]

  • Alkylation: Cool the reaction mixture back to 0°C and add the diphenylmethyl halide (1.0 equivalent) dropwise. Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC.[6]

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • The crude alkylated malonic ester is then hydrolyzed using a strong acid (e.g., H2SO4) or base (e.g., NaOH), followed by acidification.

    • The resulting dicarboxylic acid is heated to induce decarboxylation, yielding this compound.

Logical Workflow for Minimizing Dialkylation

cluster_pathways Reaction Pathways start Start Malonic Ester Synthesis enolate_formation Deprotonation of Diethyl Malonate (1.1 eq. Base) start->enolate_formation alkylation Slow Addition of Diphenylmethyl Halide (1.0 eq.) enolate_formation->alkylation mono_alkylation Desired Mono-alkylation alkylation->mono_alkylation Favored di_alkylation Undesired Di-alkylation alkylation->di_alkylation Minimized mono_alkylation->di_alkylation Further Deprotonation and Alkylation hydrolysis Hydrolysis and Decarboxylation mono_alkylation->hydrolysis end_product This compound hydrolysis->end_product

Caption: Reaction pathways in malonic ester synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound with high purity?

A1: The malonic ester synthesis generally offers better control over the formation of a single product compared to the Friedel-Crafts alkylation. The main challenge in the malonic ester route, dialkylation, can be effectively managed by carefully controlling the stoichiometry of the reactants and the base.[1][6] The Friedel-Crafts route is more prone to polyalkylation and carbocation rearrangements, which can lead to a more complex mixture of products that are difficult to separate.[4]

Q2: How can I effectively purify this compound from the reaction mixture?

A2: Recrystallization is a common and effective method for purifying the final product. Ethanol is a suitable solvent for the recrystallization of this compound. For removing unreacted starting materials, such as phenylacetic acid in related syntheses, washing the crude product with hot water can be effective.[8] Column chromatography can also be employed for separating the desired product from by-products with similar polarities.

Q3: Are there any greener alternatives for the synthesis of this compound?

A3: The use of ionic liquids as catalysts in the Friedel-Crafts reaction is considered a greener alternative to traditional Lewis acids like AlCl3. Ionic liquids can often be recycled, reducing waste.[5] Additionally, exploring enzymatic or biocatalytic versions of the Friedel-Crafts reaction is an active area of research that could lead to more sustainable synthetic methods in the future.[9]

Q4: Can I use a different alkylating agent in the malonic ester synthesis?

A4: Yes, the malonic ester synthesis is versatile and can be used with a variety of primary and some secondary alkyl halides.[1] For the synthesis of this compound, a diphenylmethyl halide (e.g., diphenylmethyl bromide or chloride) is the required alkylating agent. Note that tertiary alkyl halides are generally not suitable as they tend to undergo elimination reactions.[6]

Q5: What is the role of the Lewis acid in the Friedel-Crafts reaction?

A5: The Lewis acid, such as AlCl3, acts as a catalyst by activating the alkylating or acylating agent. It complexes with the leaving group (e.g., a halide), making the carbon atom more electrophilic and susceptible to attack by the aromatic ring. In the reaction with cinnamic acid, the Lewis acid helps to generate a carbocation or a highly polarized complex that initiates the electrophilic aromatic substitution.[2]

References

Optimizing 3,3-Diphenylpropionic Acid Dosage for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3,3-Diphenylpropionic acid in cell culture experiments. The following information is designed to assist in optimizing experimental design and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

This compound is a crystalline powder that is slightly soluble in water.[1][2] For cell culture applications, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3] It is advisable to prepare fresh dilutions from the stock solution for each experiment to minimize degradation from repeated freeze-thaw cycles.[3]

Q2: What is a recommended starting concentration for this compound in cell culture?

The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. As there is limited published data on this specific compound, a dose-response experiment is crucial to determine the optimal, non-toxic concentration for your particular cell line. A suggested starting range for similar propionic acid derivatives is between 0.1 µM and 50 µM.[3]

Q3: Is this compound expected to be toxic to cells?

Propionic acid derivatives can exhibit cytotoxic effects, particularly at higher concentrations.[4] The degree of cytotoxicity is cell-line dependent.[4] Primary cells may be more sensitive to chemical inhibitors than immortalized cell lines.[3] Therefore, it is essential to perform a cytotoxicity assay, such as the MTT assay, to determine the viable concentration range for your experiments.

Q4: What are the potential mechanisms of action for this compound?

While the specific mechanism of this compound is not well-documented, related phenyl-substituted propionic acids have been shown to influence various cellular processes. Some studies on similar compounds suggest they may act as epigenetic modifiers or interfere with signaling pathways such as NF-κB and MAPK.[5] Other related molecules have been found to impact cellular respiration and endocytosis.[6] Additionally, some derivatives have shown antiproliferative activity by acting as antitubulin agents.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitate forms in the cell culture medium upon addition of this compound. The concentration of the compound exceeds its solubility limit in the aqueous medium.Decrease the final concentration of this compound. Ensure the stock solution is fully dissolved in DMSO before diluting in the medium. Prepare fresh dilutions for each experiment.[3][8]
The final DMSO concentration is too high, causing the compound to precipitate.Ensure the final DMSO concentration in the cell culture medium is at a non-toxic and soluble level, typically ≤0.5%.[8]
High levels of cell death or unexpected morphological changes observed after treatment. The concentration of this compound is too high, leading to cytotoxicity.Perform a dose-response experiment to identify a non-toxic working concentration. Start with a lower concentration range (e.g., 0.1 µM) and titrate upwards.[3]
Solvent (DMSO) toxicity.Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) in your experiments to assess the effect of the solvent alone. Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).[3]
The cells are stressed or unhealthy.Ensure cells are healthy, within a low passage number, and free from contamination before starting the experiment. Stressed cells can be more susceptible to drug-induced toxicity.[3]
Inconsistent or non-reproducible results between experiments. Degradation of the this compound stock solution.Aliquot the stock solution to minimize freeze-thaw cycles and protect it from light. Prepare fresh dilutions in culture medium for each experiment.[3]
Variability in cell culture conditions.Maintain consistent cell culture practices, including cell passage number, seeding density, and incubation times.
Inaccurate pipetting of a viscous stock solution.Use positive displacement pipettes or ensure slow and careful aspiration and dispensing of the DMSO stock solution.[3]

Experimental Protocols

Determining Optimal Dosage using an MTT Assay

This protocol outlines a method to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.

Materials:

  • This compound

  • DMSO

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock. A suggested starting range is 0.1 µM to 50 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

Illustrative Cytotoxicity of this compound in Various Cell Lines

The following table presents hypothetical IC50 values to illustrate how data on the cytotoxicity of this compound could be summarized. Note: These values are for exemplary purposes only and must be determined experimentally for your specific cell line and conditions.

Cell LineAssayIncubation TimeIC50 (µM)
HeLa (Cervical Cancer)MTT48 hours25.8
A549 (Lung Cancer)MTT48 hours42.1
MCF-7 (Breast Cancer)MTT48 hours18.5
HEK293 (Human Embryonic Kidney)MTT48 hours> 50

Visualizations

Experimental Workflow for Dosage Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Stock Solution (in DMSO) serial_dilution Prepare Serial Dilutions in Culture Medium stock->serial_dilution treat_cells Treat Cells with Dilutions serial_dilution->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability dose_response Generate Dose-Response Curve calc_viability->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50

Caption: Workflow for determining the optimal dosage of this compound.

Hypothetical Signaling Pathway Affected by a Phenylpropionic Acid Derivative

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ikk IKK receptor->ikk LPS compound 3,3-Diphenylpropionic Acid Derivative compound->ikk Inhibits nfkb_ikb NF-κB-IκBα Complex ikk->nfkb_ikb Phosphorylates IκBα ikb IκBα nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nfkb_ikb->nfkb IκBα Degradation gene_exp Gene Expression (e.g., IL-6) nfkb_nuc->gene_exp Induces

Caption: Inhibition of the NF-κB signaling pathway by a hypothetical compound.

References

Technical Support Center: Investigating Potential Interference by 3,3-Diphenylpropionic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using 3,3-Diphenylpropionic acid (3,3-DPPA) in their experiments and need to determine if it is interfering with their biochemical assays. While there is no widespread evidence of 3,3-DPPA being a common cause of assay interference, this guide provides a general framework and troubleshooting steps to investigate any unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (3,3-DPPA) is a chemical compound with the formula (C6H5)2CHCH2COOH.[1] It is a white to off-white crystalline solid. It is used in the preparation of other molecules, such as steroid 5α-reductase inhibitors.[2]

Q2: What are the general mechanisms by which a small molecule like 3,3-DPPA could interfere with a biochemical assay?

Small molecules can interfere with biochemical assays through various mechanisms that are not related to the specific, intended biological target.[3][4] These can lead to false-positive or false-negative results.[4][5] Common mechanisms include:

  • Compound Aggregation: At higher concentrations, some molecules form aggregates that can sequester and inhibit enzymes non-specifically.[6]

  • Interference with Detection Method: The compound may directly affect the assay's detection system. For example, it could be fluorescent in a fluorescence-based assay or inhibit a reporter enzyme like luciferase.[4]

  • Chemical Reactivity: Some compounds can react covalently with proteins or other assay components, leading to non-specific inhibition.[7]

  • Redox Activity: The compound might participate in redox cycling, generating reactive oxygen species that can disrupt the assay.[3]

  • Contaminants: Impurities in the compound sample, such as metals, could be the source of the observed activity.[8]

Q3: My assay is showing unexpected activity with 3,3-DPPA. What should I do first?

The first step is to confirm the identity and purity of your 3,3-DPPA sample. Impurities could be the cause of the unexpected activity.[8] Following that, a series of systematic troubleshooting experiments, as outlined in the guide below, should be performed to identify the potential mechanism of interference.

Troubleshooting Guide: Is 3,3-DPPA Interfering with My Assay?

This guide will walk you through a step-by-step process to determine if this compound is the cause of unexpected results in your assay.

Step 1: Assess the Possibility of Compound Aggregation

Q: How can I determine if 3,3-DPPA is forming aggregates in my assay?

A common method is to repeat the assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-80. If the inhibitory activity of 3,3-DPPA is significantly reduced or eliminated in the presence of the detergent, it is likely due to aggregation.

Illustrative Data:

Condition 3,3-DPPA IC50 (µM) Interpretation
Standard Assay Buffer15Apparent Inhibition
Assay Buffer + 0.01% Triton X-100> 100Aggregation is likely the cause of inhibition.

Experimental Protocol: Detergent-Based Assay for Aggregation

  • Prepare your standard assay buffer.

  • Prepare a second batch of assay buffer containing 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of 3,3-DPPA in both buffers.

  • Perform your standard biochemical assay using both sets of 3,3-DPPA dilutions.

  • Determine the IC50 value for 3,3-DPPA under both conditions.

  • A significant rightward shift in the IC50 curve in the presence of detergent suggests aggregation.

Step 2: Investigate Interference with the Assay's Detection System

Q: My assay uses a luciferase reporter. How can I check if 3,3-DPPA is directly inhibiting the luciferase enzyme?

You can perform a counterscreen where you run the assay without the primary target enzyme and measure the effect of 3,3-DPPA directly on the reporter.

Illustrative Data:

Assay Component Signal (Relative Luminescence Units) Interpretation
Luciferase + Substrate1,000,000Baseline Signal
Luciferase + Substrate + 20 µM 3,3-DPPA500,0003,3-DPPA inhibits the luciferase reporter.

Experimental Protocol: Luciferase Counterscreen

  • In a multi-well plate, add your standard assay buffer.

  • Add a concentration of 3,3-DPPA that showed significant inhibition in your primary assay. Include a vehicle control (e.g., DMSO).

  • Add the luciferase enzyme and its substrate at the same concentrations used in your primary assay.

  • Incubate for the standard assay time.

  • Measure the luminescence. A significant decrease in the signal in the presence of 3,3-DPPA indicates direct inhibition of the reporter enzyme.

Step 3: Confirm Direct Target Engagement

Q: How can I confirm that 3,3-DPPA is (or is not) binding to my target protein?

Use an orthogonal, target-based assay that employs a different detection method. This could be a biophysical method like Surface Plasmon Resonance (SPR) or a binding assay like a radioligand binding assay.

Illustrative Data:

Assay Method Result for 3,3-DPPA Interpretation
Primary Enzyme Inhibition AssayIC50 = 15 µMApparent biological activity.
Surface Plasmon Resonance (SPR)No significant binding detected.The activity in the primary assay is likely an artifact.

Experimental Protocol: General Steps for an Orthogonal Assay (e.g., SPR)

  • Immobilize your purified target protein on an SPR sensor chip.

  • Prepare a series of concentrations of 3,3-DPPA in a suitable running buffer.

  • Inject the 3,3-DPPA solutions over the sensor chip and a reference flow cell.

  • Measure the change in the SPR signal to determine if there is a binding interaction.

  • The absence of a concentration-dependent binding signal would indicate a lack of direct interaction.

Visualizing the Troubleshooting Process and Potential Mechanisms

Caption: Troubleshooting workflow for investigating potential assay interference.

signaling_pathway_interference cluster_assay Hypothetical Kinase Assay cluster_interference Potential Interference by 3,3-DPPA ATP ATP Kinase Target Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Substrate Peptide Substrate Substrate->Kinase Luciferase Luciferase Reporter PhosphoSubstrate->Luciferase Light Light Signal Luciferase->Light DPPA1 3,3-DPPA (Aggregation) DPPA1->Kinase Non-specific Inhibition DPPA2 3,3-DPPA (Reporter Inhibition) DPPA2->Luciferase Direct Inhibition DPPA3 3,3-DPPA (ATP Competition - True Hit) DPPA3->Kinase Specific Inhibition

Caption: Potential points of interference in a hypothetical kinase assay.

logical_relationship cluster_observed Observed Effect cluster_possible_causes Possible Causes cluster_interference_mechanisms Interference Mechanisms Observed_Activity 3,3-DPPA shows activity in primary assay True_Positive True Positive: Directly modulates target Observed_Activity->True_Positive False_Positive False Positive: Assay Interference Observed_Activity->False_Positive Aggregation Aggregation False_Positive->Aggregation Reporter_Inhibition Reporter Inhibition False_Positive->Reporter_Inhibition Reactivity Chemical Reactivity False_Positive->Reactivity Other Other... False_Positive->Other

Caption: Logical relationship between an observed effect and its potential causes.

References

stability testing of 3,3-Diphenylpropionic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of 3,3-Diphenylpropionic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies are essential to understand the chemical stability of a molecule and to develop stability-indicating analytical methods.[1] For this compound, a comprehensive study should include exposure to the following conditions:

  • Acid Hydrolysis: Treatment with an acid, such as 0.1 M HCl, at elevated temperatures (e.g., 60°C).[1][2]

  • Base Hydrolysis: Exposure to a basic solution, like 0.1 M NaOH, at elevated temperatures (e.g., 60°C).[1][2]

  • Oxidation: Reaction with an oxidizing agent, commonly 3% hydrogen peroxide (H₂O₂), at room temperature.[1]

  • Thermal Degradation: Heating the solid drug substance at high temperatures, for instance, 70°C, with and without humidity.[2]

  • Photostability: Exposing the drug substance to a combination of visible and UV light, as specified by ICH Q1B guidelines.

Q2: I am not observing any degradation of this compound under the recommended stress conditions. What should I do?

If you do not observe any degradation, it is possible that this compound is highly stable under the initial stress conditions. In such cases, you can consider the following:

  • Increase the severity of the stress conditions: You can incrementally increase the temperature, the concentration of the acid, base, or oxidizing agent, or prolong the exposure time. However, it is crucial to avoid conditions that are so harsh they lead to unrealistic degradation pathways.

  • Confirm the suitability of your analytical method: Ensure that your analytical method, typically High-Performance Liquid Chromatography (HPLC), is capable of separating the parent drug from any potential degradation products. The method must be "stability-indicating."

  • Terminate the stress testing for that condition: If no degradation is observed even after escalating the stress conditions within a reasonable range, it can be concluded that the molecule is stable under that particular stress. It is recommended to terminate stress testing in solution after a maximum of 14 days if no degradation is seen.[2]

Q3: What are the potential degradation products of this compound?

While specific degradation pathways for this compound are not extensively documented in the provided search results, based on its chemical structure, potential degradation products could arise from:

  • Decarboxylation: Loss of the carboxylic acid group, particularly under thermal stress.

  • Oxidation: Oxidation of the aliphatic chain or the phenyl rings.

  • Hydrolysis: While the molecule itself doesn't have readily hydrolyzable groups, impurities or formulation excipients might undergo hydrolysis and interact with the drug substance.

Further investigation using techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) would be necessary to identify and characterize any observed degradation products.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis

Symptoms: Tailing, fronting, or broad peaks for this compound or its degradants; co-elution of peaks.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase pH The carboxylic acid moiety of this compound is ionizable. Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid to keep it in its neutral form, which generally results in better peak shape on a reverse-phase column.
Column Overload Reduce the concentration of the sample being injected.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Incompatible Injection Solvent The solvent used to dissolve the sample should be similar in composition to the mobile phase.
Issue 2: Inconsistent Degradation Levels in Replicate Experiments

Symptoms: High variability in the percentage of degradation observed for the same stress condition across different experimental runs.

Possible Causes & Solutions:

CauseRecommended Solution
Inaccurate Temperature Control Ensure the heating block, water bath, or oven maintains a consistent and uniform temperature.
Inconsistent Exposure to Light For photostability studies, ensure a consistent distance from the light source and uniform light intensity for all samples.
Variable Sample Preparation Standardize all sample preparation steps, including weighing, dissolution, and dilution. Use calibrated pipettes and balances.
Evaporation of Solvent Tightly seal all sample vials to prevent solvent evaporation, which can concentrate the sample and affect results.

Experimental Protocols

Forced Degradation Experimental Protocol

This protocol outlines the general steps for conducting a forced degradation study on this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh this compound B Dissolve in appropriate solvent (e.g., Methanol/Water) A->B C Prepare stock solution B->C D Acid Hydrolysis (0.1 M HCl, 60°C) C->D E Base Hydrolysis (0.1 M NaOH, 60°C) C->E F Oxidative Degradation (3% H₂O₂, RT) C->F G Thermal Degradation (Solid, 70°C) C->G H Photolytic Degradation (ICH Q1B) C->H I Neutralize acid/base samples D->I E->I J Dilute samples to working concentration F->J G->B H->B I->J K Analyze by Stability-Indicating HPLC Method J->K L Quantify parent drug and degradation products K->L HPLC_Method_Development A Select Column and Mobile Phase B Optimize Mobile Phase Composition (e.g., Acetonitrile:Water ratio) A->B C Adjust pH of Aqueous Phase B->C D Optimize Flow Rate and Temperature C->D E Inject Stressed Samples D->E F Check for Peak Purity and Resolution E->F F->B Inadequate G Method Validation (as per ICH Q2) F->G Adequate H Method Optimized G->H

References

troubleshooting inconsistent results in 3,3-Diphenylpropionic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 3,3-Diphenylpropionic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields can arise from several factors depending on the synthetic route. Here are some common issues and troubleshooting strategies:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. For instance, in Friedel-Crafts type reactions with cinnamic acid and benzene, ensuring a sufficient reflux period (2-4 hours) is crucial.[1]

    • Reagent Stoichiometry: Ensure the correct molar ratios of reactants and catalysts are used. A slight excess of one reactant may be necessary to drive the reaction to completion.

  • Side Reactions:

    • Formation of Byproducts: Depending on the precursors, various side products can form. For example, in syntheses starting from phenylacetic acid and benzyl chloride, self-condensation of the starting materials can occur.[2] Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can minimize these side reactions.

    • Premature Decarboxylation: In routes involving intermediates like substituted acrylic acids, high temperatures can lead to decarboxylation, forming undesired byproducts.[3]

  • Purification Losses:

    • Inefficient Extraction: Ensure proper pH adjustment during aqueous workup to maximize the partitioning of the carboxylic acid into the organic layer.

    • Recrystallization Issues: Choosing an appropriate solvent system is critical for effective purification and high recovery. Ethanol is a commonly used solvent for the recrystallization of this compound.

Q2: I am observing significant impurity peaks in the NMR spectrum of my purified this compound. What are these impurities and how can I remove them?

Common impurities can include unreacted starting materials, solvents, or byproducts from side reactions.

  • Unreacted Starting Materials: For instance, if synthesizing from phenylacetic acid, residual phenylacetic acid can be an impurity.[2] Washing the crude product with hot water can be an effective method to remove it, as phenylacetic acid has higher solubility in hot water than the product.[2]

  • Solvent Residues: Common organic solvents used in synthesis and purification can be retained in the final product. These can be identified by their characteristic chemical shifts in the NMR spectrum. Drying the product under high vacuum for an extended period can help remove residual solvents.

  • Side-Reaction Products: The nature of these will depend on your specific synthetic route. Identification may require further analytical techniques such as Mass Spectrometry (MS) or comparison with known impurity profiles. Re-purification by recrystallization or column chromatography may be necessary.

Q3: The melting point of my synthesized this compound is lower than the literature value and has a broad range. What does this indicate?

A low and broad melting point typically indicates the presence of impurities. The literature melting point for this compound is in the range of 151-154 °C.[4] Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. To address this, further purification of the compound is recommended, for example, by recrystallization.

Characterization

Q4: I am having trouble interpreting the NMR and Mass Spectrum of my this compound sample. What are the expected signals?

For detailed characterization, refer to the experimental protocols section below. Here is a summary of expected data:

  • ¹H NMR: You should expect to see signals corresponding to the aromatic protons of the two phenyl groups, the methine proton (-CH), and the methylene protons (-CH₂).

  • ¹³C NMR: The spectrum will show signals for the carboxylic acid carbon, the carbons of the two phenyl rings, the methine carbon, and the methylene carbon.

  • Mass Spectrometry (EI-MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (226.27 g/mol ), along with characteristic fragmentation patterns.

Refer to the "Data Presentation" section for a table of typical NMR chemical shifts.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₂[4]
Molecular Weight226.27 g/mol [4]
Melting Point151-154 °C (lit.)[4]
AppearanceWhite to light yellow crystalline powder

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.20-7.35mAromatic protons
¹H~4.10t-CH
¹H~2.80d-CH₂
¹³C~178sC=O
¹³C~142sQuaternary aromatic C
¹³C~126-129mAromatic CH
¹³C~45s-CH
¹³C~40s-CH₂

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Experimental Protocols

Synthesis of this compound from Cinnamic Acid and Benzene

This protocol is based on a Friedel-Crafts alkylation reaction.

Materials:

  • Cinnamic acid

  • Benzene (use with appropriate safety precautions)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dilute Hydrochloric Acid (HCl)

  • Methanol (for recrystallization)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cinnamic acid (0.1 mole) in benzene (0.9 mole).

  • While stirring, slowly add anhydrous AlCl₃ (0.14 mole) in portions, maintaining the temperature between 16-24 °C.

  • After the addition is complete, continue stirring at 22-26 °C for 2-4 hours.

  • Slowly add 15% (w/w) dilute HCl.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, separate the organic layer.

  • Remove the excess benzene under reduced pressure to obtain the crude solid product.

  • Recrystallize the crude product from methanol to yield pure this compound.[1]

Characterization by NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved.

¹H NMR Acquisition:

  • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

  • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire a one-dimensional carbon spectrum with proton decoupling.

  • A larger number of scans will be required compared to ¹H NMR to obtain a good spectrum.

Characterization by Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer.

  • Set the ionization mode to EI at 70 eV.

  • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Set the ion source temperature to around 200-230°C.

Visualizations

Signaling Pathways

Derivatives of phenylpropionic acid have been shown to be involved in various biological signaling pathways.

signaling_pathway cluster_0 Gut Microbiota Metabolism cluster_1 Cellular Effects Phenylalanine Phenylalanine Microbiota Microbiota Phenylalanine->Microbiota Metabolism 3-Phenylpropionic_Acid 3-Phenylpropionic_Acid Microbiota->3-Phenylpropionic_Acid AhR_Signaling AhR_Signaling 3-Phenylpropionic_Acid->AhR_Signaling activates Foxo3_NAD_Signaling Foxo3_NAD_Signaling 3-Phenylpropionic_Acid->Foxo3_NAD_Signaling modulates Intestinal_Barrier_Function Intestinal_Barrier_Function AhR_Signaling->Intestinal_Barrier_Function promotes Myotube_Hypertrophy Myotube_Hypertrophy Foxo3_NAD_Signaling->Myotube_Hypertrophy promotes

Caption: Involvement of 3-Phenylpropionic acid in cellular signaling pathways.

Experimental Workflow: Synthesis and Purification

experimental_workflow start Start: Reactants (e.g., Cinnamic Acid, Benzene) reaction Reaction: Friedel-Crafts Alkylation start->reaction workup Aqueous Workup: Acidification & Extraction reaction->workup evaporation Solvent Removal: Rotary Evaporation workup->evaporation crude_product Crude Product evaporation->crude_product recrystallization Purification: Recrystallization (Ethanol) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product characterization Characterization: NMR, MS, Melting Point pure_product->characterization

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic: Low Synthetic Yield

troubleshooting_low_yield low_yield Low Yield Observed check_reaction Check Reaction Completion (TLC) low_yield->check_reaction check_impurities Analyze for Impurities (NMR, MS) low_yield->check_impurities review_purification Review Purification Procedure low_yield->review_purification incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting material present side_reactions Significant Side Reactions check_impurities->side_reactions Byproducts detected purification_loss High Loss During Purification review_purification->purification_loss Inefficient extraction/recrystallization solution1 Increase reaction time/temperature incomplete_reaction->solution1 solution2 Optimize reaction conditions side_reactions->solution2 solution3 Optimize workup and recrystallization purification_loss->solution3

Caption: A logical approach to troubleshooting low yields in synthesis.

References

how to avoid artifacts in biological assays with 3,3-Diphenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify and mitigate potential artifacts when using 3,3-Diphenylpropionic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of artifacts when using this compound in biological assays?

A1: Due to its chemical structure, featuring two phenyl rings, this compound has the potential to cause several types of assay artifacts:

  • Autofluorescence: The phenyl groups can absorb and emit light, potentially interfering with fluorescence-based assays.

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that can lead to non-specific inhibition or activation in biochemical and cell-based assays.

  • Light Scattering: Aggregates of the compound can scatter light, affecting absorbance and fluorescence readings.

  • Non-specific Interactions: The compound may interact non-specifically with assay components, such as proteins or detection reagents.

  • Solubility Issues: this compound has low solubility in aqueous solutions, which can lead to precipitation and inconsistent results.[1][2]

Q2: My fluorescence-based assay shows an unexpected increase in signal in the presence of this compound. What could be the cause?

A2: This is a strong indication of autofluorescence from the compound itself.[3] this compound possesses a chemical structure that can absorb light and re-emit it as fluorescence, leading to a false-positive signal. It is crucial to perform a counter-screen to confirm this.

Q3: I am observing a decrease in signal in my fluorescence assay. Could this also be an artifact?

A3: Yes, a decrease in signal could be due to fluorescence quenching. The compound may absorb the excitation or emission light of your fluorophore, leading to a false-negative or a false-positive result in loss-of-signal assays.

Q4: How can I determine if this compound is aggregating in my assay?

A4: Compound aggregation can be detected using several methods:

  • Dynamic Light Scattering (DLS): This is a direct physical method to detect the presence and size of aggregates in solution.[4][5][6]

  • Detergent Counter-Screen: Re-running the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt aggregates. A significant loss of activity suggests aggregation-based interference.

  • Visual Inspection: At high concentrations, you might observe turbidity or precipitation in the assay wells.

Q5: Can this compound interfere with cell viability assays like MTT or XTT?

A5: Yes, compounds with reducing potential can interfere with tetrazolium-based assays like MTT and XTT.[7][8] They can chemically reduce the tetrazolium dye to its colored formazan product, independent of cellular metabolism, leading to an overestimation of cell viability.[9] It is advisable to use an orthogonal assay, such as an ATP-based viability assay (e.g., CellTiter-Glo®), which is less susceptible to this type of interference.[7]

Troubleshooting Guides

Issue 1: Suspected Autofluorescence in a Fluorescence-Based Assay

Symptoms:

  • Increased fluorescence signal in the presence of this compound, independent of the biological target's activity.

  • High background fluorescence in wells containing the compound.

Troubleshooting Workflow:

start Suspected Autofluorescence pre_screen Pre-screen compound (3,3-DPPA only in buffer) start->pre_screen high_signal High Intrinsic Fluorescence? pre_screen->high_signal counter_screen Perform 'Minus-Target' Counter-Screen (Compound + all assay reagents except target) high_signal->counter_screen Yes subtract_bg Data Analysis: Subtract background fluorescence high_signal->subtract_bg No high_signal2 High Signal in Counter-Screen? counter_screen->high_signal2 false_positive Confirmed False Positive: Artifact due to Autofluorescence high_signal2->false_positive Yes high_signal2->subtract_bg No orthogonal_assay Confirm Hits with Orthogonal Assay (e.g., luminescence, absorbance) subtract_bg->orthogonal_assay validated_hits Validated Hits orthogonal_assay->validated_hits

Caption: Workflow for troubleshooting suspected autofluorescence.

Corrective Actions:

  • Pre-screen the Compound: Measure the fluorescence of this compound in the assay buffer at the same excitation and emission wavelengths used in your assay.

  • Perform a Counter-Screen: Run the assay with all components except the biological target or the fluorescent substrate. A high signal in the presence of the compound confirms autofluorescence.

  • Use Red-Shifted Dyes: A significant portion of compound autofluorescence occurs in the blue-green spectrum.[10] Switching to fluorophores that excite and emit at longer wavelengths (>600 nm) can often mitigate this issue.[11][12]

  • Background Subtraction: If the autofluorescence is moderate, you may be able to subtract the background signal from the compound-only control wells.

Issue 2: Suspected Compound Aggregation

Symptoms:

  • "Bell-shaped" dose-response curve.

  • Activity is highly sensitive to assay conditions (e.g., incubation time, protein concentration).

  • Inconsistent results between experiments.

Troubleshooting Workflow:

start Suspected Aggregation detergent_screen Detergent Counter-Screen (e.g., add 0.01% Triton X-100) start->detergent_screen activity_lost Activity Lost or Significantly Reduced? detergent_screen->activity_lost dls_analysis Perform Dynamic Light Scattering (DLS) activity_lost->dls_analysis Yes no_aggregation Aggregation Unlikely to be the Primary Issue activity_lost->no_aggregation No aggregates_detected Aggregates Detected? dls_analysis->aggregates_detected aggregation_artifact Confirmed Aggregation Artifact aggregates_detected->aggregation_artifact Yes aggregates_detected->no_aggregation No

Caption: Workflow for investigating suspected compound aggregation.

Corrective Actions:

  • Detergent Counter-Screen: Including a non-ionic detergent like Triton X-100 can disrupt aggregates. A loss of compound activity in the presence of the detergent is a strong indicator of aggregation-based interference.

  • Dynamic Light Scattering (DLS): Directly measure the formation of aggregates in your assay buffer at various concentrations of this compound.[4]

  • Lower Compound Concentration: If possible, work at concentrations below the critical aggregation concentration (CAC) of the compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₅H₁₄O₂[1][2][13]
Molecular Weight226.27 g/mol [1][13]
Melting Point151-154 °C[1][14]
Water SolubilitySlightly soluble[1]
AppearanceWhite to light yellow crystalline powder[2]

Table 2: UV/Vis Absorption of this compound

Solventλmax (nm)Reference(s)
Methyl tert-butyl ether (MTBE)~260-270[15]

Note: The UV/Vis absorption spectrum suggests potential for autofluorescence when excited with UV or blue light.

Experimental Protocols

Protocol 1: Autofluorescence Counter-Screen

Objective: To determine if this compound is autofluorescent under the conditions of a specific fluorescence-based assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Microplates (same type as used in the primary assay)

Methodology:

  • Prepare a serial dilution of this compound in assay buffer in a microplate, covering the concentration range used in the primary assay.

  • Include wells with assay buffer + DMSO as a negative control.

  • Do not add any cells, enzymes, or fluorescent substrates/reporters to the wells.

  • Incubate the plate under the same conditions as the primary assay (temperature, time).

  • Read the plate on the microplate reader using the same excitation and emission wavelengths as the primary assay.

Analysis:

  • A significant fluorescence signal above the background in wells containing this compound indicates autofluorescence.

  • This data can be used to determine if background subtraction is a feasible strategy or if an alternative assay is required.

Protocol 2: Detergent Counter-Screen for Compound Aggregation

Objective: To determine if the observed activity of this compound is due to the formation of aggregates.

Materials:

  • This compound stock solution

  • All components of the primary assay (enzyme, substrate, cells, etc.)

  • Triton X-100 (or another non-ionic detergent)

  • Assay buffer

Methodology:

  • Perform the primary assay as usual with a dose-response of this compound.

  • In parallel, perform the same assay, but with the addition of a low concentration of Triton X-100 (e.g., 0.01% v/v) to the assay buffer.

  • Ensure the detergent itself does not interfere with the assay by running a control with detergent but without the compound.

Analysis:

  • Compare the dose-response curves with and without the detergent.

  • A significant rightward shift in the IC₅₀/EC₅₀ value or a complete loss of activity in the presence of the detergent strongly suggests that the observed activity is due to compound aggregation.

Signaling Pathways and Workflows

Signaling Pathway: Potential Off-Target Effects

While the primary target of this compound in your assay may be known, it's important to consider potential off-target effects that can lead to artifacts. For example, many small molecules can non-specifically inhibit various kinases.[16][17][18]

cluster_compound This compound cluster_assay Biological Assay compound 3,3-DPPA intended_target Intended Target compound->intended_target On-Target Effect off_target Off-Target Kinase compound->off_target Off-Target Effect downstream_signal Downstream Signaling intended_target->downstream_signal off_target->downstream_signal assay_readout Assay Readout downstream_signal->assay_readout

Caption: Potential on-target vs. off-target effects of a test compound.

References

Validation & Comparative

A Comparative Analysis of 3,3-Diphenylpropionic Acid Derivatives and Alternative Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of 3,3-diphenylpropionic acid and contrasts them with a well-established nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. While direct mechanistic studies on this compound are limited, its derivatives have demonstrated notable antioxidant and anti-inflammatory properties. This document summarizes the available experimental data, details relevant methodologies, and visualizes the key signaling pathways to offer a resource for researchers in drug discovery and development.

Introduction

This compound serves as a scaffold for the synthesis of various biologically active molecules. Its derivatives, particularly diphenylpropionamides, have been investigated for their potential therapeutic effects, primarily focusing on antioxidant and anti-inflammatory activities. In contrast, ibuprofen is a widely used propionic acid derivative with a well-characterized mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes. This guide will explore the distinct and potentially complementary mechanisms of these compounds.

Quantitative Data Summary

The following tables summarize the reported biological activities of selected diphenylpropionamide derivatives of this compound and compare them with the known activity of ibuprofen.

Table 1: Antioxidant Activity of Diphenylpropionamide Derivatives (ABTS Radical Scavenging Assay)

CompoundStructure% Inhibition
Derivative 3 3,3-diphenyl-1-(morpholin-4-yl)propan-1-one78.19%
Derivative 8 2,2-diphenyl-1-(morpholin-4-yl)ethan-1-one71.40%
Derivative 4 N-((4-methoxyphenyl)methyl)-3,3-diphenylpropanamide41.80%
Derivative 9 N-((4-methoxyphenyl)methyl)-2,2-diphenylacetamide33.93%

Data sourced from a study on synthetic diphenylpropionamide derivatives, where the antioxidant activity was assessed by the amount of scavenged ABTS radical[1].

Table 2: Anti-Inflammatory Activity of Diphenylpropionamide Derivatives (Inhibition of ROS and NO Production in LPS-Stimulated Macrophages)

CompoundActivityObservation
Derivatives 3, 4, & 8 ROS Production InhibitionConcentration-dependent reduction in J774.A1 macrophages[1].
Derivatives 3, 4, & 8 NO Production InhibitionConcentration-dependent reduction in nitrite production in J774.A1 macrophages[1].

Qualitative description of anti-inflammatory activity based on the available literature[1]. Specific IC50 values were not provided in the primary source.

Table 3: Mechanism of Action and In Vitro Efficacy of Ibuprofen

ParameterDescription
Mechanism of Action Non-selective inhibition of COX-1 and COX-2 enzymes.
IC50 (COX-1) ~15 µM
IC50 (COX-2) ~370 µM

IC50 values can vary depending on the assay conditions.

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with the biological activities of this compound derivatives and the mechanism of action of ibuprofen.

experimental_workflow cluster_synthesis Synthesis cluster_assays Biological Evaluation 3_3_DPPA This compound Condensation Direct Condensation (PPAA catalyst) 3_3_DPPA->Condensation Amine Appropriate Amines Amine->Condensation Derivatives Diphenylpropionamide Derivatives Condensation->Derivatives ABTS ABTS Radical Scavenging Assay Derivatives->ABTS Test for antioxidant activity ROS_NO ROS & NO Production in Macrophages Derivatives->ROS_NO Test for anti-inflammatory activity

Synthesis and evaluation workflow for diphenylpropionamide derivatives.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) Nitric Oxide (NO) Cellular_Damage Oxidative Stress & Inflammation ROS->Cellular_Damage causes DPPA_Derivative Diphenylpropionamide Derivative DPPA_Derivative->ROS scavenges/ inhibits production

Antioxidant and anti-inflammatory mechanism of diphenylpropionamide derivatives.

ibuprofen_mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins catalyzes conversion to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Ibuprofen Ibuprofen Ibuprofen->COX_Enzymes inhibits

References

3,3-Diphenylpropionic Acid: A Precursor in Inhibitor Synthesis, Not a Direct Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals that 3,3-Diphenylpropionic acid primarily serves as a chemical intermediate in the synthesis of various biologically active compounds, rather than acting as a direct enzyme inhibitor itself. Consequently, a direct comparison of its efficacy with other known inhibitors is not feasible due to the lack of experimental data on its intrinsic inhibitory activity, such as IC50 or Ki values.

While derivatives of propionic acid are known to exhibit a wide range of biological activities, including enzyme inhibition, this compound is consistently cited as a starting material for the creation of more complex molecules with therapeutic potential.

Role in the Synthesis of Potential Therapeutics

Research indicates that this compound is a key building block in the development of inhibitors for at least two significant enzyme targets:

  • Steroid 5α-Reductase Inhibitors: This class of drugs is crucial in the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness). This compound is utilized in the preparation of acylpiperidines that are designed to inhibit steroid 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone (DHT).[1]

  • Calpain Inhibitors: Calpains are a family of calcium-dependent proteases implicated in various pathological processes, including neurodegenerative diseases and ischemic injury. This compound is employed in the synthesis of peptidyl α-ketoacids and esters that act as calpain inhibitors.[1]

The general workflow for the synthesis of these inhibitors starting from this compound is depicted below.

G This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Acylpiperidine Derivatives Acylpiperidine Derivatives Chemical Modification->Acylpiperidine Derivatives Synthesis Pathway A Peptidyl α-ketoacid/ester Derivatives Peptidyl α-ketoacid/ester Derivatives Chemical Modification->Peptidyl α-ketoacid/ester Derivatives Synthesis Pathway B Steroid 5α-Reductase Inhibitors Steroid 5α-Reductase Inhibitors Acylpiperidine Derivatives->Steroid 5α-Reductase Inhibitors Calpain Inhibitors Calpain Inhibitors Peptidyl α-ketoacid/ester Derivatives->Calpain Inhibitors G cluster_0 Assay Preparation Enzyme 5α-Reductase Incubation Incubation Enzyme->Incubation Substrate Testosterone Substrate->Incubation Cofactor NADPH Cofactor->Incubation Inhibitor Test Compound Inhibitor->Incubation Separation TLC / HPLC Incubation->Separation Quantification Quantification Separation->Quantification

References

3,3-Diphenylpropionic Acid in the Landscape of Arylpropionic Acids: A Comparative Biological Assay Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the vast field of pharmacology, arylpropionic acids represent a cornerstone class of compounds, most notably recognized for their anti-inflammatory properties. While household names like Ibuprofen and Naproxen are well-characterized members of this family, lesser-known derivatives such as 3,3-Diphenylpropionic acid and its analogs are also subjects of scientific investigation for their potential biological activities. This guide provides a comparative overview of this compound and its derivatives against other notable arylpropionic acids, supported by experimental data from various biological assays. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison and guide future research.

Comparative Analysis of Biological Activities

Arylpropionic acid derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antioxidant effects.[1] The primary mechanism for the anti-inflammatory and analgesic effects of many arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[2]

Below is a summary of quantitative data from various studies, comparing derivatives of this compound with other arylpropionic acids in different biological assays. It is important to note that direct comparative studies of the parent this compound against other arylpropionic acids in the same assays are limited in the current literature. The data presented here is compiled from different sources and showcases the activities of various derivatives.

Table 1: Comparative Quantitative Data of Arylpropionic Acid Derivatives in Biological Assays

Compound/DerivativeAssayTarget/Cell LineResult (IC50, % Inhibition, etc.)Reference
3,3-Diphenylpropionamide Derivatives
3,3-Diphenyl-N-(morpholin-4-yl)propionamideAntioxidant (ABTS radical scavenging)-78.19% reduction[3]
3,3-Diphenyl-N-((4-methoxybenzyl)(methyl)amino)propionamideAntioxidant (ABTS radical scavenging)-41.8% reduction[3]
3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives
Derivative 5Anticancer (MTT Assay)FaDu (Head and Neck Cancer)IC50: 10-20 µM (approx.)[4]
Derivative 6Anticancer (MTT Assay)FaDu (Head and Neck Cancer)IC50: 10-20 µM (approx.)[4]
Derivative 25Anticancer (MTT Assay)FaDu (Head and Neck Cancer)IC50: 20-30 µM (approx.)[4]
Ibuprofen
IbuprofenCOX-1 Inhibition-IC50: 1.69 µM[5]
IbuprofenCOX-2 Inhibition-IC50: 15.0 µM[5]
Naproxen
NaproxenCOX-1 Inhibition-IC50: 1.79 µM[5]
NaproxenCOX-2 Inhibition-IC50: 1.2 µM[5]
Other Arylpropionic Acid Derivatives
Pinostrobin propionateCytotoxicity (MTT Assay)T47D (Breast Cancer)IC50: 0.57 mM[6]
Pinostrobin butyrateCytotoxicity (MTT Assay)T47D (Breast Cancer)IC50: 0.40 mM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Antioxidant Activity Assay (ABTS Radical Scavenging)

Principle: This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction of the blue-green ABTS radical by an antioxidant is measured by the decrease in absorbance at a specific wavelength.

Methodology:

  • An ABTS radical cation solution is prepared by reacting ABTS stock solution with a strong oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • The test compound is added to the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated relative to a control (without the test compound).

Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cells are seeded in a 96-well plate at a specific density and incubated overnight to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow the formation of formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.[6]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Principle: This is a widely used animal model to screen for the anti-inflammatory activity of compounds. Carrageenan injection in the paw induces a biphasic edema, and the reduction in paw volume after administration of a test compound indicates its anti-inflammatory effect.

Methodology:

  • A group of animals (typically rats or mice) is fasted overnight before the experiment.

  • The initial paw volume of each animal is measured using a plethysmometer.

  • The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle.

  • After a set time for drug absorption (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of inhibition of edema is calculated for each group compared to the control group.[2]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_pathway Prostaglandin Synthesis Pathway and Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Arylpropionic_Acids Arylpropionic Acids (e.g., this compound derivatives, Ibuprofen, Naproxen) Arylpropionic_Acids->COX_Enzymes Inhibition G cluster_workflow General Experimental Workflow for Biological Activity Comparison Compound_Selection Select Arylpropionic Acids (this compound derivatives vs. others) In_Vitro_Assays In Vitro Assays (e.g., COX Inhibition, Antioxidant, Anticancer) Compound_Selection->In_Vitro_Assays In_Vivo_Assays In Vivo Assays (e.g., Carrageenan-Induced Paw Edema) Compound_Selection->In_Vivo_Assays Data_Analysis_In_Vitro Determine IC50 / % Inhibition In_Vitro_Assays->Data_Analysis_In_Vitro Comparative_Analysis Comparative Analysis of Efficacy and Potency Data_Analysis_In_Vitro->Comparative_Analysis Data_Analysis_In_Vivo Measure % Reduction in Edema In_Vivo_Assays->Data_Analysis_In_Vivo Data_Analysis_In_Vivo->Comparative_Analysis

References

A Comparative Study of 3,3-Diphenylpropionic Acid and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 3,3-Diphenylpropionic acid and its structural analogs, supported by experimental data. It delves into their synthesis, physicochemical properties, and diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Derivatives of this compound have garnered significant attention in medicinal chemistry due to their therapeutic potential. This guide synthesizes available data to provide a comparative analysis of their performance, offering insights into their structure-activity relationships and potential mechanisms of action to inform future drug discovery and development efforts.

Data Presentation: Physicochemical and Biological Activities

The following tables summarize the key physicochemical properties of this compound and the biological activities of its structural analogs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 606-83-7
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Melting Point 151-154 °C
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents like ethanol and ether; sparingly soluble in water.

Table 2: Comparative Biological Activity of this compound Analogs

CompoundStructureBiological ActivityCell Line/AssayIC₅₀ / ActivityReference
Amide Analog 1 2,2-diphenyl-N-(morpholin-4-yl)propionamideAntioxidantABTS radical scavenging78.19% reduction[1]
Amide Analog 2 N-((3,4-dimethoxybenzyl)(methyl)amino)-3,3-diphenylpropanamideAntioxidantABTS radical scavenging41.8% reduction[1]
Amide Analog 3 3,3-diphenyl-N-(morpholin-4-yl)propanamideAntioxidantABTS radical scavenging71.4% reduction[1]
Amide Analog 4 N-((4-methoxybenzyl)(methyl)amino)-3,3-diphenylpropanamideAntioxidantABTS radical scavenging33.93% reduction[1]
Chalcone Analog 1 (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-oneCOX-2 InhibitionIn vitro COX-2 assayIC₅₀ = 1.0 µM[2]
Chalcone Analog 2 (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-oneCOX-2 InhibitionIn vitro COX-2 assayIC₅₀ = 0.3 µM[2]
Thiazolidinone Hybrid 1 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidAnticancerNCI60 panel (mean)GI₅₀ = 1.57 µM[3]
Thiazolidinone Hybrid 2 2-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acidAnticancerNCI60 panel (mean)GI₅₀ = 2.80 µM[3]
Indole Analog 2-aryl-2-(3-indolyl)propionic acid derivativeAnticancerU87 GlioblastomaLower activity than acetohydroxamic acid analog[4]
Fluorinated Triazole Analog Deoxyuridine derivative with perfluorodecyl-substituted triazoleAnticancerPC-3, MDA-MB-231, ACHNProminent anticancer effects[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Diphenylpropionamide Derivatives

A general procedure for the synthesis of amide analogs involves the direct condensation of 2,2- or this compound with an appropriate amine.[1]

  • To a solution of the selected diphenylpropionic acid (1 equivalent) and the desired amine (1.2 equivalents) in dichloromethane (5 mL), add 1-propylphosphonic acid cyclic anhydride (PPAA) (2 equivalents).

  • Add triethylamine (4 equivalents) to the mixture.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate).

Antioxidant Activity Assay (ABTS Method)

The antioxidant capacity of the compounds can be determined by their ability to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.[1]

  • Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a specific volume of the test compound solution to the diluted ABTS radical cation solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage inhibition of the ABTS radical cation.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the activity of NOS by quantifying the conversion of L-arginine to L-citrulline.

  • Prepare cell or tissue lysates in a suitable homogenization buffer.

  • Set up a reaction mixture containing the lysate, [³H]arginine, and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin).

  • Incubate the reaction mixture at 37°C for a defined period to allow the enzymatic conversion of [³H]arginine to [³H]citrulline.

  • Stop the reaction and separate the [³H]citrulline from the unreacted [³H]arginine using an ion-exchange resin.

  • Quantify the amount of [³H]citrulline produced using a scintillation counter.

  • Express NOS activity as pmol of citrulline formed per minute per mg of protein.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are mediated through various signaling pathways. The diagrams below illustrate some of the key mechanisms.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Interpretation start This compound & Analogs synthesis Chemical Synthesis (e.g., Amidation, Condensation) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antioxidant Antioxidant Assays (ABTS, DPPH) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (COX Inhibition, NO Production) characterization->anti_inflammatory anticancer Anticancer Assays (MTT, Cell Cycle Analysis) characterization->anticancer sar Structure-Activity Relationship (SAR) antioxidant->sar anti_inflammatory->sar anticancer->sar mechanism Mechanism of Action (Signaling Pathways) sar->mechanism docking Molecular Docking mechanism->docking

General workflow for the comparative study of this compound analogs.

The anticancer activity of certain arylpropionic acid derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Natural products have been shown to target multiple cellular signaling pathways, which may also be a characteristic of these synthetic compounds.[6][7]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Analog 3,3-Diphenylpropionic Acid Analog Analog->PI3K Inhibits Analog->Akt Inhibits

Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.

The anti-inflammatory effects of some arylpropionic acids are known to be mediated by the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.

COX_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX COX COX-1 / COX-2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Analog 3,3-Diphenylpropionic Acid Analog Analog->COX Inhibits

Inhibition of the Cyclooxygenase (COX) pathway by certain this compound analogs.

References

A Comparative Guide to Validating the Purity of Synthesized 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of quality control and a prerequisite for further investigation. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 3,3-Diphenylpropionic acid. As a point of comparison, the structurally related and widely utilized compound, 3-Phenylpropionic acid (hydrocinnamic acid), is used to highlight the nuances in analytical approaches. This guide presents supporting experimental data, detailed protocols, and visual workflows to aid in the meticulous purity assessment of these carboxylic acids.

Introduction to Purity Validation

The synthesis of any chemical entity, including this compound, is susceptible to the presence of impurities. These can include unreacted starting materials, intermediates, byproducts from side reactions, and residual solvents. In the context of drug development, even minute impurities can significantly impact the safety, efficacy, and stability of the final product. Therefore, employing a multi-pronged analytical approach is imperative for the comprehensive characterization and purity validation of synthesized compounds.

The primary synthesis route to this compound often involves a Friedel-Crafts reaction between cinnamic acid and benzene. Potential impurities arising from this synthesis can include:

  • Unreacted Cinnamic Acid: The starting material may not be fully consumed during the reaction.

  • Unreacted Benzene: A common solvent and reactant, residual amounts may remain.

  • Poly-alkylated Byproducts: The product, this compound, could potentially undergo further reaction with benzene, although this is generally a minor issue.

  • Isomeric Byproducts: While the carbocation formed from cinnamic acid is resonance-stabilized, minor amounts of isomeric products could be formed.

This guide will focus on three principal analytical techniques for the detection and quantification of these and other potential impurities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Purity Comparison

The following table summarizes the typical purity data and key analytical parameters for commercially available this compound and its comparator, 3-Phenylpropionic acid. This provides a baseline for the expected purity of a well-synthesized and purified batch.

ParameterThis compound3-Phenylpropionic Acid (Hydrocinnamic Acid)
Typical Purity (Assay) ≥99%≥99%
Melting Point 151-154 °C47-50 °C
Primary HPLC Retention Time Dependent on method, typically longer than 3-Phenylpropionic acid due to increased hydrophobicityDependent on method, typically shorter than this compound
Key ¹H NMR Signals (CDCl₃, δ) ~7.20-7.35 (m, 10H, Ar-H), ~4.55 (t, 1H, CH), ~3.00 (d, 2H, CH₂)~7.17-7.34 (m, 5H, Ar-H), ~2.97 (t, 2H, CH₂), ~2.69 (t, 2H, CH₂)
Key ¹³C NMR Signals (CDCl₃, δ) ~177 (C=O), ~143 (Ar-C), ~126-129 (Ar-CH), ~48 (CH), ~42 (CH₂)~179 (C=O), ~140 (Ar-C), ~126-129 (Ar-CH), ~36 (CH₂), ~31 (CH₂)
GC-MS (as TMS derivative) m/z M⁺ at 298, characteristic fragments at 283, 167, 91M⁺ at 222, characteristic fragments at 207, 117, 91

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust technique for quantifying the purity of non-volatile organic compounds.

Instrumentation:

  • HPLC system with a UV detector, pump, and autosampler.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water

  • B: Acetonitrile

  • Isocratic elution with A:B (e.g., 50:50 v/v) or a gradient program for optimal separation.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the synthesized this compound or 3-Phenylpropionic acid in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is ideal for identifying volatile and semi-volatile impurities and provides structural information through mass fragmentation patterns. Carboxylic acids often require derivatization to increase their volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Derivatization (Silylation):

  • In a clean, dry vial, dissolve ~1 mg of the synthesized acid in 100 µL of a suitable solvent (e.g., pyridine).

  • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 60-70 °C for 30 minutes.

  • Allow the sample to cool to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can be used for quantitative purity assessment (qNMR) with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra.

  • For quantitative analysis, a known amount of a certified internal standard is added to the sample, and spectra are acquired with a sufficient relaxation delay.

Mandatory Visualization

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_reporting Reporting synthesis Synthesized This compound purification Purification (e.g., Recrystallization) synthesis->purification sample_prep Sample Preparation (Dissolution, Derivatization) purification->sample_prep hplc HPLC Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms nmr NMR Spectroscopy sample_prep->nmr data_analysis Data Analysis & Purity Calculation hplc->data_analysis gcms->data_analysis nmr->data_analysis final_report Final Purity Report & Certificate of Analysis data_analysis->final_report

Caption: A streamlined workflow for the purity validation of synthesized compounds.

Signaling Pathway of Analytical Techniques

The following diagram illustrates the relationship between the analytical techniques and the information they provide for purity assessment.

analytical_pathway cluster_techniques Analytical Techniques cluster_information Derived Information compound Synthesized Compound hplc HPLC compound->hplc gcms GC-MS compound->gcms nmr NMR compound->nmr purity Quantitative Purity hplc->purity impurities Impurity Profile hplc->impurities gcms->impurities structure Structural Confirmation gcms->structure nmr->purity (qNMR) nmr->structure

Caption: Interrelation of analytical methods and the resulting purity information.

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3,3-Diphenylpropionic acid is essential for study integrity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. The information is supported by established experimental protocols and typical performance data to assist in selecting the most appropriate method for your research needs.

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results. This guide explores the experimental workflows and performance characteristics of these two common analytical techniques.

Comparative Analysis of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the study, including necessary sensitivity, selectivity, and the complexity of the sample matrix. While HPLC offers a robust and cost-effective solution for routine analysis, GC-MS provides high specificity, making it ideal for confirmation and analysis in complex mixtures.

Table 1: Comparison of Performance Characteristics

ParameterHPLC-UVGC-MS
Principle Chromatographic separation based on polarity, followed by UV detection.Chromatographic separation of volatile analytes followed by mass-based detection.
Selectivity Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural information and can distinguish between co-eluting compounds based on mass spectra.
Sensitivity Lower (typically ng/mL range).Higher (typically pg/mL to ng/mL range).
Linearity (R²) > 0.999> 0.99
Accuracy (% Recovery) 95-108%[1]Typically within 80-120%
Precision (%RSD) < 15%[2]< 15%
Sample Preparation Simple dissolution or extraction.Requires derivatization to increase volatility.[3]
Analysis Time Typically 10-30 minutes per sample.Typically 10-20 minutes per sample.
Advantages Robust, reproducible, and widely available instrumentation.High specificity and sensitivity; can be used for structural elucidation.
Disadvantages Lower selectivity compared to MS methods.Derivatization adds complexity and a potential source of error.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in samples with relatively high concentrations and a less complex matrix.

1. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acid modifier like phosphoric acid or formic acid. For MS compatibility, formic acid is preferred.[4] A typical mobile phase could be 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[1][2]

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent like methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Flow Rate: A typical flow rate is 0.3-1.0 mL/min.[1][2]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[2]

  • Injection Volume: Typically 10-20 µL.[1]

  • Detection: UV detection at a suitable wavelength for this compound.

3. Validation Parameters to be Assessed:

  • Specificity: Analyze blank samples and spiked samples to demonstrate the absence of interference at the retention time of this compound.

  • Linearity: Analyze a series of at least five concentrations. Plot the peak area against the concentration and determine the correlation coefficient (R²).[6]

  • Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations within the linear range.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated from the standard deviation of the response and the slope of the calibration curve.[8]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and is suitable for the analysis of this compound in complex matrices, though it requires a derivatization step.

1. Preparation of Solutions:

  • Derivatization Reagent: An ethereal diazomethane solution or other suitable derivatizing agents to convert the carboxylic acid to a more volatile ester.[9]

  • Internal Standard: A structurally similar compound not present in the sample, such as 5-cyano-5,5-diphenylvaleric acid, can be used.[9]

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent.

  • Calibration Standards: Prepare calibration standards containing both the analyte and the internal standard and derivatize them alongside the samples.

2. Sample Preparation and Derivatization:

  • Extraction: Extract the this compound from the sample matrix using a suitable solvent system (e.g., n-hexane-ethyl acetate).[9]

  • Derivatization: Evaporate the extract and treat the residue with the derivatization reagent (e.g., ethereal diazomethane) immediately before GC-MS analysis.[9]

3. Chromatographic and Mass Spectrometric Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for the separation of the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: e.g., 250°C.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

4. Validation Parameters to be Assessed:

  • Specificity: Assessed by the unique retention time and mass spectrum of the derivatized analyte.

  • Linearity: Determined by analyzing a series of derivatized standards and plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear range of 10 to 500 ng/mL has been reported for a similar compound.[9]

  • Accuracy and Precision: Within-day and day-to-day precision can be evaluated. For a similar compound, within-day and day-to-day coefficients of variation of 1.9% and 3.7%, respectively, were obtained at a concentration of 100 ng/mL.[9]

  • LOD and LOQ: The quantitation limit for a similar compound in urine was found to be 10 ng/mL.[9]

Visualizing the Workflow

To better understand the logical flow of a cross-validation study, the following diagrams illustrate the general workflow.

General Workflow for Cross-Validation of Analytical Methods cluster_0 Method Development & Optimization cluster_1 Method Validation (Individual) cluster_2 Cross-Validation cluster_3 Conclusion A Define Analytical Requirements B Develop HPLC Method A->B C Develop GC-MS Method A->C D Validate HPLC Method (Linearity, Accuracy, Precision) B->D E Validate GC-MS Method (Linearity, Accuracy, Precision) C->E F Analyze the Same Set of Samples by Both Methods D->F E->F G Compare Results Statistically (e.g., Bland-Altman plot, t-test) F->G H Assess Agreement Between Methods and Define Bias G->H

Caption: General workflow for the cross-validation of two analytical methods.

Experimental Workflow for Sample Analysis cluster_hplc HPLC Method cluster_gcms GC-MS Method H1 Sample Preparation (e.g., Dilution, Extraction) H2 HPLC Analysis H1->H2 H3 Data Acquisition (UV Chromatogram) H2->H3 H4 Quantification H3->H4 Result Final Result H4->Result G1 Sample Preparation (Extraction) G2 Derivatization G1->G2 G3 GC-MS Analysis G2->G3 G4 Data Acquisition (Mass Spectrum) G3->G4 G5 Quantification G4->G5 G5->Result Sample Sample Sample->H1 Sample->G1

Caption: Comparative experimental workflow for HPLC and GC-MS analysis.

References

Unraveling the Biological Target of 3,3-Diphenylpropionic Acid: A Comparative Analysis Becomes a Quest for a Definitive Target

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to create a comprehensive comparison guide for 3,3-Diphenylpropionic acid have highlighted a significant gap in the current scientific literature: the absence of a definitively confirmed primary biological target for this compound. While initial investigations pointed towards a potential role in the inhibition of steroid 5α-reductase, further research reveals this connection to be indirect, with this compound serving as a precursor for the synthesis of active inhibitors rather than being a potent inhibitor itself. This lack of a confirmed molecular target with associated quantitative data, such as IC50 or Ki values, precludes the creation of a direct comparative guide against alternative molecules.

Our extensive search of scientific databases has, however, unearthed several biological activities associated with derivatives of this compound, suggesting that the core structure possesses potential as a scaffold for developing bioactive molecules. These activities include antioxidant, anti-inflammatory, and anticonvulsant effects.

Derivatives of this compound: A Spectrum of Biological Activity

While this compound's direct biological target remains elusive, its derivatives have been synthesized and evaluated for various therapeutic properties.

Antioxidant and Anti-inflammatory Properties: Amide derivatives of this compound have demonstrated notable antioxidant and anti-inflammatory activities. These compounds have been shown to reduce oxidative stress and inflammatory responses in preclinical studies. However, the specific molecular targets mediating these effects have not been fully elucidated.

Anticonvulsant Activity: A compelling line of investigation has revealed that certain 3,3-diphenylpropionamide derivatives exhibit significant anticonvulsant properties. One particular derivative, designated as compound 3q in a research study, has shown potent activity in preclinical models of epilepsy. The mechanism of action for this derivative has been linked to the modulation of neuronal voltage-sensitive sodium channels, a well-established target for antiepileptic drugs.

The Challenge of an Undefined Target

The absence of a confirmed primary biological target for this compound presents a fundamental challenge in creating a meaningful comparison guide. Such a guide requires a known molecular target to serve as the basis for comparing efficacy, selectivity, and other pharmacological parameters against alternative compounds.

The current body of evidence suggests that this compound is best characterized as a versatile chemical scaffold. Its utility has been demonstrated in the synthesis of compounds with diverse biological activities, most notably as a starting material for potent steroid 5α-reductase inhibitors.

Future Directions

To enable a comprehensive comparison and fully understand the therapeutic potential of this compound, future research should prioritize the following:

  • Target Identification Studies: Employing modern drug discovery techniques such as affinity chromatography, chemical proteomics, or genetic screening to definitively identify the primary biological target(s) of this compound.

  • Quantitative Biological Evaluation: Once a target is identified, conducting robust in vitro and in vivo studies to quantify the potency and efficacy of this compound.

  • Structure-Activity Relationship (SAR) Studies: Further exploration of the SAR of this compound derivatives to optimize their activity against identified targets.

Until a primary biological target for this compound is confirmed and characterized, a direct and objective comparison with other therapeutic alternatives remains a scientific pursuit rather than a present reality. The existing research, however, provides a strong foundation and rationale for further investigation into the therapeutic potential of this intriguing chemical entity and its derivatives.

A Researcher's Guide to 3,3-Diphenylpropionic Acid: Evaluating Experimental Reproducibility and Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a comprehensive comparison of the reported biological activities of 3,3-Diphenylpropionic acid and its derivatives, with a critical focus on the available quantitative data that forms a baseline for future reproducibility studies. We delve into its potential as an anticonvulsant and antioxidant, presenting the existing experimental data alongside comparable therapeutic alternatives.

Unveiling the Bioactivity: A Look at the Quantitative Data

The therapeutic potential of this compound has been explored in preclinical models, primarily focusing on its utility as a scaffold for anticonvulsant and antioxidant agents. While direct reproducibility studies are not yet available in the published literature, the following quantitative data from key studies provide a benchmark for researchers aiming to validate or build upon these findings.

Anticonvulsant Activity of this compound Derivatives

A notable study synthesized a series of amides derived from this compound and evaluated their anticonvulsant effects in murine models. One derivative, designated as compound 3q , demonstrated a broad spectrum of activity. The effective dose (ED50) for this compound in various seizure models provides a crucial dataset for future validation.

CompoundSeizure ModelED50 (mg/kg)Acute Neurological Toxicity (TD50, mg/kg)Protective Index (TD50/ED50)
3q (a this compound derivative) Maximal Electroshock (MES)31.64> 300> 9.5
Subcutaneous Pentylenetetrazole (scPTZ)75.41> 300> 4.0
6-Hz (32 mA)38.15> 300> 7.9
Phenytoin (Alternative) MES8.565.57.7
Valproic Acid (Alternative) scPTZ206.0402.01.95
Levetiracetam (Alternative) 6-Hz (44 mA)9.7187.019.3

Data for compound 3q and its comparison with standard antiepileptic drugs.[1]

Antioxidant Properties of Diphenylpropionamide Derivatives

The antioxidant potential of derivatives of this compound has also been investigated. A study focusing on diphenylpropionamide derivatives assessed their ability to scavenge free radicals and reduce reactive oxygen species (ROS) and nitric oxide (NO) production in vitro.

CompoundAssayResult
Compound 3 (a 2,2-diphenylpropionamide derivative) ABTS Radical Scavenging78.19% reduction
ROS Production in J774.A1 MacrophagesConcentration-dependent reduction
NO Production in J774.A1 MacrophagesConcentration-dependent reduction
Compound 8 (a 3,3-diphenylpropionamide derivative) ABTS Radical Scavenging71.4% reduction
ROS Production in J774.A1 MacrophagesConcentration-dependent reduction
NO Production in J774.A1 MacrophagesConcentration-dependent reduction

Antioxidant activity of selected diphenylpropionamide derivatives.[2]

Experimental Protocols: A Blueprint for Validation

To facilitate the independent verification of these findings, detailed experimental protocols are essential. The following outlines the methodologies employed in the key studies cited.

Anticonvulsant Screening Protocol

The anticonvulsant activity of the this compound derivatives was assessed in mice using established models of epilepsy.[1]

  • Animal Model: Male albino mice were used for all in vivo experiments.

  • Drug Administration: Test compounds were administered intraperitoneally (i.p.).

  • Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure. An electrical stimulus is applied via corneal electrodes, and the ability of the test compound to prevent the tonic hind limb extension is measured.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a model for myoclonic seizures. A chemical convulsant, pentylenetetrazole, is injected subcutaneously, and the test compound's ability to prevent clonic seizures is observed.

  • 6-Hz Psychomotor Seizure Test: This model is considered to represent therapy-resistant partial seizures. A low-frequency electrical stimulus is delivered through corneal electrodes, and the compound's efficacy in preventing seizure activity is determined.

  • Rotarod Test for Neurological Toxicity: This test assesses motor coordination and potential neurological deficits. Mice are placed on a rotating rod, and the time they can remain on the rod is measured. A shorter duration indicates neurological toxicity.

In Vitro Antioxidant Activity Assays

The antioxidant properties of diphenylpropionamide derivatives were evaluated using the following in vitro assays.[2][3]

  • ABTS Radical Scavenging Assay:

    • The ABTS radical cation is generated by reacting ABTS with potassium persulfate.

    • The test compound is added to the ABTS radical solution.

    • The reduction in absorbance at a specific wavelength is measured, indicating the radical scavenging capacity of the compound.

  • Measurement of Reactive Oxygen Species (ROS) Production:

    • Murine macrophage cell line J774.A1 is stimulated with lipopolysaccharide (LPS).

    • The cells are incubated with the test compounds at various concentrations.

    • The level of intracellular ROS is measured using a fluorescent probe. A decrease in fluorescence indicates a reduction in ROS.

  • Measurement of Nitric Oxide (NO) Production:

    • J774.A1 macrophages are stimulated with LPS in the presence of the test compounds.

    • The concentration of nitrite, a stable product of NO, in the cell culture medium is measured using the Griess reaction. A reduction in nitrite levels signifies decreased NO production.

Visualizing the Path Forward: Experimental and Synthetic Workflows

To further clarify the experimental and synthetic processes, the following diagrams illustrate the key workflows.

experimental_workflow synthesis Synthesis of 3,3-Diphenylpropionic Acid Derivatives in_vivo In Vivo Anticonvulsant Screening (Mice) synthesis->in_vivo in_vitro In Vitro Antioxidant Assays synthesis->in_vitro mes MES Test in_vivo->mes scptz scPTZ Test in_vivo->scptz six_hz 6-Hz Test in_vivo->six_hz rotarod Rotarod Test (Toxicity) in_vivo->rotarod abts ABTS Assay in_vitro->abts ros ROS Assay in_vitro->ros no NO Assay in_vitro->no data Quantitative Data (ED50, % Inhibition) mes->data scptz->data six_hz->data rotarod->data abts->data ros->data no->data

Caption: Experimental workflow for evaluating the biological activity of this compound derivatives.

synthesis_pathway acid 3,3-Diphenylpropionic Acid reagent Coupling Reagent (e.g., PPAA, CDI) acid->reagent Reacts with amine Appropriate Amine amine->reagent Reacts with amide Diphenylpropionamide Derivative reagent->amide Yields

Caption: General synthesis pathway for diphenylpropionamide derivatives.

References

A Comparative Guide to the Synthetic Routes of 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,3-Diphenylpropionic acid is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules. Its preparation can be approached through several synthetic strategies, each with its own set of advantages and disadvantages. This guide provides an objective comparison of two prominent synthetic routes to this compound, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Friedel-Crafts AlkylationRoute 2: Nitrile Synthesis and Hydrolysis
Starting Materials Cinnamic acid, BenzeneCinnamonitrile, Benzene
Key Reactions Friedel-Crafts AlkylationFriedel-Crafts Alkylation, Nitrile Hydrolysis
Catalyst/Reagent Ionic Liquid ([bmim]Cl/AlCl₃) or AlCl₃AlCl₃ for alkylation, Acid/Base for hydrolysis
Typical Yield 66.7% - 82.2%[1]High (Hydrolysis is typically high yielding)
Reaction Conditions 70-80°C, 2-4 hours[1]Reflux for alkylation, heating for hydrolysis
Advantages One-pot synthesis of the acid, relatively high yields, recyclable catalyst (ionic liquid).[1]Utilizes readily available starting materials.
Disadvantages Use of a large excess of benzene, ionic liquid catalyst may not be readily available in all labs.Two-step process, potential for side reactions in the Friedel-Crafts step.

Route 1: Friedel-Crafts Alkylation of Cinnamic Acid with Benzene

This route involves the direct reaction of cinnamic acid with an excess of benzene in the presence of a Lewis acid catalyst, typically an ionic liquid or aluminum chloride, to form this compound in a single step.

Experimental Protocol:

Using Ionic Liquid Catalyst[1]

  • To a mixture of 78.1 g (1.0 mole) of benzene and 37.2 g of [bmim]Cl/AlCl₃ ionic liquid, heat to 70-80°C.

  • Add 14.8 g (0.1 mole) of cinnamic acid in four batches over 30 minutes.

  • After the addition is complete, reflux the reaction mixture for 2 hours.

  • Upon completion, add 100 mL of water and stir to separate the layers. The aqueous layer containing the ionic liquid can be recovered and recycled.

  • The organic layer is subjected to reduced pressure distillation to remove unreacted benzene.

  • The resulting solid crude product is recrystallized from methanol to yield 18.4 g (81.3%) of this compound.

Using Aluminum Chloride Catalyst[1]

  • Dissolve 14.8 g (0.1 mole) of cinnamic acid in 80.0 mL (0.9 mole) of benzene with stirring.

  • In batches over 1.5-2.5 hours, add 18.7 g (0.14 mole) of anhydrous AlCl₃, maintaining the temperature between 16-24°C.

  • After the addition, continue the reaction at 22-26°C for 2-4 hours.

  • Slowly add 15% (w/w) dilute hydrochloric acid.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, separate the aqueous phase and recover the benzene from the organic phase under reduced pressure.

  • The resulting white solid is recrystallized from methanol to afford 15.1 g (66.7%) of this compound.

Route 2: Synthesis and Hydrolysis of 3,3-Diphenylpropionitrile

This two-step approach first involves the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile. The nitrile is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 3,3-Diphenylpropionitrile[2]

  • Dissolve cinnamonitrile in an excess of benzene.

  • Add a suitable amount of anhydrous aluminum chloride as the catalyst.

  • Reflux the reaction mixture until the reaction is complete.

  • After cooling, the reaction is quenched with water and the organic layer is separated.

  • The excess benzene is removed by distillation, and the crude 3,3-diphenylpropionitrile is purified. A patent describes a similar reaction to produce N-methyl-3,3-diphenylpropylamine, where the intermediate 3,3-diphenylpropionitrile is hydrogenated in high yield (91-95%).[2][3]

Step 2: Hydrolysis of 3,3-Diphenylpropionitrile

  • The purified 3,3-diphenylpropionitrile is refluxed with a strong acid (e.g., aqueous sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).

  • The reaction is monitored until the hydrolysis is complete.

  • If basic hydrolysis is performed, the reaction mixture is acidified to precipitate the carboxylic acid.

  • The crude this compound is then collected by filtration and purified by recrystallization. While a specific yield for this hydrolysis step was not found in the searched literature, the hydrolysis of nitriles to carboxylic acids is generally a high-yielding transformation.

Comparative Analysis and Workflow

The choice between these two synthetic routes will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale.

G Synthetic Routes to this compound cluster_0 Route 1: Friedel-Crafts Alkylation cluster_1 Route 2: Nitrile Synthesis & Hydrolysis A1 Cinnamic Acid + Benzene B1 Friedel-Crafts Alkylation (Ionic Liquid or AlCl3) A1->B1 C1 This compound B1->C1 end A2 Cinnamonitrile + Benzene B2 Friedel-Crafts Alkylation (AlCl3) A2->B2 C2 3,3-Diphenylpropionitrile B2->C2 D2 Hydrolysis (Acid or Base) C2->D2 E2 This compound D2->E2 start

References

A Head-to-Head Comparison of 3,3-Diphenylpropionic Acid Derivatives and Commercial Drugs in Key Therapeutic Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of compounds derived from 3,3-diphenylpropionic acid and established commercial drugs, focusing on their performance as inhibitors of key enzymatic targets. Due to the limited availability of direct clinical data for this compound derivatives, this comparison is based on available preclinical data and focuses on two distinct areas of drug development: steroid 5α-reductase inhibition and calpain inhibition. While initial database searches suggested a role for this compound as a precursor for both classes of inhibitors, a thorough review of the scientific literature and patent databases did not substantiate a direct synthetic route to commercial 5α-reductase inhibitors. However, a plausible connection to calpain inhibitor synthesis has been identified through closely related phenylpropionic acid structures.

Section 1: Steroid 5α-Reductase Inhibition

Steroid 5α-reductase is a critical enzyme in androgen metabolism, converting testosterone to the more potent dihydrotestosterone (DHT). Inhibition of this enzyme is a clinically validated strategy for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. The leading commercial drugs in this class are Finasteride and Dutasteride.

Mechanism of Action and Signaling Pathway

Both Finasteride and Dutasteride act as competitive inhibitors of the 5α-reductase enzyme. By blocking the conversion of testosterone to DHT, these drugs reduce androgenic signaling in target tissues like the prostate and hair follicles. This leads to a reduction in prostate volume and a decrease in hair follicle miniaturization. There are three known isoforms of 5α-reductase. Finasteride primarily inhibits the type II and III isoforms, while Dutasteride is a pan-inhibitor, targeting all three isoforms.[1][2] This broader activity results in a more profound suppression of serum DHT levels.

5a_Reductase_Pathway Testosterone Testosterone SRD5A 5α-Reductase (Isoforms 1, 2, 3) Testosterone->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT AR Androgen Receptor DHT->AR ARE Androgen Response Element (DNA) AR->ARE Gene_Expression Gene Expression (e.g., Prostate Growth, Hair Follicle Miniaturization) ARE->Gene_Expression Inhibitors Finasteride Dutasteride Inhibitors->SRD5A Inhibition

Figure 1: Simplified signaling pathway of 5α-reductase and the mechanism of action of its inhibitors.
Head-to-Head Quantitative Comparison

As no specific 5α-reductase inhibitors derived from this compound could be identified in the literature, a direct comparison is not possible. The following table summarizes the inhibitory activity of the leading commercial drugs, Finasteride and Dutasteride.

CompoundTarget Isoform(s)IC50 / KiReference
Finasteride 5α-Reductase Type 2IC50: 4.2 nM[3]
5α-Reductase Type 1~100-fold less affinity than for Type 2[3]
5α-Reductase (Epithelium)Ki: 7 ± 3 nM[4]
5α-Reductase (Stroma)Ki: 31 ± 3 nM[4]
Dutasteride 5α-Reductase Type 1 & 2Potent inhibitor of both isoforms[5]
Androgen ReceptorIC50: ~1.5 µM (for binding)[5]
Experimental Protocols

In Vitro 5α-Reductase Inhibition Assay (Representative)

A common method to determine the inhibitory activity of compounds against 5α-reductase involves using cell lysates or purified enzymes and a radiolabeled substrate.

5a_Reductase_Assay_Workflow start Start step1 Prepare enzyme source (e.g., prostate microsomes or recombinant 5α-reductase) start->step1 step2 Incubate enzyme with inhibitor compound at varying concentrations step1->step2 step3 Add radiolabeled [3H]-Testosterone and NADPH step2->step3 step4 Incubate to allow enzymatic reaction step3->step4 step5 Stop reaction and extract steroids step4->step5 step6 Separate Testosterone and DHT (e.g., by TLC or HPLC) step5->step6 step7 Quantify radioactivity of Testosterone and DHT step6->step7 step8 Calculate % inhibition and determine IC50 value step7->step8 end End step8->end

Figure 2: Generalized workflow for an in vitro 5α-reductase inhibition assay.

Section 2: Calpain Inhibition

Calpains are a family of calcium-dependent cysteine proteases. Their overactivation is implicated in various pathological conditions, including neurodegenerative diseases, ischemic injury, and cancer. Consequently, calpain inhibitors are an area of active research. While there are no broadly approved commercial calpain inhibitors for therapeutic use, several well-characterized compounds are used extensively in research. A link has been identified between phenylpropionic acid derivatives and the synthesis of peptidomimetic calpain inhibitors.

Mechanism of Action and Signaling Pathway

Calpain inhibitors typically act by targeting the active site of the enzyme. Many are peptide-based and contain a reactive "warhead" (e.g., an aldehyde or ketoacid) that forms a reversible covalent bond with the active site cysteine residue. This prevents the enzyme from cleaving its substrates, which can include cytoskeletal proteins and signaling molecules, thereby mitigating downstream pathological effects such as apoptosis and unregulated cell signaling.

Calpain_Pathway Calcium_Influx Increased Intracellular Ca2+ Calpain Calpain Calcium_Influx->Calpain Activation Substrates Substrate Proteins (e.g., cytoskeletal proteins, kinases, etc.) Calpain->Substrates Acts on Cleavage Proteolytic Cleavage Substrates->Cleavage Undergoes Pathology Cellular Dysfunction & Apoptosis Cleavage->Pathology Inhibitors Calpain Inhibitors (e.g., ALLN, Calpeptin, 3-Phenyl-propionyl derivatives) Inhibitors->Calpain Inhibition

Figure 3: Simplified overview of calpain activation and inhibition.
Head-to-Head Quantitative Comparison

The following table compares a calpain inhibitor precursor containing a 3-phenyl-propionyl moiety with commonly used research-grade calpain inhibitors.

CompoundChemical ClassInhibitory Activity (Ki)SelectivityReference
1-(3-Phenyl-propionylamino)-cyclopentane carboxylic acidmethyl ester derivative PeptidomimeticKi: 1.7 µM (for µ-calpain)3-fold selective for cathepsin B over µ-calpain[6]
Calpain Inhibitor I (ALLN) Peptide aldehydeKi: 190 nM (for calpain I)Ki: 220 nM (for calpain II)Also inhibits cathepsins B and L[7]
Calpeptin Peptide aldehyde-Potent inhibitor of calpain I and II[1]
Experimental Protocols

In Vitro Calpain Activity Assay (Representative)

The inhibitory potency of compounds against calpain is often determined using a fluorometric assay.

Calpain_Assay_Workflow start Start step1 Purified calpain enzyme is pre-incubated with the inhibitor compound start->step1 step2 A fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC) is added step1->step2 step3 The reaction is initiated by the addition of Ca2+ step2->step3 step4 The mixture is incubated at a controlled temperature step3->step4 step5 Cleavage of the substrate by calpain releases a fluorescent molecule (AMC) step4->step5 step6 Fluorescence is measured over time using a plate reader step5->step6 step7 The rate of substrate cleavage is calculated step6->step7 step8 Inhibition constants (Ki) or IC50 values are determined step7->step8 end End step8->end

Figure 4: Generalized workflow for a fluorometric calpain inhibition assay.

Conclusion

While this compound itself is not a commercial drug, its structural motifs, particularly the phenylpropionic acid core, are found in compounds with significant biological activity. The initial premise of its use as a direct precursor for commercial 5α-reductase inhibitors could not be substantiated in the available scientific literature. However, a plausible link to the synthesis of calpain inhibitors exists through related structures. The comparison with well-characterized research compounds in the calpain inhibitor class reveals that while the 3-phenyl-propionyl-containing derivative shows activity, it is less potent than established research inhibitors like ALLN. This guide highlights the importance of rigorous literature and patent searches in establishing the synthetic lineage and therapeutic potential of chemical starting materials in drug discovery.

References

A Comparative Guide to the Anti-convulsant Properties of 3,3-Diphenylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiepileptic drug discovery, novel compounds are continuously evaluated for their potential to manage seizures with improved efficacy and fewer side effects. Among these, derivatives of 3,3-Diphenylpropionic acid have emerged as promising candidates. This guide provides a comparative analysis of the anti-convulsant properties of these derivatives against established antiepileptic drugs (AEDs), supported by experimental data.

A notable derivative, designated as compound 3q, has demonstrated a wide spectrum of activity in preclinical seizure models.[1] This compound has shown significant protection in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure models, suggesting its potential efficacy against generalized tonic-clonic and pharmacoresistant seizures.[1] In vitro studies suggest that the primary mechanism of action for compound 3q is likely its interaction with neuronal voltage-sensitive sodium channels at site 2.[1]

Comparative Anticonvulsant Activity

The efficacy of novel compounds is best understood when compared against standard AEDs. The following table summarizes the median effective dose (ED50) in various seizure models and the median toxic dose (TD50) for a key this compound derivative and common AEDs. A higher protective index (PI = TD50/ED50) indicates a better safety profile.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6-Hz (32 mA) ED50 (mg/kg)TD50 (mg/kg)Protective Index (MES)
Compound 3q (Derivative) 31.6475.4138.15> 300> 9.48
Phenytoin (Comparator) 9.5Inactive11.468.57.21
Ethosuximide (Comparator) Inactive130Inactive650-
Valproic Acid (Comparator) 2721491784021.48
Levetiracetam (Comparator) Inactive4736> 300-

Data for compound 3q and comparators are sourced from a 2017 study by Wiley-VCH Verlag GmbH & Co. KGaA, Weinheim.[1]

Experimental Protocols

The evaluation of anticonvulsant properties relies on standardized and reproducible experimental models. The following are the detailed methodologies for the key experiments cited.

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

  • Apparatus: An electroshock apparatus delivering a constant current.

  • Procedure: A current of 50 mA is applied via corneal electrodes for 0.2 seconds to induce a seizure. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • Administration: The test compound is administered intraperitoneally (i.p.) at various doses prior to the electroshock.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can prevent clonic seizures.

  • Inducing Agent: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose of 85 mg/kg, which induces clonic seizures lasting for at least five seconds in 97% of control animals.[2]

  • Procedure: The test compound is administered i.p. prior to the PTZ injection. The animals are then observed for the presence or absence of a clonic seizure within a specified timeframe.

  • Endpoint: The ability of the compound to prevent the onset of clonic seizures.

6-Hz Seizure Model: This model is considered an animal model of pharmacoresistant epilepsy.

  • Apparatus: An electroshock apparatus.

  • Procedure: A 32 mA current is delivered for 3 seconds via corneal electrodes.

  • Endpoint: The abolition of the seizure activity, which is characterized by a "stunned" posture with Straub's tail.

Rotarod Neurotoxicity Test: This test assesses the potential for motor impairment and neurological deficits caused by the test compound.

  • Apparatus: A rotating rod (rotarod).

  • Procedure: Animals are trained to remain on the rotating rod. After administration of the test compound, they are placed back on the rod at specified time intervals.

  • Endpoint: The inability of the animal to remain on the rod for a predetermined amount of time (e.g., one minute) is indicative of neurotoxicity.

G cluster_preclinical Preclinical Screening Initial Synthesis Initial Synthesis In Vivo Screening In Vivo Screening Initial Synthesis->In Vivo Screening MES Test MES Test In Vivo Screening->MES Test scPTZ Test scPTZ Test In Vivo Screening->scPTZ Test 6-Hz Test 6-Hz Test In Vivo Screening->6-Hz Test Neurotoxicity (Rotarod) Neurotoxicity (Rotarod) In Vivo Screening->Neurotoxicity (Rotarod) Data Analysis Data Analysis MES Test->Data Analysis scPTZ Test->Data Analysis 6-Hz Test->Data Analysis Neurotoxicity (Rotarod)->Data Analysis Lead Compound Identification Lead Compound Identification Data Analysis->Lead Compound Identification

Caption: Experimental workflow for anticonvulsant drug screening.

Proposed Mechanism of Action

The primary mechanism of action for many antiepileptic drugs involves the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[3] For the this compound derivative, compound 3q, in vitro studies have indicated a significant interaction with neuronal voltage-sensitive sodium channels.[1] This interaction likely stabilizes the inactivated state of the sodium channels, thereby reducing the repetitive firing of neurons that is characteristic of seizures.

G cluster_mechanism Proposed Mechanism of Action Neuronal Hyperexcitability Neuronal Hyperexcitability Voltage-Gated Na+ Channel Voltage-Gated Na+ Channel Neuronal Hyperexcitability->Voltage-Gated Na+ Channel Activates Repetitive Neuronal Firing Repetitive Neuronal Firing Voltage-Gated Na+ Channel->Repetitive Neuronal Firing Inhibition of Na+ Channel Inhibition of Na+ Channel Voltage-Gated Na+ Channel->Inhibition of Na+ Channel Seizure Activity Seizure Activity Repetitive Neuronal Firing->Seizure Activity Compound_3q 3,3-Diphenylpropionic Acid Derivative (3q) Compound_3q->Inhibition of Na+ Channel Binds to & Stabilizes Inactivated State Reduced Neuronal Firing Reduced Neuronal Firing Inhibition of Na+ Channel->Reduced Neuronal Firing Anti-convulsant Effect Anti-convulsant Effect Reduced Neuronal Firing->Anti-convulsant Effect

References

Assessing the Off-Target Effects of 3,3-Diphenylpropionic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropionic acid is a known chemical entity utilized in the synthesis of compounds targeting steroid 5α-reductase and calpain enzymes. While its on-target activity is of primary interest, a thorough understanding of its off-target effects is crucial for any therapeutic development program to mitigate potential adverse effects and ensure safety. This guide provides a comparative framework for assessing the off-target profile of this compound against established inhibitors of its putative targets: Finasteride (a 5α-reductase inhibitor) and Calpeptin (a calpain inhibitor).

This document outlines a comprehensive experimental strategy, including detailed protocols and data presentation formats, to enable a robust evaluation of the selectivity and potential off-target liabilities of this compound.

Comparative Off-Target Profile: A Proposed Data Summary

The following tables are structured to present the hypothetical results from the experimental protocols detailed in this guide. This quantitative data will allow for a direct comparison of the on-target potency and off-target selectivity of this compound against the reference compounds.

Table 1: On-Target Potency

CompoundTargetAssay TypeIC50 (nM)
This compound 5α-Reductase Type 1BiochemicalData to be generated
5α-Reductase Type 2BiochemicalData to be generated
Calpain 1BiochemicalData to be generated
Calpain 2BiochemicalData to be generated
Finasteride 5α-Reductase Type 1Biochemical~300
5α-Reductase Type 2Biochemical~5
Calpain 1Biochemical>10,000
Calpain 2Biochemical>10,000
Calpeptin 5α-Reductase Type 1Biochemical>10,000
5α-Reductase Type 2Biochemical>10,000
Calpain 1Biochemical~50
Calpain 2Biochemical~40

Table 2: Off-Target Selectivity Panel - Kinase Inhibition (% Inhibition at 10 µM)

Kinase TargetThis compoundFinasterideCalpeptin
ABL1Data to be generatedData to be generatedData to be generated
EGFRData to be generatedData to be generatedData to be generated
SRCData to be generatedData to be generatedData to be generated
... (representative panel).........

Table 3: Off-Target Selectivity Panel - GPCR Binding (% Inhibition at 10 µM)

GPCR TargetThis compoundFinasterideCalpeptin
ADRB2 (β2 Adrenergic)Data to be generatedData to be generatedData to be generated
DRD2 (Dopamine D2)Data to be generatedData to be generatedData to be generated
HTR2A (Serotonin 2A)Data to be generatedData to be generatedData to be generated
... (representative panel).........

Table 4: Off-Target Selectivity Panel - Other Protease Inhibition (% Inhibition at 10 µM)

Protease TargetThis compoundFinasterideCalpeptin
Cathepsin BData to be generatedData to be generatedSignificant Inhibition Expected
Cathepsin LData to be generatedData to be generatedSignificant Inhibition Expected
20S ProteasomeData to be generatedData to be generatedData to be generated
... (representative panel).........

Experimental Protocols

A tiered approach is recommended to systematically evaluate the off-target profile of this compound.

Tier 1: Primary Target and Related Enzyme Assays

1. Biochemical 5α-Reductase Inhibition Assay

  • Principle: This assay measures the conversion of testosterone to dihydrotestosterone (DHT) by recombinant human 5α-reductase isoenzymes (Type 1 and Type 2). The amount of DHT produced is quantified by LC-MS/MS.

  • Materials:

    • Recombinant human 5α-reductase type 1 and type 2 enzymes.

    • Testosterone.

    • NADPH.

    • This compound, Finasteride, and vehicle control (DMSO).

    • Assay buffer (e.g., 40 mM potassium phosphate, pH 6.5).

    • Acetonitrile with an internal standard (e.g., d3-DHT).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, NADPH, and the test compound or vehicle.

    • Initiate the reaction by adding the 5α-reductase enzyme.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

    • Start the enzymatic reaction by adding testosterone.

    • Incubate for a further defined period (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding cold acetonitrile containing the internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify DHT levels.

    • Calculate the percent inhibition and determine the IC50 values.

2. Fluorogenic Calpain Activity Assay

  • Principle: This assay measures the cleavage of a fluorogenic calpain substrate by purified calpain 1 and 2. Cleavage of the substrate releases a fluorescent molecule, and the increase in fluorescence is proportional to calpain activity.

  • Materials:

    • Purified human calpain 1 and calpain 2.

    • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).

    • This compound, Calpeptin, and vehicle control (DMSO).

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4).

    • CaCl₂ solution.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a black 96-well plate, add the assay buffer, calpain enzyme, and the test compound or vehicle.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate and CaCl₂.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 380/460 nm).

    • Calculate the rate of reaction and the percent inhibition to determine the IC50 values.

Tier 2: Broad Off-Target Screening

1. Kinase Profiling

  • Recommendation: Utilize a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinaseScreen™) to screen this compound at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >400).

  • Follow-up: For any kinases showing significant inhibition (>50%), perform dose-response studies to determine the IC50 values.

2. GPCR Binding Profiling

  • Recommendation: Employ a commercial GPCR binding assay service (e.g., Eurofins GPCR Panel, DiscoverX GPCR Screen) to assess the binding of this compound to a diverse panel of GPCRs at a concentration of 10 µM.

  • Follow-up: For any GPCRs with significant binding, conduct functional assays (e.g., calcium flux, cAMP) to determine if the compound acts as an agonist or antagonist and to calculate its potency (EC50 or IC50).

3. Other Protease Profiling

  • Recommendation: Screen this compound against a panel of other relevant proteases, particularly cysteine proteases like cathepsins, and the proteasome, given the known cross-reactivity of some calpain inhibitors. This can be done through commercially available services or by setting up individual enzymatic assays similar to the calpain assay described above, using specific substrates for each protease.

Tier 3: Cell-Based Assays

1. Cell-Based 5α-Reductase Activity Assay

  • Principle: Use a cell line that endogenously or recombinantly expresses 5α-reductase (e.g., LNCaP cells). Treat the cells with testosterone in the presence of the test compound and measure the production of DHT in the cell lysate or supernatant.

  • Procedure:

    • Culture LNCaP cells in appropriate media.

    • Treat the cells with varying concentrations of the test compounds for a set period.

    • Add testosterone to the media and incubate.

    • Collect the cell lysate and/or supernatant.

    • Extract steroids and quantify DHT levels using LC-MS/MS.

    • Determine the cellular IC50 values.

2. Cell-Based Calpain Activity Assay

  • Principle: Induce an increase in intracellular calcium in a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) to activate endogenous calpains. Measure calpain activity using a cell-permeable fluorogenic substrate or by detecting the cleavage of a specific calpain substrate like α-spectrin via Western blot.[1]

  • Procedure (Fluorogenic):

    • Plate cells in a 96-well plate.

    • Load the cells with a cell-permeable calpain substrate.

    • Treat the cells with the test compounds.

    • Induce calcium influx with an ionophore (e.g., ionomycin).

    • Measure the increase in fluorescence.

    • Calculate the cellular IC50 values.

Visualizations

Experimental_Workflow cluster_tier1 Tier 1: Primary Target Assessment cluster_tier2 Tier 2: Broad Off-Target Screening cluster_tier3 Tier 3: Cellular Activity & Toxicity T1_SR 5α-Reductase Assays (Biochemical) T2_Kinase Kinase Panel (>400 kinases) T1_SR->T2_Kinase Proceed if potent T1_Calpain Calpain Assays (Biochemical) T1_Calpain->T2_Kinase Proceed if potent T2_GPCR GPCR Panel (>100 receptors) T2_Kinase->T2_GPCR T2_Protease Other Protease Panel (e.g., Cathepsins) T2_GPCR->T2_Protease T3_SR_Cell Cell-Based 5α-Reductase Assay T2_Protease->T3_SR_Cell T3_Calpain_Cell Cell-Based Calpain Assay T3_SR_Cell->T3_Calpain_Cell T3_Cyto Cytotoxicity Assays T3_Calpain_Cell->T3_Cyto End End T3_Cyto->End Final Profile Start This compound & Comparators Start->T1_SR Start->T1_Calpain

Caption: Tiered experimental workflow for assessing the off-target effects of this compound.

Signaling_Pathways cluster_5ar 5α-Reductase Pathway cluster_calpain Calpain Pathway Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT AR Androgen Receptor DHT->AR Gene Gene Transcription AR->Gene Inhibitor1 This compound Finasteride Inhibitor1->SRD5A Inhibits Calcium ↑ Intracellular Ca2+ Calpain Calpain Calcium->Calpain Activates Substrate Protein Substrates (e.g., α-spectrin) Calpain->Substrate Cleaves Cleavage Cleaved Products Substrate->Cleavage Inhibitor2 This compound Calpeptin Inhibitor2->Calpain Inhibits

Caption: Simplified signaling pathways for 5α-reductase and calpain, the putative targets of this compound.

References

Safety Operating Guide

Safe Disposal of 3,3-Diphenylpropionic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3,3-Diphenylpropionic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Pre-Disposal Safety and Hazard Assessment

Before handling this compound for disposal, it is crucial to be aware of its hazards. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Body Protection: A lab coat or apron should be worn.

  • Respiratory Protection: If working with fine powder or in a poorly ventilated area, use a particulate dust filter respirator.[3]

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially during procedures that may generate dust or vapors.[1][2]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[1]

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 606-83-7
Molecular Formula (C₆H₅)₂CHCH₂COOH
Molecular Weight 226.27 g/mol
Appearance Powder / Solid[2]
Melting Point 151-154 °C[4]
Storage Class 11 (Combustible Solids)

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is to treat it as chemical waste to be handled by an approved waste disposal facility.[1] For laboratories equipped to handle chemical neutralization, a procedure for treating small amounts of acidic waste is also provided.

This is the simplest and safest method for most laboratory settings.

Experimental Protocol:

  • Segregation: Do not mix this compound waste with other waste streams, especially strong oxidizing agents or bases.[1] Collect all solid waste (e.g., contaminated gloves, weighing paper) and unused product in a dedicated, clearly labeled hazardous waste container.

  • Containerization: Use a suitable, sealable container for the waste. Ensure the container is compatible with the chemical.

  • Labeling: Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound". Ensure the label complies with local, state, and federal regulations.[5]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[1][2]

  • Pickup: Arrange for pickup and disposal by your institution's certified Environmental Health and Safety (EHS) or an approved hazardous waste contractor.[1]

This protocol is for dilute aqueous solutions containing this compound and should only be performed by trained personnel in a controlled laboratory environment with proper PPE and engineering controls.

Experimental Protocol:

  • Preparation: Conduct the entire procedure in a chemical fume hood behind a safety shield.[6] Prepare a dilute solution of a base, such as sodium carbonate or sodium hydroxide.

  • Cooling: Place the container with the acidic solution in an ice water bath to manage heat generation during neutralization.[6]

  • Neutralization: While stirring the acidic solution, slowly add the basic solution.[6]

  • pH Monitoring: Continuously monitor the pH of the solution. Continue adding the base until the pH is stable between 5.5 and 9.0.[6]

  • Final Disposal: Once neutralized, the solution may be eligible for drain disposal, provided it contains no other hazardous materials and is in accordance with local regulations.[6][7] Always flush with a large volume of water (at least 20 parts water to 1 part neutralized solution).[6] Consult your institution's EHS office for specific guidance on drain disposal.[7]

Accidental Spill Cleanup

In the event of a spill:

  • Evacuate and restrict access to the area.

  • Remove all sources of ignition.[3]

  • Wearing appropriate PPE, sweep up the solid material.[1] Avoid generating dust.[3]

  • Place the spilled material into a suitable, labeled container for waste disposal.[1][3]

  • Clean the spill area thoroughly with soap and water.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: 3,3-Diphenylpropionic Acid Waste Generated ppe Step 1: Don Appropriate PPE start->ppe characterize Step 2: Characterize Waste (Solid vs. Aqueous) ppe->characterize solid_waste Solid Waste (Unused chemical, contaminated labware) characterize->solid_waste Solid aqueous_waste Aqueous Waste (Dilute solutions) characterize->aqueous_waste Aqueous segregate Step 3: Segregate into Labeled Hazardous Waste Container solid_waste->segregate neutralize_q Step 4: Is Neutralization Feasible and Permitted? aqueous_waste->neutralize_q store Store for EHS Pickup segregate->store neutralize_q->segregate No neutralize_proc Step 5: Perform Neutralization Protocol in Fume Hood (Adjust pH to 5.5-9.0) neutralize_q->neutralize_proc Yes drain_disposal Step 6: Drain Disposal (with copious water, per institutional guidelines) neutralize_proc->drain_disposal end End: Proper Disposal drain_disposal->end store->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3,3-Diphenylpropionic acid, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. By adhering to these guidelines, you can minimize exposure risks and maintain a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It can cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Therefore, a multi-layered approach to PPE is crucial to prevent exposure.

PPE CategoryRecommended ProtectionSpecifications
Eye/Face Protection Safety Goggles / Face ShieldWear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1]. A face shield is recommended for tasks with a higher risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids[3]. Always inspect gloves for any signs of degradation before use and remove them using the proper technique to avoid skin contact.
Body Protection Laboratory Coat / Chemical-Resistant ApronA standard laboratory coat should be worn to prevent skin exposure. For procedures with a significant splash hazard, a chemical-resistant apron should be worn over the lab coat[4].
Respiratory Protection N95 Respirator or HigherUse a NIOSH-approved N95 respirator or higher, particularly in poorly ventilated areas or when the material is in a powdered form that can be inhaled.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for minimizing risk.

  • Preparation :

    • Ventilation : Always work in a well-ventilated area. A chemical fume hood is the preferred workspace.

    • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and in good working order[1].

    • PPE Donning : Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling :

    • Avoid Dust Formation : As this compound is a powder, handle it carefully to minimize dust generation[5].

    • Prevent Contact : Avoid direct contact with skin, eyes, and clothing[1].

    • Safe Transfer : Use a spatula or other appropriate tools to transfer the chemical. Avoid pouring the powder, which can create dust.

    • Container Management : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place[1][5].

  • Post-Handling :

    • Decontamination : Thoroughly wash your hands and any exposed skin with soap and water after handling[1].

    • PPE Doffing : Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items, such as gloves, in the appropriate waste container.

    • Work Area Cleanup : Clean the work area to remove any residual chemical contamination.

Emergency First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Seek immediate medical attention[1].

  • Skin Contact : Remove all contaminated clothing and shoes. Wash the affected skin area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice[1].

  • Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration. If the person feels unwell, call a poison center or doctor[1].

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek medical attention[1].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization : The waste must be characterized and disposed of in accordance with federal, state, and local environmental control regulations.

  • Container Disposal : Dispose of the contents and container to an approved waste disposal plant[1]. Do not reuse empty containers.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe Don Appropriate PPE prep_vent->prep_ppe prep_equip Verify Emergency Equipment (Eyewash, Shower) prep_ppe->prep_equip handle_transfer Carefully Transfer Chemical prep_equip->handle_transfer handle_contain Keep Container Closed handle_transfer->handle_contain post_decon Decontaminate Self (Wash Hands) handle_contain->post_decon post_ppe Properly Doff PPE post_decon->post_ppe post_clean Clean Work Area post_ppe->post_clean disp_waste Dispose of Chemical Waste post_clean->disp_waste disp_cont Dispose of Empty Container disp_waste->disp_cont

Caption: This diagram outlines the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Diphenylpropionic acid
Reactant of Route 2
3,3-Diphenylpropionic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.